Product packaging for Niperotidine(Cat. No.:CAS No. 84845-75-0)

Niperotidine

Cat. No.: B042182
CAS No.: 84845-75-0
M. Wt: 434.5 g/mol
InChI Key: HXRSXEDVVARPHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Niperotidine is a potent and selective histamine H2 receptor antagonist, primarily investigated for its ability to inhibit gastric acid secretion. This makes it a valuable pharmacological tool for researching gastrointestinal physiology, particularly in studies focused on understanding the regulation of acid production in the stomach, the pathophysiology of peptic ulcers, and gastroesophageal reflux disease (GERD). Its mechanism of action involves competitive antagonism at the parietal cell H2 receptor, effectively blocking histamine-stimulated cAMP production and subsequent acid release. Researchers utilize this compound to explore the complex signaling pathways of the gut, to establish experimental models of acid-related disorders, and for comparative analysis with other antisecretory agents like cimetidine and ranitidine. Its high specificity provides a clear means to dissect the role of histamine in various physiological and pathophysiological processes beyond the GI tract, contributing to a broader understanding of H2 receptor function in immunological and inflammatory contexts. This compound is supplied exclusively for laboratory research purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H26N4O5S B042182 Niperotidine CAS No. 84845-75-0

Properties

IUPAC Name

1-N'-(1,3-benzodioxol-5-ylmethyl)-1-N-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-2-nitroethene-1,1-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O5S/c1-23(2)11-16-4-5-17(29-16)13-30-8-7-21-20(12-24(25)26)22-10-15-3-6-18-19(9-15)28-14-27-18/h3-6,9,12,21-22H,7-8,10-11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXRSXEDVVARPHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=C(O1)CSCCNC(=C[N+](=O)[O-])NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201016745
Record name Niperotidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201016745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84845-75-0
Record name Niperotidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84845-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Niperotidine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084845750
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Niperotidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201016745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-[[5-[(dimethylamino)methyl]furfuryl]thio]ethyl]-2-nitrovinylidenediamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.076.612
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NIPEROTIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12JBD7U72K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Niperotidine's Mechanism of Action at the Histamine H2 Receptor: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Niperotidine is a potent, selective histamine H2 receptor antagonist that was developed for the treatment of acid-peptic disorders. Although its clinical use was halted due to findings of hepatotoxicity, its mechanism of action serves as a relevant case study in H2 receptor pharmacology. This technical guide delineates the molecular interactions and downstream signaling pathways affected by this compound's binding to the H2 receptor. We will explore its presumed competitive antagonistic activity, the subsequent impact on gastric acid secretion, and the standard experimental protocols utilized to characterize such compounds.

Introduction to this compound and the Histamine H2 Receptor

This compound, structurally related to ranitidine, is classified as a histamine H2 receptor antagonist.[1][2] The histamine H2 receptor is a G-protein coupled receptor (GPCR) predominantly found on the basolateral membrane of gastric parietal cells.[3][4] Activation of the H2 receptor by its endogenous ligand, histamine, is a primary stimulant of gastric acid secretion.[3] H2 receptor antagonists competitively block the binding of histamine to these receptors, thereby reducing intracellular cyclic adenosine monophosphate (cAMP) levels and consequently decreasing the secretion of gastric acid. Clinical studies have demonstrated that this compound effectively inhibits nocturnal gastric acid secretion in healthy subjects.

Molecular Mechanism of Action

As a competitive antagonist, this compound is presumed to bind reversibly to the histamine H2 receptor at the same binding site as histamine. This binding event does not elicit a cellular response but instead blocks histamine from activating the receptor. The downstream signaling cascade, which is initiated by histamine binding, is therefore inhibited.

H2 Receptor Signaling Pathway

The canonical signaling pathway of the histamine H2 receptor involves its coupling to the Gs alpha subunit of a heterotrimeric G protein. Upon histamine binding, a conformational change in the receptor leads to the dissociation of the Gs alpha subunit, which in turn activates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to the translocation and activation of the H+/K+ ATPase (proton pump) at the apical membrane of the parietal cell. This proton pump is the final step in gastric acid secretion.

H2_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H2R H2 Receptor Histamine->H2R Binds & Activates This compound This compound (Antagonist) This compound->H2R Binds & Blocks Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP ATP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Phosphorylates & Activates H_ion H+ Secretion (Gastric Acid) ProtonPump->H_ion Drives

Figure 1: H2 Receptor Signaling and this compound Inhibition.

Quantitative Analysis of this compound's H2 Receptor Antagonism

Due to the discontinuation of this compound's development, publicly available, peer-reviewed quantitative data on its binding affinity (Ki), and functional potency (IC50, pA2) are scarce. However, for a typical H2 receptor antagonist, these parameters are determined through standardized in vitro assays. Below are tables with representative data that would be expected for an H2 antagonist with a pharmacological profile similar to this compound.

Table 1: Representative Binding Affinity of an H2 Receptor Antagonist

ParameterRadioligandCell Line/TissueRepresentative Value
Ki (nM)[3H]-TiotidineCHO cells expressing human H2R5 - 20
IC50 (nM)[3H]-TiotidineGuinea pig brain membranes10 - 50

Table 2: Representative Functional Potency of an H2 Receptor Antagonist

AssayAgonistCell Line/TissueParameterRepresentative Value
cAMP AccumulationHistamineHEK293 cells expressing human H2RIC50 (nM)20 - 100
Gastric Acid SecretionHistamineIsolated rabbit gastric glandspA27.0 - 8.0

Experimental Protocols for Characterizing H2 Receptor Antagonists

The characterization of a novel H2 receptor antagonist like this compound involves a series of in vitro and ex vivo experiments to determine its binding characteristics and functional effects.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of the antagonist for the H2 receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the H2 receptor.

  • Incubation: The membranes are incubated with a fixed concentration of a radiolabeled H2 receptor antagonist (e.g., [3H]-tiotidine) and varying concentrations of the unlabeled antagonist (e.g., this compound).

  • Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Detection: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50, which is then converted to a Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start prep Prepare Membranes with H2 Receptors start->prep incubate Incubate Membranes with [3H]-Tiotidine and this compound prep->incubate filter Separate Bound and Free Radioligand via Filtration incubate->filter count Quantify Radioactivity with Scintillation Counter filter->count analyze Analyze Data to Determine IC50 and Ki count->analyze end End analyze->end

Figure 2: Radioligand Binding Assay Workflow.
Functional Assay: cAMP Accumulation

This assay measures the ability of the antagonist to inhibit agonist-induced cAMP production, providing a measure of its functional potency (IC50).

Methodology:

  • Cell Culture: Cells expressing the H2 receptor are cultured in appropriate media.

  • Pre-incubation: Cells are pre-incubated with varying concentrations of the antagonist (e.g., this compound).

  • Stimulation: A fixed concentration of an H2 receptor agonist (e.g., histamine) is added to stimulate cAMP production.

  • Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay (e.g., HTRF or ELISA).

  • Data Analysis: The data is plotted to generate a dose-response curve, from which the IC50 value is determined.

cAMP_Assay_Workflow start Start culture Culture H2 Receptor- Expressing Cells start->culture preincubate Pre-incubate Cells with Varying Concentrations of this compound culture->preincubate stimulate Stimulate with a Fixed Concentration of Histamine preincubate->stimulate detect Lyse Cells and Measure Intracellular cAMP Levels stimulate->detect analyze Plot Dose-Response Curve and Determine IC50 detect->analyze end End analyze->end

Figure 3: cAMP Accumulation Assay Workflow.

Conclusion

This compound acts as a competitive antagonist at the histamine H2 receptor, thereby inhibiting the downstream signaling cascade that leads to gastric acid secretion. While specific quantitative data on its receptor interaction are limited due to its withdrawal from the market, its mechanism of action is consistent with other well-characterized H2 receptor antagonists. The experimental protocols outlined in this guide represent the standard methodologies used to elucidate the pharmacological profile of such compounds, providing a framework for the investigation of future H2 receptor modulators. The case of this compound underscores the importance of thorough preclinical and clinical evaluation, not only of efficacy but also of potential toxicity.

References

Niperotidine: A Technical Overview of its Discovery, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Niperotidine is a selective histamine H2 receptor antagonist that was investigated for the treatment of conditions characterized by excessive gastric acid secretion, such as peptic ulcers and gastroesophageal reflux disease (GERD).[1][2] Structurally related to ranitidine, this compound demonstrated efficacy in inhibiting nocturnal gastric acid secretion.[3][4] However, its clinical development was terminated due to findings of acute liver injury in human trials.[1] This document provides a comprehensive technical overview of the discovery, synthesis, and pharmacological profile of this compound, based on publicly available scientific literature and patent filings.

Discovery and Development

The development of this compound emerged from the broader efforts in rational drug design that followed the groundbreaking discovery of the first histamine H2 receptor antagonist, cimetidine. The success of cimetidine and later ranitidine spurred further research to identify novel compounds with similar or improved therapeutic profiles. This compound was one such compound, designed to selectively target the H2 receptors on gastric parietal cells to reduce acid production. Clinical trials were initiated to evaluate its efficacy and safety in treating peptic ulcers. Despite showing some positive outcomes in ulcer healing, the discovery of associated hepatotoxicity led to the cessation of its development.

Mechanism of Action

This compound functions as a competitive antagonist at the histamine H2 receptor. In the physiological regulation of gastric acid secretion, histamine, released from enterochromaffin-like (ECL) cells, binds to H2 receptors on gastric parietal cells. This binding event activates a Gs protein-coupled signaling cascade, leading to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP, in turn, activates protein kinase A (PKA), which phosphorylates downstream targets, ultimately stimulating the H+/K+-ATPase (proton pump) to secrete hydrogen ions into the gastric lumen. By competitively blocking the H2 receptor, this compound prevents histamine binding and interrupts this signaling pathway, thereby reducing gastric acid secretion.

This compound Mechanism of Action Histamine Histamine H2R Histamine H2 Receptor (Parietal Cell) Histamine->H2R Binds Gs Gs Protein H2R->Gs Activates This compound This compound This compound->H2R Blocks AC Adenylate Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates ProtonPump H+/K+-ATPase (Proton Pump) PKA->ProtonPump Activates H_ion H+ Secretion ProtonPump->H_ion Stimulates This compound Synthesis Pathway A Nitromethane C 1,1-Bis(methylthio)- 2-nitroethene A->C B Carbon Disulfide B->C E Intermediate Adduct C->E Reacts with D 2-[[[5-(Dimethylamino)methyl- 2-furanyl]methyl]thio]ethanamine D->E G This compound E->G Reacts with F Piperonylamine (1,3-Benzodioxol-5-ylmethanamine) F->G

References

An In-depth Technical Guide on the Early Preclinical Studies of Niperotidine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available, detailed early preclinical data specifically for Niperotidine is limited. This is likely due to its withdrawal from clinical development due to liver toxicity.[1][2] To fulfill the request for a comprehensive technical guide, this document will utilize data from a closely related and extensively studied histamine H2-receptor antagonist, Ranitidine, as a representative example. This approach illustrates the typical preclinical evaluation process for a drug of this class. All data presented for Ranitidine should be considered as a surrogate to exemplify the type of information gathered in early preclinical studies.

Introduction

This compound is a histamine H2-receptor antagonist, structurally related to ranitidine, that was investigated for the treatment of conditions associated with excessive gastric acid secretion.[1] Like other drugs in its class, this compound was designed to competitively inhibit the action of histamine at the H2 receptors on the basolateral membrane of parietal cells in the stomach, thereby reducing gastric acid production. However, its clinical development was halted due to reports of acute liver injury.[2]

This guide provides an overview of the typical early preclinical studies that would have been conducted for a compound like this compound, using data from its structural analog, Ranitidine, to illustrate the core concepts. The intended audience for this document includes researchers, scientists, and drug development professionals.

Mechanism of Action: Histamine H2-Receptor Antagonism

Histamine H2-receptor antagonists block the binding of histamine to H2 receptors, which are G-protein coupled receptors (GPCRs). The activation of these receptors by histamine stimulates a signaling cascade that results in the secretion of gastric acid by parietal cells.

The binding of histamine to the H2 receptor activates the Gs alpha subunit of the associated G-protein. This, in turn, stimulates adenylyl cyclase to produce cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates downstream targets, ultimately leading to the translocation of H+/K+-ATPase pumps to the apical membrane of the parietal cell and the secretion of gastric acid into the stomach lumen. This compound, as an H2-receptor antagonist, would competitively block the initial step of this pathway.

H2_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H2R H2 Receptor Histamine->H2R Binds to G_protein Gs Protein H2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces G_protein->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates ProtonPump H+/K+-ATPase (Proton Pump) PKA->ProtonPump Activates AcidSecretion Gastric Acid Secretion ProtonPump->AcidSecretion Increases This compound This compound (Antagonist) This compound->H2R Blocks

Caption: Histamine H2 Receptor Signaling Pathway and the inhibitory action of this compound.

In Vitro Pharmacodynamics

In vitro studies are crucial for determining the potency and selectivity of a new chemical entity. For an H2-receptor antagonist, these studies typically involve receptor binding assays and functional assays using isolated tissues.

Table 1: In Vitro H2-Receptor Antagonist Activity of Ranitidine (as a surrogate for this compound)

Assay TypePreparationParameterValueReference
Functional AssayHistamine-stimulated guinea pig right atriumpA27.2[3]
Functional AssayHistamine-induced relaxation of rat uteruspA26.95
Functional AssayHistamine-stimulated chronotropic activity in rabbit atriapA28.2
Functional AssayHistamine-stimulated contraction in isolated guinea pig right atriaIC500.40 ± 0.29 µM

3.2.1. Histamine H2-Receptor Binding Assay

  • Objective: To determine the binding affinity of the test compound for the histamine H2 receptor.

  • Methodology:

    • Membrane Preparation: Membranes are prepared from cells or tissues known to express histamine H2 receptors (e.g., guinea pig brain or transfected cell lines).

    • Radioligand: A radiolabeled H2-receptor antagonist, such as [3H]-tiotidine, is used.

    • Assay: The membranes are incubated with the radioligand in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).

    • Separation: Bound and free radioligand are separated by rapid filtration.

    • Detection: The amount of bound radioactivity is quantified using liquid scintillation counting.

    • Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

3.2.2. Isolated Guinea Pig Atrium Assay

  • Objective: To assess the functional antagonist activity of the test compound on H2 receptors in a physiological system.

  • Methodology:

    • Tissue Preparation: The spontaneously beating right atrium is dissected from a guinea pig and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2/5% CO2.

    • Measurement: The rate of atrial contraction (chronotropic effect) is recorded.

    • Procedure: Cumulative concentration-response curves to histamine are generated in the absence and presence of increasing concentrations of the test compound.

    • Analysis: The antagonist potency is expressed as a pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist concentration-response curve.

In Vivo Pharmacodynamics

In vivo studies are conducted to evaluate the efficacy of the drug in a living organism. For an H2-receptor antagonist, the primary in vivo pharmacodynamic endpoint is the inhibition of gastric acid secretion.

Table 2: In Vivo Inhibition of Gastric Acid Secretion by Ranitidine in Rats (as a surrogate for this compound)

Animal ModelSecretagogueRoute of AdministrationParameterValueReference
Pylorus-ligated rat--ED501 mg/kg
Anesthetized rat (perfused stomach)HistamineIntravenous-Inhibition observed
Anesthetized rat (perfused stomach)PentagastrinIntravenous-Inhibition observed
Gastric fistula ratsBasal, Pentagastrin, Histamine--Inhibition observed

4.2.1. Pylorus-Ligated Rat Model

  • Objective: To measure the effect of the test compound on basal gastric acid secretion.

  • Methodology:

    • Animal Preparation: Rats are fasted overnight with free access to water. Under anesthesia, a midline abdominal incision is made, and the pylorus is ligated.

    • Drug Administration: The test compound is administered, typically by oral gavage or subcutaneous injection, immediately after ligation.

    • Sample Collection: After a set period (e.g., 4 hours), the animals are euthanized, and the stomach is removed. The gastric contents are collected.

    • Analysis: The volume of gastric juice is measured, and the acid concentration is determined by titration with NaOH. The total acid output is calculated.

    • Data Analysis: The dose of the test compound that causes a 50% reduction in acid output (ED50) is determined.

Pylorus_Ligation_Workflow Fasting Overnight Fasting of Rat Anesthesia Anesthesia Fasting->Anesthesia Ligation Pylorus Ligation Anesthesia->Ligation DrugAdmin Administer this compound Ligation->DrugAdmin Incubation Incubation Period (e.g., 4h) DrugAdmin->Incubation Euthanasia Euthanasia & Stomach Removal Incubation->Euthanasia Collection Collection of Gastric Contents Euthanasia->Collection Analysis Measurement of Volume & Acidity Collection->Analysis Calculation Calculate Total Acid Output & ED50 Analysis->Calculation

Caption: Experimental workflow for the pylorus-ligated rat model.

Preclinical Pharmacokinetics

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.

Table 3: Pharmacokinetic Parameters of Ranitidine in Preclinical Species (as a surrogate for this compound)

SpeciesRouteDoseTmax (h)Cmax (µg/mL)t1/2 (h)Bioavailability (%)Reference
RatOral50 mg/kg----
DogOral5 mg/kg0.5 - 124.173
DogIV50 mg--~4-

5.2.1. Pharmacokinetic Study in Rats

  • Objective: To determine the pharmacokinetic profile of the test compound after oral and intravenous administration.

  • Methodology:

    • Animal Groups: Rats are divided into two groups for oral and intravenous administration.

    • Dosing: The oral group receives the test compound via gavage. The intravenous group receives the compound via a cannulated vein (e.g., jugular or tail vein).

    • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) from a cannulated artery (e.g., carotid) or via tail vein sampling.

    • Plasma Analysis: Plasma is separated by centrifugation, and the concentration of the test compound is quantified using a validated analytical method, such as LC-MS/MS.

    • Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC (Area Under the Curve), clearance, volume of distribution, and half-life. Bioavailability is calculated by comparing the AUC from oral administration to the AUC from intravenous administration.

Preclinical Safety and Toxicology

Safety evaluation is a critical component of preclinical development. These studies aim to identify potential toxicities and to establish a safe starting dose for clinical trials.

While detailed preclinical toxicology reports for this compound are not publicly available, it is known that the drug was withdrawn from the market due to acute liver injury in humans. A study reported 25 cases of acute hepatitis associated with this compound use. This suggests that the hepatotoxicity may be an idiosyncratic reaction that was not readily apparent in standard preclinical animal models.

For a typical H2-receptor antagonist, the preclinical safety evaluation would include:

  • Acute Toxicity Studies: To determine the effects of a single high dose of the drug in two rodent species. For example, single oral doses of up to 3000 mg/kg of famotidine in rats and mice were not lethal.

  • Repeat-Dose Toxicity Studies: To evaluate the effects of repeated administration of the drug over various durations (e.g., 13, 26, and 52 weeks) in at least two species (one rodent, one non-rodent). For famotidine, rats tolerated oral repeat doses of up to 2000 mg/kg/day for 13 weeks.

  • Genotoxicity Studies: A battery of in vitro and in vivo tests to assess the potential of the drug to cause genetic damage (e.g., Ames test, mouse micronucleus test). Famotidine was negative in standard genotoxicity assays.

  • Safety Pharmacology Studies: To investigate the potential effects of the drug on vital functions, such as the cardiovascular, respiratory, and central nervous systems.

  • Reproductive and Developmental Toxicology Studies: To assess the potential effects on fertility and embryonic-fetal development. Famotidine did not affect reproduction or fertility and was not teratogenic.

Preclinical_Safety_Workflow cluster_in_vitro In Vitro cluster_in_vivo In Vivo Genotox_in_vitro Genotoxicity (e.g., Ames Test) IND_Submission IND Submission Genotox_in_vitro->IND_Submission AcuteTox Acute Toxicity (Rodents) AcuteTox->IND_Submission RepeatDoseTox Repeat-Dose Toxicity (Rodent & Non-Rodent) RepeatDoseTox->IND_Submission Genotox_in_vivo Genotoxicity (e.g., Micronucleus Test) Genotox_in_vivo->IND_Submission SafetyPharm Safety Pharmacology (CNS, CV, Respiratory) SafetyPharm->IND_Submission ReproTox Reproductive Toxicology ReproTox->IND_Submission LeadCompound Lead Compound (this compound) LeadCompound->Genotox_in_vitro LeadCompound->AcuteTox LeadCompound->RepeatDoseTox LeadCompound->Genotox_in_vivo LeadCompound->SafetyPharm LeadCompound->ReproTox

Caption: General workflow of preclinical safety and toxicology studies.

Conclusion

The early preclinical evaluation of a histamine H2-receptor antagonist like this compound involves a comprehensive assessment of its in vitro and in vivo pharmacology, pharmacokinetics, and safety. While specific data for this compound is scarce due to its withdrawal from development, the data from its structural analog, Ranitidine, provides a clear framework for the types of studies conducted. These studies are essential for establishing the mechanism of action, determining the effective dose range, and identifying potential safety concerns before a drug candidate can proceed to clinical trials. The case of this compound also highlights the fact that preclinical toxicology studies in animals may not always predict idiosyncratic adverse reactions in humans, such as the observed hepatotoxicity.

References

In Vitro Activity of Niperotidine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niperotidine is a selective histamine H2 receptor antagonist.[1] Developed for the treatment of conditions related to excessive gastric acidity, its clinical development was halted due to observations of liver damage in human trials.[1] As a histamine H2 receptor antagonist, this compound's primary mechanism of action involves blocking the action of histamine on parietal cells in the stomach, thereby reducing gastric acid secretion. This technical guide synthesizes the available information on the in vitro activity of this compound, with a focus on its core pharmacological profile.

Core Mechanism of Action: Histamine H2 Receptor Antagonism

The primary in vitro activity of this compound is its competitive antagonism of the histamine H2 receptor. This action inhibits the downstream signaling cascade responsible for gastric acid secretion.

Signaling Pathway of Histamine H2 Receptor Activation and Antagonism by this compound

The following diagram illustrates the signaling pathway of histamine H2 receptor activation and its inhibition by this compound.

H2_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H2R Histamine H2 Receptor Histamine->H2R Binds to This compound This compound This compound->H2R Blocks G_Protein Gs Protein H2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Proton_Pump H+/K+ ATPase (Proton Pump) PKA->Proton_Pump Activates H_ion H+ Secretion Proton_Pump->H_ion

Histamine H2 receptor signaling and inhibition by this compound.

Quantitative In Vitro Data

Despite extensive literature searches, specific quantitative in vitro data for this compound, such as IC50, Ki, or pA2 values, are not publicly available in peer-reviewed journals. The withdrawal of the drug during clinical trials may have limited the publication of its detailed preclinical pharmacological profile.

Experimental Protocols for In Vitro Assessment of H2 Receptor Antagonists

While specific protocols for this compound are not available, the following are standard in vitro methods used to characterize the activity of histamine H2 receptor antagonists. It is highly probable that similar methodologies were employed in the preclinical evaluation of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to the H2 receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the histamine H2 receptor.

Principle: This is a competitive binding assay where the test compound (this compound) competes with a radiolabeled ligand (e.g., [3H]-tiotidine) for binding to H2 receptors in a tissue preparation or cell line expressing the receptor.

Generalized Protocol:

  • Preparation of Receptor Source:

    • Homogenize guinea pig cerebral cortex or use a cell line stably expressing the human H2 receptor (e.g., CHO-K1 cells).

    • Centrifuge the homogenate and resuspend the pellet (membrane fraction) in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Determine the protein concentration of the membrane preparation.

  • Assay:

    • In a reaction tube, add a fixed concentration of the radioligand.

    • Add varying concentrations of the unlabeled test compound (this compound).

    • Initiate the binding reaction by adding the membrane preparation.

    • Incubate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

    • Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Plot the percentage of specific binding of the radioligand against the concentration of the test compound.

    • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Functional In Vitro Assay: Isolated Guinea Pig Atrium

This assay measures the functional antagonism of H2 receptors.

Objective: To determine the pA2 value of this compound, which is a measure of its antagonist potency.

Principle: Histamine, acting on H2 receptors, produces a positive chronotropic effect (increase in heart rate) in the isolated guinea pig right atrium. A competitive antagonist will cause a parallel rightward shift of the histamine concentration-response curve.

Generalized Protocol:

  • Tissue Preparation:

    • Isolate the right atrium from a guinea pig and mount it in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.

    • Allow the tissue to equilibrate under a resting tension.

    • Record the atrial rate using a force-displacement transducer.

  • Assay:

    • Obtain a cumulative concentration-response curve for histamine.

    • Wash the tissue and allow it to return to the baseline rate.

    • Add a known concentration of this compound and allow it to equilibrate with the tissue.

    • Obtain a second cumulative concentration-response curve for histamine in the presence of this compound.

    • Repeat the process with increasing concentrations of this compound.

  • Data Analysis:

    • Plot the log concentration of histamine against the change in atrial rate.

    • Determine the EC50 values for histamine in the absence and presence of different concentrations of this compound.

    • Perform a Schild regression analysis by plotting the log (concentration ratio - 1) against the log concentration of the antagonist. The x-intercept of this plot gives the pA2 value.

Workflow for In Vitro Characterization of an H2 Receptor Antagonist

The following diagram outlines a typical workflow for the in vitro characterization of a novel H2 receptor antagonist like this compound.

in_vitro_workflow cluster_screening Primary Screening cluster_characterization In Vitro Characterization cluster_output Output A Compound Library B High-Throughput Radioligand Binding Assay (H2 Receptor) A->B C Identify 'Hits' with Significant Binding Affinity B->C D Determine Ki (Competitive Binding Assay) C->D E Determine pA2 (Functional Assay - e.g., Guinea Pig Atrium) C->E F Assess Receptor Selectivity (Binding assays for H1, H3, etc.) C->F G Evaluate for Off-Target Activity (e.g., Anticholinergic Assays) C->G H Quantitative In Vitro Profile (Potency, Selectivity) D->H E->H

Workflow for the in vitro characterization of an H2 antagonist.

Anticholinergic Activity

While some H2 receptor antagonists, such as cimetidine, have been reported to exhibit weak anticholinergic properties, there is no publicly available in vitro data to suggest or quantify such activity for this compound. Standard in vitro assays to assess anticholinergic activity would involve competitive binding assays using muscarinic receptor subtypes (M1-M5) with a radiolabeled antagonist like [3H]-QNB, or functional assays using isolated tissues such as guinea pig ileum to measure the antagonism of acetylcholine-induced contractions.

Conclusion

References

Pharmacological Profile of Niperotidine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Niperotidine is a potent and selective histamine H2-receptor antagonist that was developed for the treatment of gastric acid-related disorders, such as peptic ulcers and gastroesophageal reflux disease. As a member of the H2-antagonist class, its primary mechanism of action involves the competitive inhibition of histamine binding to H2 receptors on the basolateral membrane of gastric parietal cells, thereby suppressing gastric acid secretion. Despite its efficacy, this compound was withdrawn from clinical development and the market due to concerns about its association with hepatotoxicity. This guide provides a detailed technical overview of its pharmacological profile, summarizing key data and experimental methodologies.

Mechanism of Action

This compound functions as a competitive antagonist at the histamine H2 receptor. By binding to these receptors, it blocks the stimulatory effect of endogenous histamine on gastric parietal cells. This action inhibits the production of cyclic AMP (cAMP), a key second messenger in the acid secretion pathway, ultimately leading to a reduction in both the volume and acidity of gastric juice. Its chemical structure, featuring a piperidinomethyl-phenoxypropyl moiety, confers high affinity and selectivity for the H2 receptor over H1 and H3 receptors.

cluster_ParietalCell Gastric Parietal Cell Histamine Histamine H2R H2 Receptor Histamine->H2R Binds & Activates AC Adenylyl Cyclase H2R->AC Stimulates This compound This compound This compound->H2R Competitive Antagonism ATP ATP cAMP cAMP ATP->cAMP   AC PKA Protein Kinase A (Activated) cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Phosphorylates & Activates H_ion H+ ProtonPump->H_ion Lumen Gastric Lumen H_ion->Lumen Secretion cluster_Hepatocyte Hepatocyte Metabolism This compound This compound CYP450 CYP450 Enzymes This compound->CYP450 Metabolism Metabolite Reactive Metabolite (e.g., Nitrosoalkane) CYP450->Metabolite Protein Cellular Proteins Metabolite->Protein Covalent Binding Adduct Protein Adducts Protein->Adduct Stress Oxidative Stress & Mitochondrial Dysfunction Adduct->Stress Injury Hepatocellular Injury & Inflammation Stress->Injury cluster_Workflow Experimental Workflow: H2-Receptor Binding Assay prep Prepare H2 Receptor Membrane Suspension incubate Incubate Membranes with [³H]-Tiotidine & this compound prep->incubate separate Separate Bound/Free Ligand (Vacuum Filtration) incubate->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Calculate IC50 and Ki (Cheng-Prusoff Equation) quantify->analyze

Structural Analogs of Niperotidine: A Technical Guide to a Class of H2-Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niperotidine is a potent and selective histamine H2-receptor antagonist that was investigated for its potential to treat conditions associated with excessive gastric acid secretion. Although its development was halted due to findings of liver damage in human trials, the molecular scaffold of this compound and its analogs remains a subject of interest for medicinal chemists and pharmacologists exploring the structure-activity relationships (SAR) of H2-receptor antagonists. This technical guide provides an in-depth overview of the structural analogs of this compound, focusing on the key chemical moieties that govern their biological activity. Drawing insights from related classes of H2-receptor antagonists, such as those derived from ranitidine and famotidine, this document will explore the synthesis, pharmacological evaluation, and structure-activity relationships of these compounds.

Core Structural Features and Bioisosteric Replacements

The structure of this compound can be deconstructed into three key components: a substituted heterocyclic ring, a flexible thioether-containing alkyl chain, and a polar, electron-rich group. Structure-activity relationship studies on related H2-receptor antagonists have shown that modifications to each of these components can significantly impact antagonist potency and selectivity.

A critical feature of this compound is its nitroethenediamine group. This polar moiety is a bioisosteric replacement for the cyanoguanidine group found in cimetidine and the guanidinothiazole group in famotidine. The electron-withdrawing nature of the nitro group is crucial for maintaining the desired tautomeric form and basicity for effective receptor interaction.

Structure-Activity Relationships (SAR)

While specific SAR data for a wide range of this compound analogs is not extensively published, valuable insights can be drawn from studies on structurally related H2-receptor antagonists, particularly those incorporating similar polar groups like nitroethenediamine and cyanoguanidine.

The Polar Group

The nature of the polar, hydrogen-bonding group is a primary determinant of H2-receptor antagonist activity. The nitroethenediamine moiety, as seen in some ranitidine analogs, has been shown to be a highly effective group for H2-receptor binding.

  • Nitroethenediamine vs. Cyanoguanidine: Studies comparing analogs with these two groups have indicated that the nitroethenediamine moiety often leads to potent H2-antagonist activity.

  • Substitution on the Diamine: N-substitution on the nitroethenediamine group can influence potency. In general, small alkyl substituents are tolerated, while larger or aromatic groups may lead to a decrease in activity.

The Heterocyclic Ring

The heterocyclic ring system in H2-antagonists interacts with a specific region of the H2-receptor. In this compound, this is a substituted furan ring.

  • Nature of the Heterocycle: Various heterocyclic rings, including furan, thiazole, and pyridine, have been successfully incorporated into H2-antagonists. The choice of heterocycle influences both potency and pharmacokinetic properties.

  • Substitution Pattern: The position and nature of substituents on the heterocyclic ring are critical. For instance, in ranitidine analogs, the dimethylaminomethyl group at the 5-position of the furan ring is important for activity.

The Connecting Chain

A flexible chain, typically containing a thioether linkage, connects the heterocyclic ring and the polar group.

  • Chain Length: The optimal chain length is generally found to be 2 to 4 atoms connecting the thioether to the polar group.

  • Thioether Moiety: The sulfur atom in the chain is a key feature that contributes to the overall potency of many H2-antagonists.

Quantitative Data on Structurally Related Analogs

The following table summarizes the H2-receptor antagonist activity (pA2 values) for a series of compounds structurally related to this compound, highlighting the impact of modifications to the polar group and the heterocyclic moiety. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, providing a measure of antagonist potency.

Compound IDHeterocyclic MoietyPolar GrouppA2 (Guinea Pig Atrium)Reference Compound
Ranitidine Furan with dimethylaminomethyl substituentNitroethenediamine7.2-
Analog 1 PyridylNitroethenediamineVaries with pyridyl substitution (2-pyridyl > 3- and 4-pyridyl)Ranitidine
Analog 2 Thiazole with diaminomethyleneamino substituentSulfamoyl amidineHigh PotencyFamotidine
Analog 3 Furan with dimethylaminomethyl substituentCyanoguanidine6.7Cimetidine

Note: The data presented is a synthesis of information from various sources on ranitidine and famotidine analogs and is intended to illustrate general SAR trends.

Experimental Protocols

In Vitro H2-Receptor Binding Assay (pA2 Determination)

This protocol describes a method to determine the pA2 value of a test compound on the isolated guinea pig atrium, a classical preparation for assessing H2-receptor antagonism.

Materials:

  • Male guinea pigs (250-350 g)

  • Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

  • Histamine dihydrochloride (agonist)

  • Test compound (antagonist)

  • Organ bath setup with temperature control (32°C) and aeration (95% O2 / 5% CO2)

  • Isotonic force transducer and data acquisition system

Procedure:

  • Humanely euthanize a guinea pig and rapidly excise the heart.

  • Dissect the right atrium and suspend it in an organ bath containing Krebs-Henseleit solution at 32°C, aerated with 95% O2 / 5% CO2.

  • Allow the atrium to equilibrate for 60 minutes under a resting tension of 1 g.

  • Record the spontaneous beating rate.

  • Obtain a cumulative concentration-response curve for histamine (e.g., 10⁻⁸ to 10⁻³ M).

  • Wash the tissue repeatedly until the baseline rate is restored.

  • Incubate the atrium with a known concentration of the test compound (antagonist) for 30-60 minutes.

  • Obtain a second cumulative concentration-response curve for histamine in the presence of the antagonist.

  • Repeat steps 6-8 with increasing concentrations of the antagonist.

  • Construct Schild plots by plotting the logarithm of (concentration ratio - 1) against the negative logarithm of the molar concentration of the antagonist. The x-intercept of the regression line provides the pA2 value.

experimental_workflow_pa2

In Vivo Model of Gastric Acid Secretion in the Anesthetized Rat

This protocol outlines a method to assess the inhibitory effect of a test compound on histamine-stimulated gastric acid secretion in an anesthetized rat model.

Materials:

  • Male Wistar rats (200-250 g)

  • Urethane (anesthetic)

  • Histamine dihydrochloride

  • Test compound

  • Saline solution (0.9% NaCl)

  • pH meter and titration equipment

  • Perfusion pump

  • Surgical instruments

Procedure:

  • Fast the rats for 18-24 hours with free access to water.

  • Anesthetize the rat with urethane (e.g., 1.25 g/kg, intraperitoneally).

  • Perform a tracheotomy to ensure a clear airway.

  • Cannulate the esophagus and the duodenum.

  • Perfuse the stomach with saline at a constant rate (e.g., 1 ml/min).

  • Collect the perfusate at regular intervals (e.g., 15 minutes) and measure the volume and pH.

  • Titrate the acidity of the collected samples with 0.01 N NaOH to a pH of 7.0 to determine the acid output.

  • After a baseline period of stable acid secretion, administer a continuous intravenous infusion of histamine to stimulate gastric acid secretion.

  • Once a stable plateau of stimulated acid secretion is achieved, administer the test compound intravenously or intraduodenally.

  • Continue to collect and analyze the gastric perfusate to determine the inhibitory effect of the test compound on acid secretion.

  • Calculate the percentage inhibition of acid output compared to the histamine-stimulated control period.

experimental_workflow_in_vivo

Signaling Pathway of H2-Receptor Antagonism

Histamine H2-receptors are G-protein coupled receptors (GPCRs) located on the basolateral membrane of parietal cells in the stomach. Activation of these receptors by histamine initiates a signaling cascade that leads to the secretion of gastric acid. H2-receptor antagonists competitively block the binding of histamine to these receptors, thereby inhibiting this signaling pathway.

signaling_pathway

Conclusion

The structural framework of this compound represents a valuable platform for the design of novel H2-receptor antagonists. By understanding the key structure-activity relationships, particularly through the lens of related compounds like ranitidine and famotidine, researchers can rationally design new analogs with potentially improved efficacy and safety profiles. The experimental protocols detailed in this guide provide a foundation for the pharmacological evaluation of such novel compounds. Future research in this area may focus on fine-tuning the electronic and steric properties of the heterocyclic and polar moieties to optimize receptor binding and minimize off-target effects, potentially leading to the development of safer and more effective treatments for acid-related gastrointestinal disorders.

Methodological & Application

Application Notes and Protocols for Niperotidine in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the preparation and use of niperotidine, a selective histamine H₂ receptor antagonist, in cell culture experiments. This compound has been studied for its effects on gastric acid secretion but was withdrawn from human trials due to observations of liver damage.[1] This history underscores the importance of careful in vitro evaluation, particularly concerning cytotoxicity in hepatic cell lines. The following protocols offer guidance on solution preparation, general cell treatment, and specific assays for assessing the cellular effects of this compound.

Properties and Mechanism of Action

This compound is a competitive antagonist of the histamine H₂ receptor.[1] Its primary pharmacological action is the inhibition of histamine-stimulated gastric acid secretion. The molecular weight of this compound is 434.51 g/mol .

Solution Preparation

Proper preparation of this compound solutions is critical for accurate and reproducible experimental results.

2.1. Solubility

This compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 100 mg/mL (230.14 mM).[2] It is recommended to use ultrasonic agitation to ensure complete dissolution.

2.2. Stock Solution Preparation (100 mM in DMSO)

Materials:

  • This compound powder (MW: 434.51 g/mol )

  • Anhydrous dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, conical-bottom polypropylene tubes

  • Ultrasonic water bath

Protocol:

  • Weigh out 10 mg of this compound powder and transfer it to a sterile conical tube.

  • Add 230.14 µL of anhydrous DMSO to the tube.

  • Vortex the tube briefly to suspend the powder.

  • Place the tube in an ultrasonic water bath and sonicate until the this compound is completely dissolved, resulting in a clear solution.

  • Aliquot the 100 mM stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C for up to several months.[2]

2.3. Preparation of Working Solutions

Prepare fresh working solutions by diluting the 100 mM stock solution in the appropriate cell culture medium immediately before use. To avoid precipitation, it is crucial to add the DMSO stock solution to the medium and mix thoroughly. The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to minimize solvent-induced cytotoxicity.

Experimental Protocols

The following are general protocols that can be adapted for specific cell lines and experimental questions.

3.1. General Cell Culture Treatment with this compound

Materials:

  • Cultured cells in multi-well plates

  • Complete cell culture medium

  • This compound working solutions

  • Vehicle control (cell culture medium with the same final concentration of DMSO as the highest this compound concentration)

Protocol:

  • Seed cells in multi-well plates at a density appropriate for the specific cell line and assay duration. Allow the cells to adhere and reach the desired confluency (typically 24 hours).

  • Prepare a series of this compound working solutions at 2x the final desired concentrations in complete cell culture medium.

  • Remove the existing medium from the cell culture plates.

  • Add an equal volume of the 2x this compound working solutions or the vehicle control to the respective wells.

  • Incubate the plates for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).

3.2. Cytotoxicity Assay (e.g., MTT Assay)

Given the history of this compound-induced liver injury, assessing its cytotoxicity, particularly in hepatocyte cell lines (e.g., HepG2), is crucial.

Materials:

  • Hepatocyte cell line (e.g., HepG2)

  • 96-well cell culture plates

  • This compound working solutions

  • Vehicle control

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Plate reader

Protocol:

  • Seed HepG2 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 1 mM) and a vehicle control for 24, 48, or 72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 100 µL of the solubilization solution to each well.

  • Mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Data Presentation

ParameterValueReference
Molecular Weight 434.51 g/mol
Solubility 100 mg/mL (230.14 mM) in DMSO[2]
Storage Stock solution at -20°C
Mechanism of Action Histamine H₂ Receptor Antagonist

Visualizations

Diagram 1: this compound Solution Preparation Workflow

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso sonicate Sonicate to Dissolve add_dmso->sonicate aliquot Aliquot Stock Solution sonicate->aliquot store Store at -20°C aliquot->store dilute Dilute Stock in Culture Medium store->dilute mix Mix Thoroughly dilute->mix use_immediately Use Immediately mix->use_immediately

Caption: Workflow for preparing this compound stock and working solutions.

Diagram 2: Histamine H₂ Receptor Antagonism Signaling Pathway

G cluster_cell Parietal Cell Histamine Histamine H2R H₂ Receptor Histamine->H2R Binds AC Adenylate Cyclase H2R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates ProtonPump H⁺/K⁺-ATPase (Proton Pump) PKA->ProtonPump Activates H_ion H⁺ Secretion (Gastric Acid) ProtonPump->H_ion Promotes This compound This compound This compound->H2R Blocks

Caption: Simplified signaling pathway of histamine H₂ receptor antagonism by this compound.

References

Application Notes and Protocols for the Quantification of Niperotidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of analytical methods suitable for the quantification of Niperotidine, a histamine H2-receptor antagonist. While specific validated methods for this compound are not widely published, this document outlines protocols for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) based on established methods for other H2-receptor antagonists with similar chemical properties, such as famotidine and nizatidine. These protocols serve as a robust starting point for method development and validation for this compound analysis in various matrices, including pharmaceutical formulations and biological fluids.

Histamine H2-Receptor Signaling Pathway

This compound, as a histamine H2-receptor antagonist, competitively inhibits the binding of histamine to H2 receptors on the basolateral membrane of gastric parietal cells. This action blocks the downstream signaling cascade responsible for gastric acid secretion. The primary signaling pathway involves the Gs alpha subunit of a G-protein-coupled receptor.

H2_Receptor_Signaling_Pathway cluster_cell Parietal Cell cluster_membrane Cell Membrane Histamine Histamine H2R H2 Receptor Histamine->H2R Binds & Activates This compound This compound (Antagonist) This compound->H2R Blocks Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Activates H_ion H+ ProtonPump->H_ion Gastric_Lumen Gastric Lumen H_ion->Gastric_Lumen Secreted

Caption: Histamine H2-Receptor Signaling Pathway and the inhibitory action of this compound.

Analytical Methods for Quantification

The following sections detail exemplary HPLC and LC-MS/MS methods that can be adapted and validated for the quantification of this compound.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a widely used technique for the quantification of pharmaceuticals in bulk and dosage forms. This method offers good precision and accuracy for concentration ranges typically found in pharmaceutical products.

Table 1: Exemplary HPLC Method Parameters for this compound Quantification

ParameterCondition
Instrument HPLC system with UV-Vis Detector
Column C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water:Triethylamine:Phosphoric Acid (49.9:49.9:0.1:0.1, v/v)[1]
Flow Rate 1.5 mL/min[1]
Injection Volume 5 µL[1]
Detection Wavelength 280 nm (or wavelength of maximum absorbance for this compound)[1]
Column Temperature Ambient
Run Time < 2 minutes[1]
Linearity Range 0.1 - 1.0 mg/mL
Correlation Coefficient (r²) > 0.998
  • Standard Solution Preparation:

    • Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or mobile phase).

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mg/mL).

  • Sample Preparation (e.g., Tablets):

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to a single dose of this compound.

    • Dissolve the powder in a known volume of solvent, sonicate to ensure complete dissolution, and filter through a 0.45 µm filter to remove excipients.

    • Dilute the filtered solution with the mobile phase to a concentration within the calibration range.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the calibration standards, followed by the sample solutions.

    • Record the peak areas of the analyte.

  • Quantification:

    • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

    • Determine the concentration of this compound in the sample solutions from the calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for quantifying low concentrations of drugs and their metabolites in complex biological matrices such as plasma and urine, due to its high sensitivity and selectivity.

Table 2: Exemplary LC-MS/MS Method Parameters for this compound Quantification in Biological Samples

ParameterCondition
Instrument LC-MS/MS system (e.g., Triple Quadrupole)
Ionization Source Electrospray Ionization (ESI), Positive Mode
Column C18 reverse-phase column (e.g., Poroshell C18, 150 x 4.6 mm, 2.7 µm)
Mobile Phase A: 0.1% Formic Acid in Water, B: Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 30°C
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined for this compound and Internal Standard
Linearity Range To be determined (e.g., low ng/mL range)
  • Standard and QC Sample Preparation:

    • Prepare stock solutions of this compound and a suitable internal standard (IS) (e.g., a deuterated analog) in methanol.

    • Spike blank human plasma with the this compound stock solution to create calibration standards and quality control (QC) samples at various concentrations.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample (calibration standard, QC, or unknown), add the internal standard solution.

    • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

    • Vortex the mixture and centrifuge at high speed (e.g., 10,000 rpm for 10 minutes).

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a known volume of the mobile phase.

  • LC-MS/MS Analysis:

    • Equilibrate the LC-MS/MS system with the initial mobile phase conditions.

    • Inject the reconstituted samples.

    • Perform a gradient elution to separate this compound from endogenous plasma components.

    • Monitor the specific MRM transitions for this compound and the internal standard.

  • Quantification:

    • Integrate the peak areas for both the analyte and the internal standard.

    • Calculate the peak area ratio (analyte/IS).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.

    • Determine the concentration of this compound in the unknown samples from the calibration curve.

Experimental Workflow Diagram

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample (100 µL) Add_IS Add Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Vortex_Centrifuge Vortex & Centrifuge Protein_Precipitation->Vortex_Centrifuge Supernatant_Transfer Transfer Supernatant Vortex_Centrifuge->Supernatant_Transfer Evaporation Evaporate to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Injection Inject Sample Reconstitution->Injection LC_Separation Chromatographic Separation (C18 Column) Injection->LC_Separation ESI Electrospray Ionization LC_Separation->ESI MSMS_Detection MS/MS Detection (MRM) ESI->MSMS_Detection Peak_Integration Peak Integration MSMS_Detection->Peak_Integration Calibration_Curve Construct Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify this compound Concentration Calibration_Curve->Quantification

Caption: General workflow for the quantification of this compound in plasma by LC-MS/MS.

Disclaimer: The provided protocols are exemplary and based on methods for structurally related compounds. These methods must be fully validated for the specific application to ensure they meet the required standards of accuracy, precision, selectivity, and robustness for the quantification of this compound.

References

Application Notes and Protocols for Niperotidine in Competitive Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niperotidine is a histamine H2 receptor antagonist that was investigated for its potential to reduce gastric acid secretion.[1][2][3] Although its development was halted due to instances of liver injury, its potent interaction with the histamine H2 receptor makes it a relevant tool for in vitro research, particularly in competitive binding assays.[4] These assays are fundamental in drug discovery for determining the affinity of a test compound for a specific receptor. This document provides detailed protocols and application notes for utilizing this compound in competitive binding assays targeting the histamine H2 receptor.

Mechanism of Action and Signaling Pathway

This compound functions as an antagonist at the histamine H2 receptor, a G-protein coupled receptor (GPCR).[2] The H2 receptor is primarily coupled to the Gs alpha subunit of the heterotrimeric G-protein. Upon activation by an agonist like histamine, the Gs alpha subunit activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates downstream targets to elicit a cellular response. As an antagonist, this compound binds to the H2 receptor but does not activate this signaling cascade. Instead, it competes with and blocks the binding of agonists like histamine, thereby inhibiting their effects.

Histamine H2 Receptor Signaling Pathway

H2_Signaling_Pathway cluster_membrane Cell Membrane Histamine Histamine H2R Histamine H2 Receptor (GPCR) Histamine->H2R Binds & Activates This compound This compound (Antagonist) This compound->H2R Binds & Blocks G_Protein Gs Protein (α, β, γ) H2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC α-subunit activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Gastric Acid Secretion) PKA->Cellular_Response Phosphorylates Targets

Caption: Histamine H2 receptor signaling pathway and the antagonistic action of this compound.

Quantitative Data Presentation

Due to the discontinuation of this compound's clinical development, specific public domain data on its binding affinity (Kᵢ) and half-maximal inhibitory concentration (IC₅₀) at the histamine H2 receptor is limited. The following table provides a template for presenting such data, populated with representative values for known H2 receptor antagonists to illustrate expected data formats.

CompoundRadioligandReceptor SourceKᵢ (nM)IC₅₀ (nM)Reference
This compound [³H]-TiotidineHuman H2 (recombinant)Data Not AvailableData Not Available-
Cimetidine[³H]-TiotidineGuinea Pig Cortex10.545
Ranitidine[³H]-TiotidineGuinea Pig Cortex4.821
Famotidine[³H]-TiotidineGuinea Pig Cortex0.94
Tiotidine[³H]-TiotidineGuinea Pig Cortex1.25

Note: The Kᵢ and IC₅₀ values are dependent on the specific radioligand and experimental conditions used.

Experimental Protocols

This section details a generalized protocol for a competitive radioligand binding assay to determine the binding affinity of a test compound like this compound for the histamine H2 receptor.

Protocol: Competitive Radioligand Binding Assay for the Histamine H2 Receptor

1. Materials and Reagents

  • Test Compound: this compound (or other H2 receptor antagonists)

  • Radioligand: [³H]-Tiotidine (a potent H2 antagonist)

  • Receptor Source: Membranes from cells expressing the human histamine H2 receptor (e.g., HEK293 or CHO cells) or tissue homogenates known to express the receptor (e.g., guinea pig cerebral cortex).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Non-specific Binding Control: A high concentration of a known H2 receptor antagonist (e.g., 10 µM Tiotidine or Ranitidine).

  • Scintillation Cocktail

  • Glass Fiber Filters (e.g., Whatman GF/B or GF/C)

  • 96-well plates

  • Filtration apparatus (Cell harvester)

  • Liquid scintillation counter

2. Experimental Procedure

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then serially dilute it in assay buffer to obtain a range of concentrations (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).

    • Dilute the [³H]-Tiotidine stock solution in assay buffer to a final concentration approximately equal to its Kₔ value (typically 1-5 nM).

    • Resuspend the cell membranes in assay buffer to a protein concentration that provides an adequate signal-to-noise ratio (to be determined empirically).

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]-Tiotidine, and 100 µL of the membrane suspension to designated wells.

    • Non-specific Binding: Add 50 µL of the non-specific binding control (e.g., 10 µM Tiotidine), 50 µL of [³H]-Tiotidine, and 100 µL of the membrane suspension to designated wells.

    • Competitive Binding: Add 50 µL of each this compound dilution, 50 µL of [³H]-Tiotidine, and 100 µL of the membrane suspension to the remaining wells.

    • Perform all determinations in triplicate.

  • Incubation:

    • Incubate the plate at room temperature (or 37°C) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using a cell harvester.

    • Wash the filters three to five times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Place the filters in scintillation vials, add an appropriate volume of scintillation cocktail, and allow them to equilibrate.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

3. Data Analysis

  • Calculate Specific Binding:

    • Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve:

    • Plot the percentage of specific binding of [³H]-Tiotidine against the logarithm of the this compound concentration. The percentage of specific binding is calculated as: (Specific Binding at a given competitor concentration / Specific Binding in the absence of competitor) x 100.

  • Determine IC₅₀:

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the competition curve and determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate Kᵢ:

    • Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L] / Kₔ)) Where:

      • [L] is the concentration of the radioligand used.

      • Kₔ is the dissociation constant of the radioligand for the receptor.

Experimental Workflow Diagram

Competitive_Binding_Assay_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Setup cluster_incubation 3. Incubation cluster_separation 4. Separation cluster_detection 5. Detection cluster_analysis 6. Data Analysis Prep_Reagents Prepare Reagents: - this compound Dilutions - [³H]-Radioligand - Membrane Suspension Setup_Plate Set up 96-well plate: - Total Binding - Non-specific Binding - Competitive Binding Prep_Reagents->Setup_Plate Incubate Incubate at RT for 60-90 min Setup_Plate->Incubate Filtration Rapid Filtration & Washing Incubate->Filtration Counting Scintillation Counting (CPM) Filtration->Counting Analysis Calculate Specific Binding Generate Competition Curve Determine IC₅₀ and Kᵢ Counting->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

While this compound's clinical utility was curtailed, it remains a valuable research compound for studying the histamine H2 receptor. The protocols outlined in this document provide a robust framework for characterizing the binding affinity of this compound and other test compounds at the H2 receptor. Accurate determination of binding constants such as Kᵢ is a critical step in the preclinical evaluation of new chemical entities targeting this important receptor. Researchers should exercise appropriate safety precautions when handling all chemical reagents and radiolabeled materials.

References

Application Notes and Protocols for Niperotidine as a Pharmacological Tool

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niperotidine is a selective histamine H2 receptor antagonist that was developed for the treatment of conditions related to excessive gastric acid secretion.[1][2] Although it was withdrawn from clinical use due to concerns about hepatotoxicity, its specific mechanism of action as an H2 receptor antagonist makes it a valuable tool compound for in vitro and in vivo pharmacological research.[2][3] These application notes provide a comprehensive overview of this compound's pharmacological profile, detailed experimental protocols for its characterization, and insights into its potential applications in research settings.

Pharmacological Profile

This compound acts as a competitive antagonist at the histamine H2 receptor, thereby inhibiting the binding of histamine and reducing the downstream signaling cascade that leads to gastric acid secretion.[4] The histamine H2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).

Quantitative Data

Table 1: In Vivo Efficacy of this compound in Healthy Human Volunteers

ParameterValueConditionsReference
Oral Dose460 mgSingle bedtime dose in healthy adults
Effect on Nocturnal Gastric pHIncreased percentage of time with pH > 4 (28.4% vs 7.4% for placebo)24-hour pH monitoring
Duration of Action5 to 7 hoursInhibition of nocturnal gastric acid secretion

Experimental Protocols

The following are detailed protocols that can be adapted for the in vitro characterization of this compound and other H2 receptor antagonists.

Histamine H2 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the histamine H2 receptor.

Materials:

  • Cell Membranes: Membranes prepared from cells recombinantly expressing the human histamine H2 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-Tiotidine (a high-affinity H2 receptor antagonist).

  • Test Compound: this compound.

  • Non-specific Binding Control: High concentration of a non-labeled H2 receptor antagonist (e.g., 10 µM Ranitidine).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail and Scintillation Counter .

  • 96-well filter plates and vacuum manifold .

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

  • Assay Setup: In a 96-well plate, combine:

    • 50 µL of assay buffer (for total binding) or 50 µL of non-specific binding control.

    • 50 µL of the desired concentration of [³H]-Tiotidine (typically at its Kd concentration).

    • 50 µL of cell membrane suspension.

    • 50 µL of this compound dilution or buffer (for control wells).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

  • Washing: Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Allow the filters to dry, then add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes H2 Receptor Membranes Incubation Incubate at RT Membranes->Incubation Radioligand [3H]-Tiotidine Radioligand->Incubation This compound This compound Dilutions This compound->Incubation Filtration Vacuum Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Calculate IC50 and Ki Counting->Analysis

Figure 1: Workflow for H2 Receptor Binding Assay.

Functional Assay: cAMP Measurement

This protocol measures the ability of this compound to antagonize histamine-induced cAMP production in cells expressing the H2 receptor.

Materials:

  • Cells: HEK293 or CHO cells stably expressing the human histamine H2 receptor.

  • Agonist: Histamine.

  • Antagonist: this compound.

  • cAMP Assay Kit: A commercially available kit (e.g., HTRF, ELISA, or luminescence-based).

  • Cell Culture Medium and Stimulation Buffer .

  • Phosphodiesterase (PDE) Inhibitor: e.g., IBMX (to prevent cAMP degradation).

Procedure:

  • Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-incubation with Antagonist: Remove the culture medium and pre-incubate the cells with various concentrations of this compound in stimulation buffer (containing a PDE inhibitor) for 15-30 minutes at 37°C.

  • Stimulation with Agonist: Add histamine (at a concentration that elicits a submaximal response, e.g., EC80) to the wells and incubate for a further 15-30 minutes at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 of this compound for the inhibition of histamine-stimulated cAMP production.

G cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection cluster_data_analysis Data Analysis Plating Seed H2R-expressing cells Preincubation Pre-incubate with this compound Plating->Preincubation Stimulation Stimulate with Histamine Preincubation->Stimulation Lysis Lyse cells Stimulation->Lysis cAMP_Assay Measure cAMP levels Lysis->cAMP_Assay Analysis Determine IC50 cAMP_Assay->Analysis

Figure 2: Workflow for cAMP Functional Assay.

Signaling Pathway

This compound exerts its pharmacological effect by blocking the histamine H2 receptor-mediated signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Histamine Histamine H2R H2 Receptor Histamine->H2R Activates This compound This compound This compound->H2R Blocks Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Gastric Acid Secretion) PKA->Response Leads to

Figure 3: Histamine H2 Receptor Signaling Pathway.

Hepatotoxicity Assessment

The withdrawal of this compound was due to idiosyncratic drug-induced liver injury (DILI). While the precise mechanism remains uncharacterized, a general in vitro approach to assess potential hepatotoxicity is provided below.

Protocol: In Vitro Hepatotoxicity Assay in Primary Human Hepatocytes

Materials:

  • Cells: Cryopreserved or fresh primary human hepatocytes.

  • Test Compound: this compound.

  • Positive Controls: Compounds with known hepatotoxicity (e.g., acetaminophen, chlorpromazine).

  • Cell Culture Medium: Specialized hepatocyte culture medium.

  • Assay Reagents: Kits for measuring cytotoxicity (e.g., LDH release), apoptosis (e.g., caspase-3/7 activity), and mitochondrial function (e.g., MTT or resazurin reduction).

Procedure:

  • Hepatocyte Plating: Thaw and plate primary human hepatocytes in collagen-coated 96-well plates according to the supplier's protocol. Allow the cells to recover and form a monolayer (typically 24-48 hours).

  • Compound Treatment: Treat the hepatocytes with a range of concentrations of this compound and positive/negative controls for 24 to 72 hours.

  • Endpoint Assays:

    • Cytotoxicity: Measure the release of lactate dehydrogenase (LDH) into the culture medium as an indicator of cell membrane damage.

    • Apoptosis: Measure the activity of caspase-3 and -7 in the cell lysates as an indicator of apoptosis.

    • Mitochondrial Function: Assess mitochondrial reductase activity using an MTT or resazurin-based assay.

  • Data Analysis: Normalize the results to vehicle-treated controls and plot the data against the logarithm of the compound concentration to determine the concentration at which a 50% effect is observed (EC50 or IC50) for each endpoint.

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Endpoint Assays cluster_analysis Data Analysis Hepatocytes Plate Primary Human Hepatocytes Treatment Treat with this compound (24-72h) Hepatocytes->Treatment Cytotoxicity Cytotoxicity (LDH) Treatment->Cytotoxicity Apoptosis Apoptosis (Caspase) Treatment->Apoptosis MitoTox Mitochondrial Function Treatment->MitoTox Analysis Determine EC50/IC50 Cytotoxicity->Analysis Apoptosis->Analysis MitoTox->Analysis

Figure 4: Workflow for In Vitro Hepatotoxicity Assessment.

Conclusion

This compound, as a selective histamine H2 receptor antagonist, serves as a useful pharmacological tool for studying the H2 receptor system. The provided protocols offer a framework for its characterization in terms of receptor binding and functional antagonism. Researchers should be mindful of its history of hepatotoxicity and may use the suggested in vitro assays to investigate the mechanisms of drug-induced liver injury. The lack of publicly available, detailed in vitro pharmacological data for this compound underscores the importance of performing such characterizations when using it as a tool compound.

References

Unveiling the Gastric Acid Suppression Profile of Niperotidine: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to study the effects of Niperotidine, a histamine H2-receptor antagonist, on gastric acid secretion. This document outlines detailed protocols for in vivo and in vitro experiments, presents key data in a structured format, and includes visual diagrams of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's pharmacological profile.

Introduction

This compound is a histamine H2-receptor antagonist that has been investigated for its role in reducing gastric acid secretion.[1] Like other drugs in its class, this compound competitively inhibits the action of histamine at the H2 receptors on gastric parietal cells, thereby suppressing both basal and stimulated acid secretion.[2] Understanding the potency and efficacy of this compound is crucial for its potential therapeutic applications in acid-related gastrointestinal disorders. This document provides the necessary protocols to evaluate these parameters.

Quantitative Data Summary

The following table summarizes the available quantitative data on the effects of this compound on gastric acid secretion.

ParameterSpeciesModelValueReference
In Vivo Efficacy
DoseHumanHealthy Volunteers460 mg (single bedtime dose)[3]
% Time Gastric pH > 4 (Nocturnal)HumanHealthy Volunteers28.4% (vs. 7.4% for placebo)[3]
Duration of ActionHumanHealthy Volunteers5 to 7 hours[3]

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and procedures described, the following diagrams have been generated using the DOT language.

G cluster_0 Parietal Cell Histamine Histamine H2R H2 Receptor Histamine->H2R Binds G_protein Gs Protein H2R->G_protein Activates This compound This compound This compound->H2R Blocks AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Proton_Pump H+/K+ ATPase (Proton Pump) PKA->Proton_Pump Phosphorylates & Activates H_ion H+ Proton_Pump->H_ion Secretes H+ Lumen Gastric Lumen H_ion->Lumen K_ion K+ K_ion->Proton_Pump Influx

Diagram 1: Histamine H2 Receptor Signaling Pathway in Gastric Parietal Cells.

G cluster_vivo In Vivo: Pylorus-Ligated Rat Model cluster_vitro In Vitro: Isolated Gastric Glands A1 Fast Rats (24h), Water ad libitum A2 Anesthetize Rats (e.g., Urethane) A1->A2 A3 Ligate Pylorus A2->A3 A4 Administer this compound or Vehicle (Intraduodenal or Subcutaneous) A3->A4 A5 Incubate for 4 hours A4->A5 A6 Sacrifice Animal & Collect Gastric Contents A5->A6 A7 Measure Volume, pH, and Titrate for Total Acidity A6->A7 B1 Isolate Rabbit Gastric Glands B2 Pre-incubate Glands with This compound or Vehicle B1->B2 B3 Stimulate with Histamine B2->B3 B4 Add [14C]Aminopyrine B3->B4 B5 Incubate and then Separate Glands from Medium B4->B5 B6 Measure Radioactivity in Glands and Supernatant B5->B6 B7 Calculate Aminopyrine Accumulation Ratio B6->B7

Diagram 2: Experimental Workflows for In Vivo and In Vitro Studies.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effect of this compound on gastric acid secretion.

In Vivo Analysis: Pylorus-Ligated Rat Model

This model is a standard method for evaluating the in vivo efficacy of anti-secretory agents.

a. Animals:

  • Male Wistar rats (200-250 g).

  • House animals in cages with raised wire mesh bottoms to prevent coprophagy.

  • Fast animals for 24 hours prior to the experiment, with free access to water.

b. Materials:

  • This compound

  • Vehicle (e.g., saline, 1% Tween 80 in saline)

  • Anesthetic (e.g., Urethane or a combination of ketamine and xylazine)

  • Surgical instruments (scissors, forceps, suture)

  • pH meter

  • 0.01 N NaOH solution

  • Phenolphthalein indicator

c. Procedure:

  • Anesthetize the fasted rats.

  • Make a midline abdominal incision to expose the stomach.

  • Carefully ligate the pyloric end of the stomach using a silk suture. Be cautious not to obstruct the blood supply.

  • Administer this compound or vehicle solution intraduodenally or subcutaneously.

  • Close the abdominal incision with sutures.

  • Keep the animals in a warm environment and deprived of water for 4 hours.

  • After 4 hours, sacrifice the animals by an approved euthanasia method.

  • Open the abdomen and ligate the esophageal end of the stomach.

  • Carefully remove the stomach and collect the gastric contents into a graduated centrifuge tube.

  • Centrifuge the gastric contents at 1000 x g for 10 minutes.

  • Measure the volume of the supernatant (gastric juice).

  • Determine the pH of the gastric juice using a pH meter.

  • Titrate 1 ml of the gastric juice against 0.01 N NaOH using phenolphthalein as an indicator to determine the total acidity.

d. Data Analysis:

  • Calculate the total acid output (mEq/4h) = (Volume of NaOH x Normality of NaOH x 100) / 0.1

  • Compare the mean acid output, gastric volume, and pH between the this compound-treated groups and the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).

In Vitro Analysis: Isolated Rabbit Gastric Glands (Aminopyrine Uptake Assay)

This in vitro method assesses the direct effect of this compound on acid secretion from parietal cells by measuring the accumulation of a weak base, [¹⁴C]aminopyrine.

a. Materials:

  • New Zealand White rabbits (2-3 kg)

  • Collagenase (Type IV)

  • [¹⁴C]Aminopyrine

  • Histamine

  • This compound

  • HEPES-buffered salt solution

  • Scintillation counter and vials

  • Microfuge tubes

b. Procedure:

  • Isolation of Gastric Glands:

    • Euthanize a rabbit and remove the stomach.

    • Isolate the gastric mucosa from the fundic region.

    • Mince the mucosa and incubate with collagenase to digest the tissue and release the gastric glands.

    • Wash the isolated glands several times with buffer to remove the collagenase.

  • Aminopyrine Uptake Assay:

    • Resuspend the gastric glands in the HEPES buffer.

    • Pre-incubate aliquots of the gland suspension with various concentrations of this compound or vehicle for 30 minutes at 37°C.

    • Add [¹⁴C]aminopyrine to each tube.

    • Stimulate acid secretion by adding histamine to the appropriate tubes. Include a non-stimulated control.

    • Incubate for 20 minutes at 37°C with gentle shaking.

    • Centrifuge the tubes to pellet the glands.

    • Measure the radioactivity in an aliquot of the supernatant and in the pellet.

  • Data Analysis:

    • Calculate the aminopyrine accumulation ratio: (cpm in pellet / cpm in supernatant) x (intracellular volume / extracellular volume).

    • Plot the aminopyrine ratio against the concentration of this compound to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the histamine-stimulated aminopyrine uptake).

In Vitro Analysis: Histamine-Stimulated cAMP Accumulation Assay

This assay determines the effect of this compound on the second messenger signaling pathway activated by the H2 receptor.

a. Materials:

  • Chinese Hamster Ovary (CHO) cells stably expressing the human H2 receptor (CHO-H2R).

  • Cell culture medium and supplements.

  • Histamine

  • This compound

  • 3-isobutyl-1-methylxanthine (IBMX)

  • cAMP assay kit (e.g., ELISA or TR-FRET based)

b. Procedure:

  • Plate the CHO-H2R cells in a 96-well plate and grow to confluency.

  • On the day of the assay, aspirate the culture medium and wash the cells with a serum-free medium.

  • Pre-incubate the cells with various concentrations of this compound or vehicle in the presence of IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation) for 15-30 minutes at 37°C.

  • Stimulate the cells with a fixed concentration of histamine (typically the EC₈₀) for 10-15 minutes at 37°C.

  • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • Measure the intracellular cAMP levels using the assay kit.

c. Data Analysis:

  • Generate a dose-response curve by plotting the cAMP concentration against the log concentration of this compound.

  • Calculate the IC₅₀ value for the inhibition of histamine-stimulated cAMP accumulation.

Conclusion

The protocols outlined in this application note provide a robust framework for the comprehensive evaluation of this compound's effects on gastric acid secretion. By employing these in vivo and in vitro methodologies, researchers can accurately determine the potency, efficacy, and mechanism of action of this compound, contributing to a thorough understanding of its pharmacological profile.

References

Application Note: High-Performance Liquid Chromatography for the Analysis of Niperotidine

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Introduction

Niperotidine is a potent histamine H2-receptor antagonist, structurally related to ranitidine, that was investigated for its potential to treat conditions associated with excessive gastric acid secretion.[1][2] Although its development was halted due to observations of liver damage in human trials, the need for a reliable analytical method for this compound may still exist for research purposes, including in vitro studies, impurity profiling, and stability testing. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of pharmaceutical compounds. This application note describes a proposed reversed-phase HPLC (RP-HPLC) method for the analysis of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in Table 1. This information is crucial for the development of an appropriate analytical method.

PropertyValueReference
Chemical FormulaC20H26N4O5S
Molecular Weight434.51 g/mol
CAS Number84845-75-0
SolubilitySoluble in DMSO (100 mg/mL)

Proposed HPLC Method

The following HPLC parameters are proposed as a starting point for the analysis of this compound. Optimization and validation are required to ensure the method is suitable for its intended purpose.

ParameterProposed Condition
Chromatographic Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : 20 mM Phosphate Buffer (pH 6.8) (30:70, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 270 nm (To be optimized by UV scan)
Column Temperature 30 °C
Run Time 10 minutes

Experimental Protocol

Reagent and Solution Preparation
  • Mobile Phase: Prepare a 20 mM phosphate buffer by dissolving the appropriate amount of monobasic potassium phosphate in HPLC-grade water and adjusting the pH to 6.8 with a dilute potassium hydroxide or phosphoric acid solution. Filter the buffer through a 0.45 µm membrane filter. Mix the filtered buffer with HPLC-grade acetonitrile in a 70:30 (v/v) ratio. Degas the mobile phase before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of DMSO to obtain a stock solution of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: The preparation of the sample solution will depend on the matrix. For a bulk drug substance, dissolve a known amount in the mobile phase to achieve a concentration within the calibration range. For formulated products, a suitable extraction procedure will need to be developed and validated.

Chromatographic Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform a blank injection (mobile phase) to ensure the absence of interfering peaks.

  • Inject the working standard solutions to generate a calibration curve.

  • Inject the sample solutions for analysis.

  • After each injection, allow the chromatogram to run for the specified time.

System Suitability

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. The following parameters are recommended:

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for 5 replicate injections)

Data Presentation

The quantitative data for a fully validated method based on this proposal would be summarized as shown in Table 2. These values are illustrative and would need to be determined experimentally.

ParameterExpected Performance
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) ≤ 2.0%

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in HPLC method validation.

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_reagents Prepare Mobile Phase & Reagents system_equilibration System Equilibration prep_reagents->system_equilibration prep_standards Prepare Standard Solutions system_suitability System Suitability Testing prep_standards->system_suitability prep_samples Prepare Sample Solutions analysis Sample & Standard Analysis prep_samples->analysis system_equilibration->system_suitability system_suitability->analysis peak_integration Peak Integration & Identification analysis->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of This compound calibration_curve->quantification reporting Report Generation quantification->reporting

Caption: Experimental workflow for the HPLC analysis of this compound.

hplc_validation method_validation HPLC Method Validation specificity Specificity method_validation->specificity linearity Linearity method_validation->linearity accuracy Accuracy method_validation->accuracy precision Precision method_validation->precision robustness Robustness method_validation->robustness lod LOD linearity->lod loq LOQ linearity->loq

Caption: Key parameters for HPLC method validation.

Conclusion

The proposed RP-HPLC method provides a solid foundation for the development of a validated analytical procedure for the determination of this compound. Researchers should perform appropriate method development and validation studies to ensure the method's suitability for their specific application. This includes, but is not limited to, optimizing the mobile phase composition, performing forced degradation studies to establish stability-indicating capabilities, and thoroughly validating the method in accordance with ICH guidelines.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Niperotidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niperotidine is a histamine H2-receptor antagonist that was investigated for its potential to reduce gastric acid secretion.[1][2] Although its development was halted due to findings of liver damage, the analysis of this compound and its metabolites remains a relevant topic for toxicological studies and in the broader context of drug metabolism research.[2] Mass spectrometry coupled with liquid chromatography (LC-MS/MS) is a powerful analytical technique for the sensitive and specific quantification of pharmaceuticals and their metabolites in biological matrices.[3][4] This document provides detailed application notes and protocols for the mass spectrometry analysis of this compound.

Quantitative Analysis of this compound by LC-MS/MS

This section outlines the parameters for the quantitative analysis of this compound in a biological matrix such as human plasma. The method is based on established protocols for other H2-receptor antagonists and small molecule drug quantification.

Table 1: Mass Spectrometry Parameters for this compound Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound405.2151.125
Internal Standard (e.g., Deuterated this compound)409.2151.125

Table 2: Liquid Chromatography Parameters

ParameterValue
LC ColumnC18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Gradient5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions
Column Temperature40 °C
Expected Retention Time~3.5 minutes

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is designed for the extraction of this compound from human plasma.

Materials:

  • Human plasma samples

  • This compound standard solutions

  • Internal standard solution (e.g., deuterated this compound)

  • Acetonitrile (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B).

  • Vortex briefly and inject into the LC-MS/MS system.

LC-MS/MS System Operation

System: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

Procedure:

  • Equilibrate the LC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Set up the mass spectrometer with the parameters outlined in Table 1. The instrument should be operated in positive electrospray ionization (ESI) mode.

  • Create a sequence table in the instrument control software including blank injections, calibration standards, quality control samples, and unknown samples.

  • Inject the prepared samples for analysis.

  • Acquire data in Multiple Reaction Monitoring (MRM) mode.

Data Analysis and Quantification
  • Integrate the chromatographic peaks for this compound and the internal standard.

  • Calculate the peak area ratio of this compound to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. A linear regression with a 1/x weighting is typically used.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is Add Internal Standard plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporation supernatant->dry reconstitute Reconstitution dry->reconstitute lc Liquid Chromatography Separation reconstitute->lc ms Mass Spectrometry Detection (MRM) lc->ms integration Peak Integration ms->integration calibration Calibration Curve Generation integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for the quantitative analysis of this compound.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound Oxidation Oxidation (CYP450) This compound->Oxidation Hydroxylation Hydroxylation This compound->Hydroxylation Metabolite1 Oxidized Metabolite Oxidation->Metabolite1 Metabolite2 Hydroxylated Metabolite Hydroxylation->Metabolite2 Glucuronidation Glucuronidation (UGTs) Conjugate1 Glucuronide Conjugate Glucuronidation->Conjugate1 Sulfation Sulfation (SULTs) Conjugate2 Sulfate Conjugate Sulfation->Conjugate2 Metabolite1->Glucuronidation Metabolite2->Sulfation

Caption: Hypothetical metabolic pathway of this compound.

References

Application Notes and Protocols for H2-Receptor Antagonist Administration in Animal Models with Reference to Niperotidine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Niperotidine, a histamine H2-receptor antagonist, was withdrawn from clinical development following observations of liver damage in human trials.[1] Consequently, detailed and validated protocols for its administration in animal models are not available in published literature. The following application notes and protocols are based on general practices for administering H2-receptor antagonists in research settings and draw parallels from studies on other drugs in the same class, such as famotidine and nizatidine. These guidelines are for informational purposes and should be adapted with caution for any novel compound.

Introduction to this compound and H2-Receptor Antagonists

This compound is a selective histamine H2-receptor antagonist that was investigated for its potential to reduce gastric acid secretion.[1][2] Like other drugs in its class, its primary mechanism of action is the competitive blockade of histamine H2 receptors on the basolateral membrane of gastric parietal cells. This action inhibits the stimulatory effects of histamine on gastric acid production.[3]

The development of this compound was halted due to safety concerns, specifically acute liver injury observed in humans.[1] This underscores the importance of thorough preclinical safety and toxicology evaluations for any new chemical entity. The protocols and data presented below are intended to provide a framework for researchers investigating other H2-receptor antagonists or similar compounds in animal models.

Quantitative Data Summary for H2-Receptor Antagonists in Animal Models

The following table summarizes dosage and pharmacokinetic data for various H2-receptor antagonists administered to different animal models. This information can serve as a starting point for dose-range finding studies of new compounds.

DrugAnimal ModelRoute of AdministrationDosageKey FindingsReference
Famotidine RatOralUp to 2000 mg/kg/dayWell-tolerated in long-term studies. Reversible eosinophilic cytoplasmic granularity in gastric chief cells at high doses.
Famotidine MouseOralUp to 2000 mg/kg/dayNo evidence of carcinogenic potential in a 92-week study.
Famotidine DogOralUp to 1000 mg/kg/dayWell-tolerated in studies up to one year with no consistent findings of toxicity.
Famotidine GoatIntravenous0.6 mg/kgElimination half-life of 18.46 ± 13.27 min.
Nizatidine RatOral (dietary)Up to 1.0% of diet (approx. 800 mg/kg/day)Survived for one year with slight decreases in body weight gain and increases in liver and kidney weights.
Nizatidine DogOralUp to 400 mg/kg/daySurvived one year of treatment with some clinical signs of toxicity at the highest dose.
Ebrotidine RatOral10 mg/kgBioavailability of 22%; Cmax at 30 min.
Ebrotidine DogOral150 mgBioavailability of 29-64%; Cmax at 2 hours.
Z-300 RatOral10 mg/kgBioavailability of 39%; Cmax at 10 min.
Z-300 DogOral3 mg/kgBioavailability of 52%; Cmax at 30 min.

Experimental Protocols

The following are generalized protocols for the administration of a water-soluble H2-receptor antagonist in common laboratory animal models. These should be adapted and refined based on the specific physicochemical properties of the test compound and the study objectives. All procedures must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).

Oral Administration (Gavage) in Rats

Oral gavage is a common method for precise oral dosing.

Materials:

  • Test compound solution at the desired concentration in an appropriate vehicle (e.g., water, 0.5% methylcellulose).

  • Animal scale.

  • Sterile gavage needles (flexible or rigid, appropriate size for the animal).

  • Syringes.

  • Personal protective equipment (PPE).

Procedure:

  • Weigh the rat to determine the correct volume of the test solution to administer.

  • Gently restrain the animal to prevent movement.

  • Measure the correct length for gavage needle insertion (from the tip of the nose to the last rib).

  • Insert the gavage needle into the mouth, passing it down the esophagus to the stomach.

  • Slowly deliver the drug solution.

  • Carefully remove the gavage needle.

  • Monitor the animal for any signs of distress post-administration.

Intravenous Administration in Mice (Tail Vein)

Intravenous injection ensures immediate systemic circulation of the test compound.

Materials:

  • Test compound in a sterile, injectable solution.

  • Mouse restrainer.

  • Heat lamp or warming pad.

  • Sterile syringes with fine-gauge needles (e.g., 27-30G).

  • Alcohol swabs.

  • PPE.

Procedure:

  • Warm the mouse's tail using a heat lamp or warming pad to dilate the lateral tail veins.

  • Place the mouse in a restrainer.

  • Swab the tail with an alcohol wipe.

  • Visualize a lateral tail vein.

  • Insert the needle into the vein at a shallow angle.

  • Slowly inject the test solution.

  • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Return the animal to its cage and monitor for adverse reactions.

Intraperitoneal Administration in Rodents

Intraperitoneal administration allows for rapid absorption and is suitable for substances that may be irritating to tissues.

Materials:

  • Test compound in a sterile solution.

  • Sterile syringes and needles (e.g., 25-27G).

  • Animal scale.

  • PPE.

Procedure:

  • Weigh the animal to calculate the required dose volume.

  • Position the animal on its back and gently restrain it.

  • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to internal organs.

  • Aspirate to ensure that a blood vessel or internal organ has not been punctured.

  • Inject the test solution.

  • Withdraw the needle and return the animal to its cage.

  • Observe the animal for any signs of discomfort or adverse effects.

Signaling Pathways and Experimental Workflows

Signaling Pathway of H2-Receptor Antagonism

The following diagram illustrates the mechanism of action of H2-receptor antagonists like this compound at the gastric parietal cell.

H2_Antagonist_Pathway Histamine Histamine H2R H2 Receptor Histamine->H2R Binds to AC Adenylyl Cyclase H2R->AC Activates ParietalCell Gastric Parietal Cell cAMP cAMP AC->cAMP Generates PKA Protein Kinase A cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Activates H_ion H+ ProtonPump->H_ion Secretes This compound This compound (H2 Antagonist) This compound->H2R Blocks Experimental_Workflow start Compound Synthesis & Formulation dose_range Dose-Range Finding (Acute Toxicity) start->dose_range pk_pd Pharmacokinetic & Pharmacodynamic Studies dose_range->pk_pd efficacy Efficacy Studies (e.g., Gastric Acid Secretion Model) pk_pd->efficacy chronic_tox Repeated-Dose Toxicity Studies efficacy->chronic_tox data_analysis Data Analysis & Interpretation chronic_tox->data_analysis end Decision for Further Development data_analysis->end

References

Cell-based Assays for Determining the Activity of Niperotidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing cell-based assays to determine the biological activity of Niperotidine, a selective histamine H2 receptor antagonist. The protocols outlined below are designed for researchers in pharmacology, drug discovery, and related fields to characterize the potency and mechanism of action of this compound and similar compounds.

Introduction

This compound is a histamine H2 receptor antagonist, a class of drugs that competitively block the action of histamine at H2 receptors on the basolateral membrane of gastric parietal cells. This action inhibits gastric acid secretion.[1] Accurate and reproducible methods for quantifying the activity of H2 receptor antagonists are crucial for drug development and screening. Cell-based functional assays provide a physiologically relevant system to determine the potency of compounds like this compound. The primary mechanism of action for H2 receptor antagonists involves the inhibition of the Gs-protein coupled signaling pathway, which leads to a reduction in intracellular cyclic adenosine monophosphate (cAMP) levels.[2]

Data Presentation

CompoundAssay TypeCell LineParameterValue
CimetidinecAMP accumulationCHO cells expressing human H2 receptorpA26.1
RanitidinecAMP accumulationCHO cells expressing human H2 receptorpA2~7.0
FamotidinecAMP accumulationCHO cells expressing human H2 receptorpA2~8.0

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater potency.

Signaling Pathway

The histamine H2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit. Upon binding of an agonist like histamine, the Gs protein activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), leading to the phosphorylation of downstream targets and a cellular response. In gastric parietal cells, this culminates in the stimulation of the H+/K+ ATPase proton pump and acid secretion. This compound, as a competitive antagonist, blocks histamine from binding to the H2 receptor, thereby preventing this signaling cascade.

H2_Signaling_Pathway cluster_membrane Cell Membrane H2R Histamine H2 Receptor Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Activates Histamine Histamine (Agonist) Histamine->H2R Binds This compound This compound (Antagonist) This compound->H2R Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Acid Secretion) PKA->Cellular_Response Phosphorylates Downstream Targets

Histamine H2 Receptor Signaling Pathway

Experimental Protocols

The most common and direct method to assess the activity of an H2 receptor antagonist in a cell-based format is a competitive cAMP functional assay.

Principle

This assay measures the ability of a test compound (this compound) to inhibit the production of cAMP stimulated by a known H2 receptor agonist (e.g., histamine or amthamine). The concentration-dependent inhibition is then used to determine the potency of the antagonist, often expressed as an IC50 or pA2 value.

Materials
  • Cell Line: A mammalian cell line stably expressing the human histamine H2 receptor is recommended. Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells are commonly used for this purpose.

  • Culture Medium: Appropriate cell culture medium (e.g., DMEM or Ham's F-12) supplemented with fetal bovine serum (FBS), antibiotics (penicillin/streptomycin), and a selection agent (if applicable for the stable cell line).

  • H2 Receptor Agonist: Histamine dihydrochloride or a more selective H2 agonist like Amthamine dihydrobromide.

  • Test Compound: this compound.

  • cAMP Assay Kit: A commercially available cAMP detection kit (e.g., HTRF, ELISA, or fluorescence polarization-based).

  • Assay Buffer: Typically a buffered saline solution (e.g., HBSS) containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

  • Multi-well plates: 96- or 384-well white opaque plates suitable for luminescence or fluorescence detection.

Experimental Workflow

The following diagram illustrates the general workflow for a competitive cAMP assay to determine this compound's antagonist activity.

Experimental_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_detection Detection and Analysis Cell_Culture 1. Culture H2 Receptor- expressing cells Cell_Harvesting 2. Harvest and count cells Cell_Culture->Cell_Harvesting Cell_Seeding 3. Seed cells into multi-well plates Cell_Harvesting->Cell_Seeding Add_Antagonist 4. Add serial dilutions of this compound Cell_Seeding->Add_Antagonist Add_Agonist 5. Add a fixed concentration of H2 agonist (e.g., Histamine) Add_Antagonist->Add_Agonist Incubation 6. Incubate to allow cAMP production Add_Agonist->Incubation Cell_Lysis 7. Lyse cells and add cAMP detection reagents Incubation->Cell_Lysis Read_Plate 8. Read plate on a compatible plate reader Cell_Lysis->Read_Plate Data_Analysis 9. Plot dose-response curve and calculate IC50/pA2 Read_Plate->Data_Analysis

Workflow for H2 Antagonist cAMP Assay

Detailed Protocol
  • Cell Culture and Seeding:

    • Culture CHO-K1 or HEK293 cells stably expressing the human H2 receptor in the recommended growth medium.

    • On the day of the assay, harvest the cells using a non-enzymatic cell dissociation solution.

    • Resuspend the cells in assay buffer and determine the cell density.

    • Seed the cells into a 96- or 384-well plate at a pre-determined optimal density.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in assay buffer to create a range of concentrations to be tested.

    • Prepare a stock solution of the H2 agonist (e.g., histamine) and dilute it to a working concentration that elicits a submaximal response (EC80) in the assay.

  • Assay Procedure:

    • Add the diluted this compound solutions to the appropriate wells of the cell plate. Include vehicle control wells.

    • Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature or 37°C to allow the antagonist to bind to the receptors.

    • Add the fixed concentration of the H2 agonist to all wells except for the negative control wells.

    • Incubate for a specified time (e.g., 30-60 minutes) at room temperature or 37°C to stimulate cAMP production.

  • cAMP Detection:

    • Following the incubation, lyse the cells and detect the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis:

    • The raw data (e.g., fluorescence or luminescence signal) is typically inversely proportional to the amount of cAMP produced.

    • Normalize the data to the positive (agonist only) and negative (vehicle only) controls.

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the agonist-stimulated cAMP production.

    • If a full agonist dose-response curve is performed in the presence of different fixed concentrations of this compound, a Schild analysis can be performed to determine the pA2 value.

Conclusion

The cell-based cAMP functional assay is a robust and reliable method for determining the antagonist activity of this compound at the histamine H2 receptor. By following the detailed protocols and understanding the underlying signaling pathway, researchers can accurately characterize the potency of this and other H2 receptor antagonists, which is a critical step in the drug discovery and development process.

References

Troubleshooting & Optimization

Technical Support Center: Stabilizing Niperotidine in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the stability of Niperotidine in aqueous solutions is limited in publicly available literature, primarily due to its withdrawal from clinical development. This guide provides a comprehensive overview of its predicted stability and potential degradation pathways based on the established chemistry of its functional groups and data from structurally related H2-receptor antagonists. The experimental protocols provided are generalized methodologies for the study of such compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in my aqueous solution?

A1: The stability of this compound in aqueous solutions is likely influenced by several factors common to drug molecules.[1] These include:

  • pH: this compound's stability is expected to be highly pH-dependent. Based on related compounds like famotidine, which shows maximum stability at a slightly acidic to neutral pH (around 6.3-6.5), this compound may also have an optimal pH range for stability.[1][2]

  • Temperature: Elevated temperatures generally accelerate degradation reactions. For accurate stability studies, it is crucial to maintain consistent and controlled temperatures.

  • Light: Exposure to ultraviolet (UV) or visible light can lead to photodegradation. Solutions should be protected from light, especially during storage and handling.

  • Oxidation: The presence of oxidizing agents, including dissolved oxygen, can lead to the degradation of sensitive functional groups within the this compound structure, such as the thioether and furan moieties.[3]

Q2: What are the likely degradation pathways for this compound in an aqueous environment?

A2: Based on the chemical structure of this compound, several degradation pathways can be anticipated:

  • Hydrolysis: The furan ring in this compound is susceptible to acid-catalyzed hydrolysis, which can lead to ring-opening.[4] The nitro-ethenediamine group may also be subject to hydrolysis under certain pH conditions.

  • Oxidation: The thioether linkage is a primary site for oxidation, potentially forming a sulfoxide and subsequently a sulfone. This is a common degradation route for other H2-receptor antagonists containing a thioether. The furan ring can also be susceptible to oxidation.

  • Photodegradation: Aromatic systems and conjugated double bonds, as present in this compound, can absorb UV light, leading to photochemical reactions and degradation.

Q3: How can I minimize the degradation of this compound in my experiments?

A3: To enhance the stability of this compound in your aqueous solutions, consider the following measures:

  • pH Control: Prepare your solutions in a buffered system at a pH that is determined to be optimal for this compound's stability. Based on similar compounds, a pH range of 6.0-7.0 might be a good starting point for investigation.

  • Temperature Control: Store stock solutions and experimental samples at low temperatures (e.g., 2-8 °C) and protect them from freezing, unless otherwise specified.

  • Light Protection: Use amber vials or wrap your containers with aluminum foil to protect the solution from light.

  • Use of Antioxidants: If oxidation is a suspected degradation pathway, the addition of antioxidants might be beneficial. However, compatibility and potential interference with your experiments should be evaluated.

  • Inert Atmosphere: For highly oxygen-sensitive experiments, preparing and handling the solution under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Rapid loss of this compound concentration in solution. The pH of the solution may be suboptimal, leading to rapid hydrolysis.Determine the pH of your solution and adjust it to a more neutral range using a suitable buffer system. Conduct a pH-rate profile study to identify the optimal pH for stability.
Appearance of unknown peaks in my chromatogram over time. These are likely degradation products.Perform forced degradation studies (acidic, basic, oxidative, photolytic, and thermal stress) to intentionally generate degradation products. This will help in identifying the degradation pathways and developing a stability-indicating analytical method.
Precipitation of the compound from the solution. The solubility of this compound may be limited in your chosen aqueous medium, or a degradation product might be less soluble.Verify the solubility of this compound in your buffer system. Consider the use of co-solvents if solubility is an issue, but be aware that co-solvents can also affect stability.
Inconsistent results between experimental replicates. This could be due to variable exposure to light or temperature fluctuations between samples.Ensure all samples are handled under identical and controlled conditions. Protect all samples from light and maintain a constant temperature throughout the experiment.

Quantitative Data from Related H2-Receptor Antagonists

Table 1: Stability of Famotidine in Aqueous Solutions

pHTemperature (°C)Half-life (t₁/₂)Key FindingsReference
1-1137pH-dependentMaximum stability observed at pH 6.3.
6.5 ± 0.2537-Identified as the pH of maximum stability.
-4 and 2420 days (at 4°C), 15 days (at 24°C) for >90% remainingIn an extemporaneously prepared oral liquid.

Table 2: Stability of Ranitidine in Aqueous Solutions

ConditionKey FindingsReference
pH 5-8Slowest rate of degradation observed in this pH range.
Elevated Temperature (40-55 °C)Unstable in injectable solutions.
Heat and HumidityLeads to degradation and formation of N-nitrosodimethylamine (NDMA).

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify the potential degradation pathways of this compound and to generate its degradation products for analytical method development.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

  • Stress Conditions:

    • Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60 °C).

    • Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH and incubate at a controlled temperature (e.g., 60 °C).

    • Oxidative Degradation: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3%) and keep at room temperature.

    • Photolytic Degradation: Expose the solution of this compound to UV light (e.g., 254 nm) and/or visible light.

    • Thermal Degradation: Keep the solid drug substance and its solution at an elevated temperature (e.g., 70 °C).

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation: Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all samples using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS) detector.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Methodology:

  • Column Selection: Start with a common reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase Selection:

    • Begin with a gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).

    • Adjust the pH of the aqueous buffer to optimize the peak shape of this compound.

  • Method Optimization:

    • Inject a mixture of the stressed samples (from the forced degradation study) to ensure the method separates the parent drug from all degradation products.

    • Optimize the gradient, flow rate, and column temperature to achieve adequate resolution (>1.5) between all peaks.

  • Detection: Use a UV detector at a wavelength where this compound and its degradation products show good absorbance. A photodiode array (PDA) detector is recommended to check for peak purity.

  • Validation: Validate the developed method according to relevant guidelines (e.g., ICH Q2(R1)) for parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualizations

G Factors Affecting this compound Stability cluster_factors Influencing Factors cluster_degradation Degradation Pathways This compound This compound in Aqueous Solution pH pH Temp Temperature Light Light Exposure Oxidation Oxidizing Agents Hydrolysis Hydrolysis (e.g., Furan ring opening) pH->Hydrolysis Temp->Hydrolysis Oxidation_path Oxidation (e.g., Thioether to Sulfoxide) Temp->Oxidation_path Photodegradation Photodegradation Light->Photodegradation Oxidation->Oxidation_path

Caption: Key factors influencing the stability of this compound.

G Hypothetical Degradation Pathway of this compound This compound This compound Furan-CH2-S-R Oxidized_Product Sulfoxide Derivative Furan-CH2-S(=O)-R This compound->Oxidized_Product Oxidation (e.g., H2O2) Hydrolyzed_Product Ring-Opened Product HOOC-...(CHO)-CH2-S-R This compound->Hydrolyzed_Product Acidic Hydrolysis (e.g., HCl)

Caption: A simplified hypothetical degradation pathway for this compound.

G Experimental Workflow for this compound Stability Study A Prepare this compound Solution in Buffer B Forced Degradation Study (Acid, Base, Oxidative, Photo, Thermal) A->B F Conduct Long-Term Stability Study (at desired storage conditions) A->F C Develop Stability-Indicating HPLC Method B->C D Analyze Stressed Samples C->D C->F E Identify Degradation Products (e.g., using LC-MS) D->E G Quantify this compound and Degradation Products Over Time F->G

Caption: A typical experimental workflow for assessing drug stability.

References

Technical Support Center: Niperotidine Handling and Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and experimental use of Niperotidine to prevent its degradation. Given that specific degradation pathways for this compound are not extensively published, this guide is based on an analysis of its chemical structure and general principles of pharmaceutical compound stability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is careful handling important?

A1: this compound is a histamine H2 receptor antagonist that was investigated for its potential to reduce gastric acid secretion.[1] Its chemical structure contains several functional groups, such as a furan ring, a thioether, a nitro group, and tertiary amines, which may be susceptible to degradation under certain experimental conditions.[2][3] Proper handling is crucial to ensure the integrity of the compound and the validity of experimental results.

Q2: What are the likely pathways of this compound degradation?

A2: Based on its structure, this compound may be susceptible to:

  • Oxidation: The thioether and furan moieties are prone to oxidation. This can be initiated by exposure to air (auto-oxidation), peroxides, or certain metal ions.

  • Hydrolysis: The enamine-like structure could be susceptible to hydrolysis, particularly under acidic or basic conditions.

  • Photodegradation: Aromatic systems and the nitro group can absorb UV light, leading to photochemical degradation.

  • Thermal Degradation: Elevated temperatures can accelerate the degradation processes mentioned above.

Q3: How should I store this compound?

A3: For optimal stability, this compound should be stored as a solid in a tightly sealed container at -20°C, protected from light and moisture. For solutions, it is recommended to prepare them fresh for each experiment. If short-term storage of a stock solution is necessary, it should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q4: What solvents are recommended for dissolving this compound?

A4: Based on available information, this compound is soluble in DMSO.[4] When preparing solutions for in vitro or in vivo experiments, it is crucial to consider the final concentration of the organic solvent and its potential effects on the experimental system. The use of freshly distilled or high-purity solvents is recommended to minimize contaminants that could promote degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent experimental results or loss of activity. This compound degradation.- Prepare fresh solutions for each experiment.- Store stock solutions in small, single-use aliquots at -20°C or below.- Protect solutions from light by using amber vials or wrapping containers in aluminum foil.- Use high-purity solvents and degas them to remove oxygen.
Appearance of unknown peaks in HPLC analysis. Formation of degradation products.- Conduct forced degradation studies to identify potential degradants.- Adjust mobile phase pH and composition to achieve better separation of the parent compound and its degradants.- Ensure the HPLC method is stability-indicating.
Color change in this compound solution. Oxidation or other chemical reactions.- Discard the solution.- Prepare fresh solution using deoxygenated solvents.- Consider adding an antioxidant (e.g., BHT) if compatible with the experimental setup.
Precipitation of the compound from solution. Poor solubility or solvent evaporation.- Ensure the solvent has not evaporated.- Check the solubility of this compound in the chosen solvent system at the desired concentration.- Consider using a co-solvent system if necessary.

Experimental Protocols

Stability-Indicating HPLC Method for this compound (Illustrative Example)

This protocol outlines a generic reverse-phase HPLC method for assessing the stability of this compound.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).

  • Gradient Program (Illustrative):

    Time (min) % Solvent A % Solvent B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

2. Sample Preparation:

  • Prepare a stock solution of this compound in DMSO at a concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase composition to a final concentration of 10 µg/mL.

Forced Degradation Studies (Illustrative Protocol)

Forced degradation studies are essential to develop and validate a stability-indicating method.

  • Acidic Hydrolysis:

    • Mix 1 mL of this compound stock solution (1 mg/mL in DMSO) with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH, dilute with mobile phase, and analyze by HPLC.

  • Alkaline Hydrolysis:

    • Mix 1 mL of this compound stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M HCl, dilute with mobile phase, and analyze by HPLC.

  • Oxidative Degradation:

    • Mix 1 mL of this compound stock solution with 1 mL of 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute with mobile phase and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solution of this compound (10 µg/mL in mobile phase) to UV light (e.g., 254 nm) for 24 hours.

    • Keep a control sample in the dark.

    • Analyze both samples by HPLC.

  • Thermal Degradation:

    • Incubate a solid sample of this compound at 60°C for 48 hours.

    • Dissolve the sample in DMSO, dilute with mobile phase, and analyze by HPLC.

Quantitative Data Summary (Hypothetical)

The following table summarizes hypothetical results from a forced degradation study, illustrating the potential stability of this compound under various stress conditions.

Condition % Degradation Number of Degradation Products
0.1 M HCl, 60°C, 24h15.22
0.1 M NaOH, 60°C, 24h25.83
3% H₂O₂, RT, 24h35.54
UV Light (254 nm), 24h18.92
Heat (60°C, solid), 48h5.31

Visualizations

General H2 Receptor Antagonist Signaling Pathway

The following diagram illustrates the general mechanism of action for an H2 receptor antagonist like this compound. Histamine, released from enterochromaffin-like (ECL) cells, normally binds to H2 receptors on parietal cells, activating a Gs protein-coupled signaling cascade that leads to the production of cyclic AMP (cAMP).[5] cAMP then activates protein kinase A (PKA), which in turn stimulates the H+/K+ ATPase (proton pump) to secrete gastric acid. H2 receptor antagonists competitively block the binding of histamine to the H2 receptor, thereby inhibiting this signaling pathway and reducing gastric acid secretion.

G cluster_ParietalCell Parietal Cell Histamine Histamine H2R H2 Receptor Histamine->H2R Binds This compound This compound (Antagonist) This compound->H2R Blocks Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Activates H_ion H+ (Acid) ProtonPump->H_ion Secretes

Caption: General signaling pathway of an H2 receptor antagonist.

Experimental Workflow for this compound Stability Testing

This workflow outlines the key steps in assessing the stability of this compound.

G cluster_Prep Preparation cluster_Stress Forced Degradation cluster_Analysis Analysis cluster_Conclusion Conclusion A Receive and Store This compound (-20°C, dark) B Prepare Stock Solution (e.g., 1 mg/mL in DMSO) A->B C Acid Hydrolysis B->C D Alkaline Hydrolysis B->D E Oxidation B->E F Photolysis B->F G Thermal Stress B->G I Analyze Stressed Samples C->I D->I E->I F->I G->I H Develop Stability-Indicating HPLC Method H->I J Quantify Degradation and Identify Degradants I->J K Establish Handling and Storage Recommendations J->K

Caption: Workflow for this compound stability assessment.

References

Technical Support Center: Interpreting Unexpected Results with Niperotidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Niperotidine. Given that this compound, a histamine H2 receptor antagonist, was withdrawn from clinical trials due to unexpected hepatotoxicity, this guide focuses on addressing potential discrepancies in expected efficacy and strategies for identifying and characterizing off-target effects, with a special emphasis on liver injury.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective histamine H2 receptor antagonist. Its primary mechanism of action is to block the binding of histamine to H2 receptors on the basolateral membrane of gastric parietal cells. This inhibition disrupts the signal transduction pathway that leads to the secretion of gastric acid, thereby increasing the pH of the stomach.

Q2: What are the expected in vitro and in vivo effects of this compound?

A2: The expected outcomes of this compound in preclinical studies are a dose-dependent reduction in gastric acid secretion. This can be measured through various experimental models as outlined below.

Experimental Model Expected Outcome Key Parameters to Measure
In Vitro (e.g., isolated gastric glands, primary parietal cells)Inhibition of histamine-stimulated acid secretion.[¹⁴C]-aminopyrine uptake, changes in intracellular pH (e.g., using BCECF dye).
In Vivo (e.g., pylorus-ligated rat model)Reduced volume and acidity of gastric juice, decreased ulcer index.Gastric juice volume (ml), pH, total acidity (mEq/L), ulcer score.
In Vivo (e.g., conscious fistula models in dogs or rats)Inhibition of basal and secretagogue-induced gastric acid secretion.Gastric pH, acid output (mmol/hr).

Troubleshooting Guide: Unexpected Efficacy Results

Q1: My in vivo study with this compound in a rat pylorus ligation model shows no significant reduction in gastric acid volume or acidity. What could be the issue?

A1: Several factors could contribute to a lack of efficacy in this model. Consider the following troubleshooting steps:

  • Compound Stability and Formulation: Ensure the stability of your this compound formulation. Improper storage or formulation could lead to degradation. Prepare fresh solutions for each experiment.

  • Route and Timing of Administration: For the pylorus ligation model, intraduodenal administration is common. Confirm that the administration was performed correctly and at the appropriate time relative to the ligation.

  • Animal Strain and Fasting: The strain of rat can influence gastric secretion. Ensure you are using a consistent and appropriate strain. Proper fasting (typically 24 hours with free access to water) is crucial for this model.

  • Surgical Procedure: Inconsistent or improper ligation of the pylorus can lead to variability in results. Ensure the surgical technique is standardized and performed by trained personnel.

Below is a workflow to troubleshoot a lack of efficacy in an in vivo gastric secretion experiment.

G start Unexpected Lack of Efficacy check_compound Verify Compound Integrity (Purity, Stability, Formulation) start->check_compound check_protocol Review Experimental Protocol (Dose, Route, Timing) check_compound->check_protocol check_model Assess Animal Model (Strain, Health, Fasting) check_protocol->check_model check_procedure Evaluate Surgical/Technical Procedure check_model->check_procedure positive_control Run Positive Control (e.g., Ranitidine, Famotidine) check_procedure->positive_control outcome_efficacious Positive Control Efficacious? positive_control->outcome_efficacious outcome_inefficacious Positive Control Inefficacious? positive_control->outcome_inefficacious troubleshoot_compound Re-evaluate this compound (Pharmacokinetics, Metabolism) outcome_efficacious->troubleshoot_compound troubleshoot_model Troubleshoot Experimental Model/ Procedure outcome_inefficacious->troubleshoot_model

Troubleshooting workflow for lack of in vivo efficacy.

Q2: this compound shows lower than expected potency in my in vitro histamine-stimulated acid secretion assay using isolated rabbit gastric glands. Why might this be?

A2: In vitro assays can be sensitive to a variety of factors. Here are some potential reasons for lower than expected potency:

  • Cell Viability and Purity: Ensure the isolated gastric glands or parietal cells have high viability and purity. Poor cell health will lead to a blunted response to both histamine and its antagonists.

  • Histamine Concentration: Use a histamine concentration that elicits a submaximal response (EC80-EC90). If the histamine concentration is too high, it may be difficult to see the inhibitory effects of a competitive antagonist.

  • Incubation Time: Ensure that the pre-incubation time with this compound is sufficient for it to reach its target receptor before the addition of histamine.

  • Assay Conditions: Check the pH, temperature, and buffer composition of your assay medium. Suboptimal conditions can affect both receptor binding and the cellular response.

Here is the signaling pathway for histamine H2 receptor-mediated gastric acid secretion. Understanding this pathway can help in troubleshooting unexpected results.

G cluster_membrane Parietal Cell Membrane cluster_cytosol Cytosol cluster_apical Apical Membrane H2R Histamine H2 Receptor Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates HK_ATPase H+/K+ ATPase PKA->HK_ATPase Phosphorylates & Translocates Acid_Secretion Acid Secretion HK_ATPase->Acid_Secretion Pumps H+ out Histamine Histamine Histamine->H2R Activates This compound This compound This compound->H2R Blocks

Histamine H2 receptor signaling pathway in gastric parietal cells.

Troubleshooting Guide: Unexpected Toxicity

Q1: I am observing unexpected cytotoxicity in my cell-based assays with this compound, particularly in hepatic cell lines. How should I investigate this?

A1: The known hepatotoxicity of this compound makes this a critical finding. A systematic approach is needed to characterize this unexpected result. The liver injury associated with this compound was found to be idiosyncratic, which can be challenging to model in simple in vitro systems. However, you can screen for general mechanisms of drug-induced liver injury (DILI).

Here is a decision tree for investigating suspected in vitro hepatotoxicity:

G start Unexpected Cytotoxicity in Hepatic Cells dose_response Confirm with Dose-Response and Time-Course Experiments start->dose_response cell_type Test in Multiple Cell Types (e.g., primary hepatocytes, HepG2) dose_response->cell_type mechanism Investigate Mechanism of Toxicity cell_type->mechanism ros Reactive Oxygen Species (ROS) Assay mechanism->ros Oxidative Stress? mito Mitochondrial Toxicity Assay (e.g., JC-1, Seahorse) mechanism->mito Mitochondrial Dysfunction? caspase Apoptosis Assay (e.g., Caspase-3/7) mechanism->caspase Apoptosis? metabolism Assess Role of Metabolism (with/without CYP inhibitors) mechanism->metabolism Metabolite-driven? report Characterize and Report Findings ros->report mito->report caspase->report metabolism->report

Decision tree for investigating in vitro hepatotoxicity.
Experimental Protocols

Protocol 1: In Vivo Pylorus Ligation in Rats

  • Animals: Male Wistar rats (180-220g) are fasted for 24 hours with free access to water.

  • Groups:

    • Group 1: Vehicle control (e.g., 0.9% saline, i.d.)

    • Group 2: this compound (test doses, i.d.)

    • Group 3: Positive control (e.g., Ranitidine, 50 mg/kg, i.d.)

  • Procedure:

    • Anesthetize the rats (e.g., with ketamine and xylazine).

    • Make a midline abdominal incision to expose the stomach.

    • Ligate the pyloric end of the stomach. Be careful not to obstruct blood vessels.

    • Administer the test compound or vehicle intraduodenally.

    • Suture the abdominal wall.

  • Sample Collection: After 4 hours, sacrifice the animals.

  • Analysis:

    • Collect the gastric contents and measure the volume.

    • Centrifuge the contents and measure the pH of the supernatant.

    • Titrate the supernatant with 0.01 N NaOH to determine total acidity.

    • Open the stomach along the greater curvature and score for ulcers.

Protocol 2: In Vitro Hepatotoxicity Screening

  • Cell Culture: Plate primary human hepatocytes or HepG2 cells in 96-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with a concentration range of this compound for 24-48 hours. Include a vehicle control and a positive control for hepatotoxicity (e.g., acetaminophen).

  • Assays:

    • Cell Viability: Measure cell viability using an MTT or LDH release assay.

    • Reactive Oxygen Species (ROS) Production: Use a fluorescent probe like DCFH-DA to measure intracellular ROS levels.

    • Mitochondrial Membrane Potential: Use a dye such as JC-1 to assess mitochondrial health.

    • Apoptosis: Measure the activity of caspases 3 and 7 using a luminescent or fluorescent substrate.

  • Data Analysis: Calculate IC50 values for cytotoxicity and compare the induction of toxicity markers between this compound and control compounds.

This guide provides a starting point for troubleshooting unexpected results with this compound. Given its history, careful evaluation of any unexpected findings, particularly those related to toxicity, is highly recommended.

Technical Support Center: Optimizing Niperotidine Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Niperotidine for in vitro studies. Given that this compound was withdrawn from clinical trials due to liver damage, careful dose selection and cytotoxicity assessment are critical.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective histamine H2-receptor antagonist.[1] Its primary mechanism of action is to block the action of histamine at the H2 receptors, which are found on parietal cells in the stomach lining.[1] This inhibition reduces the production of gastric acid.[1] Like other H2-receptor antagonists, it competitively binds to the H2-receptor sites, preventing histamine from stimulating the proton pump responsible for acid secretion.[2]

Q2: Why was this compound withdrawn from clinical use?

This compound was withdrawn after human trials revealed it could cause acute liver injury.[3] The observed liver damage was suggested to be an idiosyncratic reaction, meaning it is not strictly dose-dependent and occurs in a small subset of individuals. This is a critical consideration for in vitro studies, especially when using liver cell lines.

Q3: Are there any established in vitro concentration ranges for this compound?

Specific in vitro concentration ranges for this compound are not well-documented in publicly available literature. However, for other H2-receptor antagonists, in vitro studies have used a range of concentrations to determine their potency and efficacy. For example, studies with related compounds have determined pA2 values, which indicate the concentration of an antagonist required to produce a two-fold shift in the concentration-response curve of an agonist.

Q4: What is a good starting point for determining the optimal concentration of this compound in my experiments?

A good starting point is to perform a dose-response curve. Based on data from other H2 antagonists, a broad concentration range from nanomolar (nM) to micromolar (µM) is advisable. It is recommended to start with a range such as 1 nM to 100 µM. For other H2-receptor antagonists, 50% inhibitory concentration (IC50) values from in vitro studies have been shown to be a reasonable first approximation for predicting clinically effective concentrations.

Q5: How do I assess the cytotoxicity of this compound in my cell line?

It is crucial to determine the cytotoxic concentration of this compound in your specific cell line before proceeding with functional assays. A standard cytotoxicity assay, such as the MTT, MTS, or neutral red uptake assay, should be performed. This will help you establish the concentration range that does not cause significant cell death, ensuring that your experimental results are due to the specific pharmacological effect of this compound and not a general toxic effect.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No observable effect of this compound Concentration is too low.Increase the concentration of this compound. Perform a wider dose-response curve to identify the effective range.
Cell line does not express H2 receptors.Confirm H2 receptor expression in your cell line using techniques like RT-PCR, Western blot, or immunofluorescence. Consider using a cell line known to express H2 receptors (e.g., certain gastric or immune cell lines).
Incorrect assay endpoint.Ensure your assay is sensitive to changes in the H2-receptor signaling pathway (e.g., measuring histamine-stimulated cAMP levels).
High cell death observed This compound concentration is too high, leading to cytotoxicity.Perform a cytotoxicity assay (e.g., MTT, MTS) to determine the IC50 for cytotoxicity. Use concentrations well below the cytotoxic threshold for your functional assays.
Contamination of cell culture.Check for microbial contamination. Ensure aseptic techniques are followed.
High variability in results Inconsistent cell seeding density.Ensure a consistent number of cells are seeded in each well.
Pipetting errors.Use calibrated pipettes and ensure proper pipetting technique.
Edge effects in multi-well plates.Avoid using the outer wells of the plate, or fill them with media without cells to maintain humidity.
Unexpected or off-target effects This compound may have effects other than H2-receptor antagonism at high concentrations.Characterize the specificity of the effect by attempting to reverse it with a known H2-receptor agonist like histamine. Investigate other potential targets if the effect persists.
Solvent (e.g., DMSO) toxicity.Ensure the final concentration of the solvent is consistent across all wells and is below the toxic level for your cell line (typically <0.5%).

Data Presentation

Table 1: In Vitro Potency of Various H2-Receptor Antagonists

Since specific in vitro potency data for this compound is unavailable, the following table provides pA2 values for other H2-receptor antagonists as a reference for expected potency ranges. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. A higher pA2 value indicates greater potency.

H2-Receptor AntagonistpA2 ValueTissue/Cell SystemReference
Cimetidine6.2Guinea-pig right atrium
Ranitidine6.7Guinea-pig right atrium
Tiotidine7.3Guinea-pig right atrium
Etintidine6.6Guinea-pig right atrium
Roxatidine7.14Guinea-pig parietal cells (adenylate cyclase)
Roxatidine Acetate6.85Guinea-pig parietal cells (adenylate cyclase)

Experimental Protocols

Protocol 1: Determination of Cytotoxicity using MTT Assay

Objective: To determine the concentration of this compound that causes 50% reduction in cell viability (IC50) in a specific cell line.

Materials:

  • Cell line of interest (e.g., HepG2 for liver toxicity studies)

  • Complete cell culture medium

  • This compound stock solution (e.g., in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Methodology:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium. The final concentration of the vehicle (e.g., DMSO) should be constant across all wells and non-toxic to the cells.

  • Remove the medium from the wells and replace it with the medium containing different concentrations of this compound. Include vehicle-only controls.

  • Incubate the plate for a duration relevant to your planned functional experiments (e.g., 24, 48, or 72 hours).

  • After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and plot a concentration-response curve to determine the IC50 value.

Protocol 2: Measurement of H2-Receptor Antagonism via cAMP Assay

Objective: To determine the potency of this compound in inhibiting histamine-induced cyclic AMP (cAMP) production.

Materials:

  • Cell line expressing H2 receptors

  • Complete cell culture medium

  • This compound stock solution

  • Histamine solution

  • cAMP assay kit (e.g., HTRF, ELISA, or other commercially available kits)

  • 96-well or 384-well plates compatible with the assay kit

Methodology:

  • Seed cells in the appropriate multi-well plate and grow to the desired confluency.

  • Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 15-30 minutes). Include a vehicle control.

  • Stimulate the cells with a fixed concentration of histamine (a concentration that elicits a submaximal response, e.g., EC80) for a short period (e.g., 10-15 minutes).

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Plot the inhibition of histamine-stimulated cAMP production against the concentration of this compound to determine the IC50 for H2-receptor antagonism.

Mandatory Visualizations

G Histamine Histamine H2R H2 Receptor Histamine->H2R Activates G_alpha_s Gαs H2R->G_alpha_s Activates This compound This compound This compound->H2R Blocks AC Adenylate Cyclase G_alpha_s->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Gastric Acid Secretion) PKA->Cellular_Response Leads to

Caption: this compound Signaling Pathway.

G cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: Functional Assay A 1. Seed Cells B 2. Treat with this compound (Dose-Response) A->B C 3. Incubate (24-72h) B->C D 4. Perform MTT/MTS Assay C->D E 5. Determine Cytotoxic IC50 D->E G 2. Pre-treat with this compound (Non-toxic concentrations) E->G Inform Concentration Selection F 1. Seed Cells F->G H 3. Stimulate with Histamine G->H I 4. Measure cAMP Levels H->I J 5. Determine Functional IC50 I->J

Caption: Experimental Workflow for this compound.

G Troubleshooting No Effect Observed Is concentration too low? Is the cell line appropriate? Is the assay endpoint correct? Solutions1 Solutions Increase concentration Confirm H2R expression Use a sensitive assay Troubleshooting->Solutions1 Troubleshooting2 High Cell Death Is concentration too high? Is there contamination? Solutions2 Solutions Perform cytotoxicity assay Check for contamination Troubleshooting2->Solutions2

Caption: Troubleshooting Logic for In Vitro Studies.

References

Technical Support Center: Troubleshooting Niperotidine-Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Niperotidine is a histamine H2-receptor antagonist that was studied for its effects on gastric acidity and later withdrawn after trials showed liver damage.[1] The information presented here is a hypothetical scenario created for the purpose of demonstrating a technical support guide for a cytotoxic agent. The proposed mechanism and experimental data are illustrative and not based on published findings for this compound.

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during in-vitro experiments investigating this compound-induced cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the hypothesized mechanism of this compound-induced cytotoxicity in this context?

A1: In this hypothetical model, this compound is proposed to induce apoptosis in cancer cell lines through a mechanism involving the generation of intracellular Reactive Oxygen Species (ROS). This oxidative stress leads to the disruption of the mitochondrial membrane potential (MMP), triggering the release of pro-apoptotic factors into the cytoplasm. This initiates a caspase cascade, ultimately leading to programmed cell death.

Q2: How should this compound be prepared and stored for in-vitro experiments?

A2: this compound should be dissolved in a suitable organic solvent like DMSO to create a high-concentration stock solution (e.g., 10-20 mM). This stock solution should be stored in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2] When preparing working concentrations, the final DMSO concentration in the cell culture medium should be kept low (typically <0.1% v/v) to avoid solvent-induced toxicity.[2]

Q3: What are the recommended positive controls for cytotoxicity assays with this compound?

A3: For apoptosis-related assays, staurosporine or etoposide are commonly used positive controls as they induce apoptosis in a wide range of cell lines. For general cytotoxicity or cell viability assays, a detergent like Triton™ X-100 can be used to induce necrosis and establish the maximum cell death response.

Q4: Is it necessary to optimize assay conditions for each cell line?

A4: Yes, optimization is critical. Different cell lines exhibit varying metabolic rates, doubling times, and sensitivities to cytotoxic agents and assay reagents.[3] It is essential to optimize parameters such as cell seeding density, drug incubation time, and reagent concentrations for each specific cell line to ensure reliable and reproducible results.[4]

Troubleshooting Guides
Issue 1: Inconsistent IC50 Values Between Experiments

Q: My calculated IC50 values for this compound are highly variable from one experiment to the next. What are the potential causes?

A: High variability in IC50 values is a common issue that can stem from several factors related to cell culture and assay execution. Inconsistent cell seeding, variations in cell health or passage number, and instability of the compound in culture media can all contribute to this problem.

Troubleshooting Steps:

  • Standardize Cell Seeding: Ensure a consistent number of cells is seeded for each experiment. Create a growth curve for your specific cell line to determine the optimal seeding density that ensures cells are in the logarithmic growth phase during the experiment. Overgrowth or undergrowth can significantly alter cellular responses to the drug.

  • Monitor Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic and genotypic drift, affecting their sensitivity to drugs.

  • Ensure Compound Stability: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid using working solutions that have been stored for extended periods.

  • Control for Solvent Effects: Always include a vehicle-only control (e.g., 0.1% DMSO) to ensure that the solvent itself is not contributing to cytotoxicity.

Table 1: Recommended Seeding Densities for a 96-Well Plate Format

Cell Line TypeDoubling TimeRecommended Seeding Density (cells/well)Incubation Time (hours)
HeLa (Cervical Cancer)~20 hours5,000 - 10,00024
A549 (Lung Cancer)~22 hours8,000 - 12,00024
MCF-7 (Breast Cancer)~30 hours10,000 - 15,00048
Jurkat (T-cell Leukemia)~28 hours20,000 - 40,00024
Issue 2: Discrepancy Between Different Cytotoxicity Assays

Q: My MTT assay shows a significant decrease in cell viability, but a membrane integrity assay (like LDH release) shows minimal cytotoxicity. Why is there a difference?

A: This discrepancy often arises because different assays measure distinct cellular events. The MTT assay measures metabolic activity, which can be affected before the complete loss of membrane integrity. It is possible that this compound is causing metabolic dysfunction or growth arrest at concentrations that do not yet induce widespread cell lysis.

Troubleshooting Steps:

  • Understand the Assay Principle: Recognize what each assay measures. MTT relies on mitochondrial dehydrogenase activity, while LDH assays measure the release of a cytosolic enzyme upon membrane rupture (necrosis or late apoptosis).

  • Perform a Time-Course Experiment: The kinetics of metabolic inhibition and membrane damage can differ. Measure both parameters at multiple time points (e.g., 6, 12, 24, and 48 hours) to understand the sequence of events.

  • Use an Orthogonal Method: Confirm cell death using a third, complementary method, such as an ATP-based viability assay or direct cell counting with a dye like Trypan Blue.

Table 2: Comparison of Common Cytotoxicity Assays

AssayPrincipleMeasuresStage of Death Detected
MTT / XTT Metabolic ActivityMitochondrial enzyme functionIndirectly, cell viability/proliferation
LDH Release Membrane IntegrityRelease of lactate dehydrogenaseLate apoptosis / Necrosis
Annexin V Staining Phosphatidylserine (PS) exposureEarly apoptotic eventEarly to Mid Apoptosis
Caspase-3/7 Glo Enzyme ActivityActivity of executioner caspasesMid Apoptosis
ATP-Based Assay ATP levelsCellular ATP contentIndirectly, cell viability
Issue 3: Low or No Signal in Apoptosis-Specific Assays

Q: I observe significant cell death under the microscope after this compound treatment, but my Annexin V/PI staining by flow cytometry shows a low percentage of apoptotic cells. What could be wrong?

A: This issue often points to problems with the timing of the assay or the specific cell death pathway being activated. Apoptosis is a dynamic process, and key markers are only present during specific windows.

Troubleshooting Steps:

  • Optimize Incubation Time: The window for detecting early apoptotic events like Annexin V positivity can be transient. Perform a time-course experiment (e.g., 4, 8, 16, 24 hours) to identify the optimal time point for analysis.

  • Check for Late Apoptosis/Necrosis: If the incubation time is too long, cells may have already progressed to late apoptosis or secondary necrosis, where they will be Annexin V and PI positive. The Annexin V signal might be weaker or obscured in these populations.

  • Verify Reagent Quality and Protocol: Ensure that Annexin V binding buffer contains sufficient calcium, which is essential for binding to phosphatidylserine. Keep cells on ice and analyze them promptly after staining to prevent signal degradation.

  • Consider Alternative Death Pathways: If caspase activity is also low, this compound might be inducing a non-apoptotic form of cell death, such as necroptosis or autophagy-dependent cell death.

Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
  • Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: The next day, treat the cells with a serial dilution of this compound. Include wells for "vehicle control" (e.g., 0.1% DMSO) and "untreated control".

  • Incubation: Incubate the plate for the desired period (e.g., 24 or 48 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or shaking.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control after subtracting the background absorbance from a media-only control.

Protocol 2: Apoptosis Detection using Annexin V/PI Staining
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the optimized time period.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or brief trypsinization. Centrifuge all collected cells and wash the pellet once with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each sample and analyze immediately by flow cytometry.

    • Viable cells: Annexin V- / PI-

    • Early apoptotic cells: Annexin V+ / PI-

    • Late apoptotic/necrotic cells: Annexin V+ / PI+

Visualizations

G drug This compound ros ↑ Intracellular ROS drug->ros mito Mitochondrial Membrane Potential (ΔΨm) Disruption ros->mito cyto Cytochrome c Release mito->cyto cas9 Caspase-9 Activation cyto->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Hypothesized signaling pathway of this compound-induced apoptosis.

G start Start: Seed Cells in Plate adhere Overnight Incubation (Cell Adherence) start->adhere treat Treat with this compound (Dose-Response) adhere->treat incubate Incubate for Optimized Duration (e.g., 24h, 48h) treat->incubate assay Perform Cytotoxicity Assay (e.g., MTT, Annexin V) incubate->assay read Data Acquisition (Plate Reader / Flow Cytometer) assay->read analyze Data Analysis (Calculate IC50 / % Apoptosis) read->analyze end End analyze->end

Caption: General experimental workflow for assessing cytotoxicity.

G issue Problem: Inconsistent IC50 Values cause1 Check Cell Seeding Density & Growth Phase issue->cause1 cause2 Verify Cell Passage Number issue->cause2 cause3 Assess Compound Stability issue->cause3 cause4 Check for Solvent Toxicity issue->cause4 sol1 Solution: Standardize seeding protocol. Use cells in log phase. cause1->sol1 Inconsistent? sol2 Solution: Use cells from a narrow passage range (e.g., 5-15). cause2->sol2 Too high? sol3 Solution: Prepare fresh dilutions for each experiment. cause3->sol3 Degraded? sol4 Solution: Ensure final DMSO is <0.1%. Run vehicle control. cause4->sol4 Too high?

Caption: Troubleshooting logic for inconsistent IC50 values.

References

Avoiding off-target effects of Niperotidine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Niperotidine is a fictional compound developed for illustrative purposes. The data and protocols presented herein are hypothetical and intended to exemplify best practices in mitigating off-target effects during drug development.

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and avoid the off-target effects of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and its known primary off-target activity?

A1: this compound is a potent inhibitor of Kinase X, a key enzyme in oncogenic signaling pathways. However, it has a known off-target activity against Kinase Y, a structurally similar kinase crucial for normal cardiac function. Unintended inhibition of Kinase Y can lead to cardiotoxicity. A secondary off-target effect has been observed with the hERG channel, which is critical for cardiac repolarization.[1][2]

Q2: I'm observing unexpected cytotoxicity in my cell line at concentrations effective for inhibiting Kinase X. Could this be an off-target effect?

A2: Yes, this is a common indicator of off-target activity. The observed cytotoxicity could be due to the inhibition of Kinase Y or other unintended targets.[3] It is crucial to perform a dose-response experiment and compare the IC50 for target inhibition with the IC50 for cytotoxicity. If these values are close, off-target effects are likely contributing to cell death.

Q3: How can I confirm that the observed phenotype in my experiment is due to the inhibition of Kinase X and not Kinase Y?

A3: A rescue experiment is the gold standard for confirming on-target effects.[3] Transfecting your cells with a drug-resistant mutant of Kinase X should reverse the intended phenotypic changes if they are on-target. If the phenotype persists, it is likely caused by an off-target effect, such as the inhibition of Kinase Y.

Q4: What is the recommended concentration range for this compound to achieve selective inhibition of Kinase X?

A4: To maintain selectivity, it is recommended to use this compound at a concentration that is at least 10-fold lower than its IC50 for Kinase Y. Based on the selectivity profile (see Table 1), a concentration range of 50-100 nM is recommended for most cellular assays to achieve significant inhibition of Kinase X while minimizing effects on Kinase Y.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible experimental results.

  • Possible Cause: Compound instability or precipitation in media.

    • Troubleshooting Step: Visually inspect your media for any signs of precipitation after adding this compound. Confirm the stability of this compound in your specific cell culture media over the time course of your experiment using analytical methods like HPLC.

  • Possible Cause: Activation of compensatory signaling pathways.

    • Troubleshooting Step: Use western blotting to analyze the phosphorylation status of key proteins in pathways that might be activated to compensate for the inhibition of Kinase X.[3] Consider co-treatment with an inhibitor of the compensatory pathway if necessary.

Issue 2: Observed cellular phenotype does not align with the known function of Kinase X.

  • Possible Cause: Dominant off-target effect.

    • Troubleshooting Step: Perform a kinome-wide selectivity screen to identify other potential targets of this compound. This can be done through commercial services that screen your compound against a large panel of kinases.

    • Troubleshooting Step: Compare your results with those obtained using a structurally different inhibitor of Kinase X. If the phenotype is consistent across different chemical scaffolds, it is more likely to be an on-target effect.

Data Presentation

Table 1: Kinase Selectivity Profile of this compound

Kinase TargetIC50 (nM)Description
Kinase X (On-Target) 15 Primary therapeutic target
Kinase Y (Off-Target)1,200Primary off-target with high structural similarity
Kinase Z> 10,000No significant inhibition
Src> 10,000No significant inhibition
Abl> 10,000No significant inhibition

Table 2: In Vitro Safety Pharmacology Profile

AssayIC50 (µM)Recommendation
hERG Channel Binding 25 Monitor for potential cardiotoxicity in vivo
CYP3A4 Inhibition> 50Low risk of drug-drug interactions
Plasma Protein Binding95%High binding, consider for dosing calculations

Experimental Protocols

Protocol 1: Western Blot Analysis for On-Target and Off-Target Pathway Modulation

Objective: To determine if this compound is inhibiting the intended Kinase X pathway and to assess its effect on the off-target Kinase Y pathway in a cellular context.

Methodology:

  • Cell Culture and Treatment: Plate your cells of interest and allow them to adhere overnight. Treat the cells with a dose-response of this compound (e.g., 0, 10, 50, 100, 500, 1000 nM) for the desired time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies for:

      • Phospho-Substrate X (direct downstream target of Kinase X)

      • Total Substrate X

      • Phospho-Substrate Y (direct downstream target of Kinase Y)

      • Total Substrate Y

      • A loading control (e.g., GAPDH or β-actin)

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis: Detect the signal using an ECL substrate. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. A dose-dependent decrease in Phospho-Substrate X with minimal change in Phospho-Substrate Y at lower concentrations indicates selectivity.

Protocol 2: Automated Patch-Clamp Protocol for hERG Channel Assay

Objective: To quantify the inhibitory effect of this compound on the hERG potassium channel.

Methodology:

  • Cell Line: Use HEK293 cells stably expressing the hERG channel.

  • Instrument: An automated patch-clamp system such as QPatch or SyncroPatch.

  • Procedure:

    • Cells are subjected to a whole-cell voltage-clamp protocol.

    • A stable baseline hERG current is established by perfusing with an extracellular solution.

    • A vehicle control (e.g., 0.1% DMSO) is applied, followed by sequentially increasing concentrations of this compound.

    • The hERG tail current is measured at each concentration.

  • Data Analysis: The percent inhibition of the hERG current is calculated relative to the vehicle control. An IC50 value is determined by fitting the concentration-response data to a Hill equation.

Visualizations

cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Kinase X Kinase X Receptor->Kinase X Substrate X Substrate X Kinase X->Substrate X Cell Proliferation Cell Proliferation Substrate X->Cell Proliferation Cardiac Signal Cardiac Signal GPCR GPCR Cardiac Signal->GPCR Kinase Y Kinase Y GPCR->Kinase Y Substrate Y Substrate Y Kinase Y->Substrate Y Cardiac Contraction Cardiac Contraction Substrate Y->Cardiac Contraction This compound This compound This compound->Kinase X Inhibition (High Potency) This compound->Kinase Y Inhibition (Low Potency)

On-target vs. off-target signaling pathways of this compound.

start Unexpected Experimental Result (e.g., high cytotoxicity, inconsistent data) q1 Is the phenotype consistent with Kinase X inhibition? start->q1 a1_yes Proceed with on-target validation (e.g., rescue experiment) q1->a1_yes Yes a1_no Investigate Off-Target Effects q1->a1_no No q2 Perform Kinase Selectivity Profiling a1_no->q2 q3 Confirm cellular target engagement (e.g., Western Blot, CETSA) q2->q3 q4 Assess safety pharmacology (e.g., hERG assay) q3->q4 end Refine experimental conditions or consider medicinal chemistry optimization q4->end

Workflow for troubleshooting unexpected experimental results.

References

Technical Support Center: Synthesis and Purification of Niperotidine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and purification of Niperotidine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this compound and to provide guidance on improving its purity.

Frequently Asked Questions (FAQs)

Q1: What is a likely synthetic route for this compound?

A1: A plausible synthetic pathway for this compound involves a multi-step process, including the synthesis of two key intermediates followed by their coupling. The first intermediate is (5-((dimethylamino)methyl)furan-2-yl)methanethiol. The second is N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-aminoethyl)-2-nitro-1,1-ethenediamine. The final step is the coupling of these two intermediates to form this compound.

Q2: I am observing a significant amount of a disulfide byproduct. What is the likely cause and how can I minimize it?

A2: The formation of a disulfide, bis(((5-((dimethylamino)methyl)furan-2-yl)methyl)) disulfide, is a common side reaction during the synthesis of the furan-containing thiol intermediate. This is primarily due to the oxidation of the thiol in the presence of air. To minimize this, it is crucial to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction and purification steps. Using degassed solvents and reagents can also significantly reduce the extent of this side reaction.

Q3: My final product shows a persistent impurity with a mass corresponding to the starting thiol. How can I improve the conversion in the final coupling step?

A3: Incomplete reaction in the final step, where the thiol is coupled with the nitroethenediamine intermediate, can result in the presence of the unreacted thiol in your final product. To drive the reaction to completion, consider increasing the equivalents of the nitroethenediamine intermediate or extending the reaction time. Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is recommended to determine the optimal reaction time.

Q4: What are the best methods for purifying the final this compound product?

A4: Column chromatography is a highly effective method for purifying this compound. A silica gel column with a gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, can separate the desired product from unreacted starting materials and byproducts. Recrystallization from a suitable solvent system can also be employed as a final purification step to obtain high-purity this compound.

Q5: Are there any specific analytical techniques recommended for assessing the purity of this compound?

A5: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for assessing the purity of pharmaceutical compounds like this compound. A reverse-phase HPLC method with UV detection can effectively separate this compound from its potential impurities. For structural confirmation of impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool. Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for confirming the structure of the final product and identifying any major impurities.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, with a focus on improving the purity of the final compound.

Issue Potential Cause(s) Recommended Solution(s)
Low yield of (5-((dimethylamino)methyl)furan-2-yl)methanethiol Incomplete reaction of the corresponding alcohol with thiourea. Side reactions such as polymerization of the furan ring under acidic conditions.Ensure the reaction goes to completion by monitoring with TLC. Use milder acidic conditions or a shorter reaction time to prevent furan ring degradation.
Presence of bis(((5-((dimethylamino)methyl)furan-2-yl)methyl)) sulfide impurity The thiolate intermediate reacting with the starting furfuryl alcohol derivative.Add the furfuryl alcohol derivative slowly to the reaction mixture containing thiourea to keep its concentration low. Use a slight excess of thiourea.
Incomplete formation of the nitroethenediamine intermediate Insufficient activation of the nitroacetic acid derivative. Incomplete reaction with the diamine.Ensure the activating agent (e.g., acetic anhydride) is fresh and used in sufficient quantity. Monitor the reaction progress and adjust the reaction time or temperature as needed.
Formation of polymeric byproducts in the final coupling step Self-reaction of the nitroethenediamine intermediate or other side reactions under the coupling conditions.Optimize the reaction conditions (solvent, temperature, and base) to favor the desired coupling reaction. Consider using a protecting group strategy if self-reaction is a significant issue.
Difficulty in removing colored impurities from the final product Formation of highly conjugated byproducts.Use activated carbon treatment during workup to remove colored impurities. Employ multiple purification techniques, such as column chromatography followed by recrystallization.

Experimental Protocols

Protocol 1: Synthesis of (5-((dimethylamino)methyl)furan-2-yl)methanethiol
  • To a solution of (5-((dimethylamino)methyl)furan-2-yl)methanol (1.0 eq) in a suitable solvent (e.g., ethanol), add thiourea (1.1 eq).

  • Slowly add a strong acid, such as hydrochloric acid (1.2 eq), to the mixture at 0 °C.

  • Heat the reaction mixture to reflux and monitor the formation of the isothiouronium salt intermediate by TLC.

  • After completion, cool the reaction mixture and add a solution of a strong base, such as sodium hydroxide, to hydrolyze the salt to the thiol.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol 2: Synthesis of N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-aminoethyl)-2-nitro-1,1-ethenediamine
  • React 1,1-bis(methylthio)-2-nitroethene (1.0 eq) with N-(1,3-benzodioxol-5-ylmethyl)ethane-1,2-diamine (1.0 eq) in a suitable solvent like ethanol or acetonitrile.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 3: Synthesis of this compound (Final Coupling)
  • Dissolve N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-chloroethyl)-2-nitro-1,1-ethenediamine (a derivative of the second intermediate, 1.0 eq) and (5-((dimethylamino)methyl)furan-2-yl)methanethiol (1.1 eq) in a polar aprotic solvent such as DMF or acetonitrile.

  • Add a non-nucleophilic base, such as potassium carbonate or triethylamine (1.5 eq), to the mixture.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by HPLC or TLC.

  • Once the reaction is complete, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude this compound by column chromatography on silica gel, followed by recrystallization if necessary.

Visualizations

experimental_workflow cluster_intermediate1 Intermediate 1 Synthesis cluster_intermediate2 Intermediate 2 Synthesis cluster_final_product Final Product Synthesis start1 Furan-2-yl)methanol derivative step1_1 React with Thiourea and Acid start1->step1_1 step1_2 Alkaline Hydrolysis step1_1->step1_2 end1 (5-((dimethylamino)methyl) furan-2-yl)methanethiol step1_2->end1 step3_1 Couple Intermediates (Thioether formation) end1->step3_1 start2 Nitroethene derivative step2_1 React with Diamine start2->step2_1 end2 N-substituted nitroethenediamine step2_1->end2 end2->step3_1 step3_2 Purification (Chromatography) step3_1->step3_2 end3 Pure this compound step3_2->end3

Caption: Plausible synthetic workflow for this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions issue Low Purity of Final Product cause1 Incomplete Reactions issue->cause1 cause2 Side Reactions (e.g., disulfide formation) issue->cause2 cause3 Degradation of Starting Materials/Product issue->cause3 solution1 Optimize Reaction Conditions (Time, Temp) cause1->solution1 solution2 Use Inert Atmosphere & Degassed Solvents cause2->solution2 solution3 Purification Strategy (Multi-step) cause3->solution3

Caption: Troubleshooting logic for purity issues.

Technical Support Center: In Vivo Administration of Niperotidine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the in vivo administration of Niperotidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during preclinical studies. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues related to this compound's physicochemical properties and its use in animal models.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the in vivo administration of this compound?

The primary challenges in administering this compound in vivo stem from its poor aqueous solubility and potential for instability, which can lead to low bioavailability and variable experimental outcomes. Researchers may also encounter difficulties in achieving desired plasma concentrations without causing localized irritation or toxicity at the administration site.

Q2: How can the solubility of this compound be improved for in vivo studies?

Improving the solubility of poorly soluble compounds like this compound is crucial for effective in vivo delivery. Several formulation strategies can be employed, including the use of co-solvents, cyclodextrins, or creating solid dispersions. The choice of method will depend on the specific experimental requirements and the animal model being used.

Q3: What are the signs of poor this compound absorption in animal models?

Signs of poor absorption include a lack of dose-dependent therapeutic effect, high variability in plasma drug concentrations between individual animals, and the presence of undissolved compound in fecal matter. It is also possible that a high first-pass metabolism in the liver contributes to low systemic exposure.

Q4: Are there any known off-target effects of this compound to be aware of?

While specific off-target effects for this compound are not well-documented, compounds of this class can sometimes interact with other receptors. Researchers should consider including control groups to monitor for unexpected physiological or behavioral changes in the animal models.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Precipitation of this compound upon injection Low aqueous solubility of the compound in the formulation.1. Increase the concentration of the solubilizing agent (e.g., cyclodextrin, co-solvent).2. Adjust the pH of the vehicle if this compound solubility is pH-dependent.3. Consider alternative, non-aqueous, biocompatible vehicles.
High variability in plasma concentrations Poor and variable absorption from the administration site.1. Optimize the formulation to enhance solubility and dissolution rate.2. Ensure consistent administration technique (e.g., injection volume, speed, and location).3. Consider a different route of administration (e.g., intravenous for direct systemic exposure).
Local irritation or inflammation at the injection site High concentration of the drug or excipients in the formulation.1. Reduce the concentration of this compound and increase the dosing volume if possible.2. Use a more biocompatible vehicle or solubilizing agent.3. Rotate the injection sites if multiple doses are required.
Lack of a clear dose-response relationship Saturation of absorption mechanisms or rapid metabolism.1. Conduct a dose-ranging study to identify the linear range of absorption.2. Investigate the metabolic stability of this compound in liver microsomes to assess the potential for high first-pass metabolism.

Experimental Protocols

Protocol 1: Preparation of a this compound Formulation using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
  • Objective: To prepare a clear, aqueous formulation of this compound for parenteral administration.

  • Materials: this compound powder, Hydroxypropyl-β-Cyclodextrin (HP-β-CD), Sterile water for injection.

  • Procedure:

    • Prepare a 40% (w/v) solution of HP-β-CD in sterile water.

    • Slowly add the calculated amount of this compound powder to the HP-β-CD solution while stirring continuously.

    • Continue stirring at room temperature for at least 2 hours or until the solution is clear.

    • Sterile filter the final solution through a 0.22 µm syringe filter before administration.

Protocol 2: Assessment of this compound Metabolic Stability in Liver Microsomes
  • Objective: To evaluate the in vitro metabolic stability of this compound.

  • Materials: this compound, Rat liver microsomes, NADPH regenerating system, Phosphate buffer.

  • Procedure:

    • Pre-incubate liver microsomes with this compound in phosphate buffer at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

    • Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

    • Analyze the remaining concentration of this compound in each sample using a validated analytical method (e.g., LC-MS/MS).

    • Calculate the in vitro half-life (t½) and intrinsic clearance.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study cluster_analysis Data Analysis solubility Solubility Screening formulation_prep Formulation Preparation solubility->formulation_prep Select best vehicle stability_testing Stability Assessment formulation_prep->stability_testing Test for degradation dosing Dosing in Animal Model stability_testing->dosing Proceed with stable formulation pk_sampling Pharmacokinetic Sampling dosing->pk_sampling pd_assessment Pharmacodynamic Assessment dosing->pd_assessment toxicity_monitoring Toxicity Monitoring dosing->toxicity_monitoring bioanalysis Bioanalysis of Samples pk_sampling->bioanalysis pk_pd_modeling PK/PD Modeling pd_assessment->pk_pd_modeling bioanalysis->pk_pd_modeling data_interpretation Data Interpretation pk_pd_modeling->data_interpretation

Caption: Workflow for in vivo studies of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start In Vivo Experiment with this compound issue Observe Unexpected Results? start->issue solubility Poor Solubility issue->solubility Yes stability Compound Instability issue->stability Yes absorption Poor Absorption issue->absorption Yes metabolism Rapid Metabolism issue->metabolism Yes data_interpretation Proceed with Data Analysis issue->data_interpretation No reformulate Reformulate (e.g., cyclodextrins, co-solvents) solubility->reformulate check_stability Assess Stability in Vehicle stability->check_stability change_route Change Administration Route absorption->change_route assess_metabolism In Vitro Metabolism Assay metabolism->assess_metabolism

Caption: Troubleshooting logic for this compound experiments.

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on niperotidine-induced hepatotoxicity in animal models is not widely available in published literature. The 25 reported cases of acute hepatitis in humans in 1995 suggest an idiosyncratic reaction, which is often difficult to reproduce in standard preclinical models.[1] This guide provides a framework for researchers based on general principles of investigating drug-induced liver injury (DILI) in animal models. The protocols and data presented are examples and should be adapted for specific experimental contexts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and the basis for hepatotoxicity concerns?

This compound is a histamine H2-receptor antagonist that was developed for the treatment of peptic ulcers.[1] Its clinical use was associated with reports of acute hepatitis.[1] Key characteristics of the observed liver injury in humans, such as the variable latency period, lack of a clear dose-response relationship, and unpredictability, are suggestive of an idiosyncratic drug reaction rather than direct, dose-dependent toxicity.[1]

Q2: Are there established animal models for this compound hepatotoxicity?

Currently, there are no specifically established and validated animal models for this compound-induced liver injury documented in the literature. Investigating idiosyncratic drug-induced liver injury (IDILI) in animals is challenging because these reactions are, by nature, infrequent and depend on individual sensitivity factors that are not present in standard laboratory animals.[2] Researchers often need to develop models that incorporate a "second hit," such as co-administration of a non-toxic dose of an inflammatory agent like lipopolysaccharide (LPS), to mimic a susceptible state.

Q3: How should I select an appropriate animal model to begin investigating this compound?

The choice of animal model is critical and can significantly impact the study's outcome.

  • Species Selection: Mice and rats are the most common species for preclinical toxicology studies due to their genetic similarity to humans, short life cycle, and ease of handling. However, significant differences in drug metabolism exist. For example, rats are known to be poor models for acetaminophen-induced liver injury, a classic DILI model, because they do not develop the same level of mitochondrial oxidant stress as mice or humans.

  • Strain Selection: Inbred mouse strains (e.g., C57BL/6J, BALB/c) can reduce genetic variability in response. Different strains can have varying susceptibility to DILI. For instance, BALB/c mice have been shown to exhibit earlier and more intense centrilobular damage in response to acetaminophen compared to ICR mice.

  • Recommendation for this compound: A good starting point would be to screen several common inbred mouse strains to identify if any show a susceptible phenotype.

Q4: How do I determine the appropriate dose range for this compound in an initial study?

Dose selection is a critical step in any toxicology study. Since the goal is to induce potential hepatotoxicity without causing overwhelming systemic toxicity or mortality, a dose-range finding study is essential.

  • Literature Review: Start with any available pharmacokinetic or general toxicity data to estimate a starting dose.

  • Dose Escalation: Begin with a low dose and escalate in subsequent animal groups. A typical design includes a control group and at least three dose levels (low, mid, high).

  • Monitor for Toxicity: Observe animals for clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur) and mortality. The highest dose should ideally be the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause mortality or overt signs of toxicity that would shorten the animal's lifespan.

  • Endpoint Analysis: Collect blood and liver tissue at the end of the study to analyze biochemical and histopathological markers.

Q5: What are the primary biochemical markers to monitor for hepatotoxicity?

Serum biochemical markers are crucial for detecting and characterizing liver damage.

BiomarkerAbbreviationSignificance
Alanine Aminotransferase ALTA highly sensitive and relatively specific marker for hepatocellular injury. Elevated levels indicate damage to hepatocytes.
Aspartate Aminotransferase ASTAnother marker for hepatocellular injury. It is also found in other tissues (heart, muscle), so it is less specific than ALT.
Alkaline Phosphatase ALPAn indicator of cholestasis (impaired bile flow) and biliary tract damage.
Total Bilirubin TBILAn increase indicates impaired liver function in conjugating and excreting bilirubin, often seen in severe hepatocellular injury or cholestasis.
Serum Bile Acids SBAA sensitive indicator of impaired liver function and cholestasis.

Q6: What key histopathological features should be evaluated in the liver tissue?

Histopathological examination is the gold standard for confirming and characterizing liver injury. Tissue sections are typically stained with Hematoxylin and Eosin (H&E).

  • Hepatocellular Necrosis: Death of liver cells, often localized to specific zones of the liver lobule (e.g., centrilobular necrosis).

  • Inflammation: Infiltration of inflammatory cells (e.g., neutrophils, lymphocytes) into the liver parenchyma.

  • Steatosis: Accumulation of fat droplets within hepatocytes (fatty liver).

  • Cholestasis: Evidence of impaired bile flow, such as the presence of bile plugs in canaliculi.

  • Hepatocyte Degeneration: Swelling of hepatocytes (ballooning degeneration) or other signs of cellular injury.

A semi-quantitative scoring system is often used to grade the severity of these changes.

Troubleshooting Guides

Problem 1: No signs of hepatotoxicity are observed after this compound administration.

Possible CauseTroubleshooting Steps
Dose is too low Conduct a new dose-range finding study with higher dose levels, up to the Maximum Tolerated Dose (MTD).
Inappropriate route of administration Ensure the route of administration (e.g., oral gavage, intraperitoneal injection) allows for sufficient bioavailability. Check literature for pharmacokinetic data if available.
Animal model is resistant The chosen species or strain may metabolize this compound differently than humans, leading to no toxic metabolite formation. Consider screening other inbred strains.
Study duration is too short Idiosyncratic reactions can have a delayed onset. Consider extending the study duration from a single dose (acute) to a multi-day or multi-week protocol (sub-chronic).
Idiosyncratic nature of the toxicity The hepatotoxicity may require a "second hit" or an inflammatory stressor. Consider a co-treatment model, for example, with a low, non-toxic dose of lipopolysaccharide (LPS) to simulate an inflammatory state.

Problem 2: High or unexpected mortality in the animal cohort.

Possible CauseTroubleshooting Steps
Dose exceeds the MTD The selected high dose is too toxic. Reduce the dose levels in the next experiment based on the mortality data. The high dose should induce toxicity but not significant mortality.
Acute non-hepatic toxicity The drug may be causing critical toxicity to another organ system (e.g., cardiotoxicity, neurotoxicity). Perform a broader pathological examination of other organs.
Vehicle toxicity or reaction Ensure the vehicle used to dissolve/suspend this compound is non-toxic at the administered volume. Run a vehicle-only control group. Some vehicles, like DMSO, can inhibit cytochrome P450 enzymes and alter drug metabolism.
Animal handling or procedural stress Improper handling, gavage technique, or injection can cause stress or injury, leading to mortality. Ensure all personnel are properly trained.

Problem 3: High variability in biochemical or histological results between animals.

Possible CauseTroubleshooting Steps
Inconsistent dosing Ensure accurate calculation of dose per body weight and precise administration for every animal.
Genetic variability If using an outbred stock (e.g., ICR, Wistar), there will be inherent genetic variability. Switch to an inbred strain (e.g., C57BL/6) to reduce this variable.
Environmental or external factors Differences in housing, diet, light cycles, or even odors from investigators can affect animal physiology and experimental outcomes. Standardize all environmental conditions.
Inconsistent sample collection/processing Ensure a consistent protocol for the timing of sample collection, method of euthanasia, blood processing (to avoid hemolysis), and tissue fixation.

Experimental Protocols

Protocol 1: General Acute Hepatotoxicity Assessment in Rodents
  • Animal Selection: Select a specific inbred mouse strain (e.g., C57BL/6), male, 8-10 weeks of age.

  • Acclimatization: Allow animals to acclimate to the facility for at least one week prior to the experiment. House them in a temperature and light-controlled environment with free access to standard chow and water.

  • Grouping and Dosing: Randomly assign animals to groups (n=5-8 per group).

    • Group 1: Vehicle control (e.g., saline or 0.5% methylcellulose).

    • Group 2: this compound - Low Dose.

    • Group 3: this compound - Mid Dose.

    • Group 4: this compound - High Dose.

  • Administration: Administer the vehicle or this compound via the selected route (e.g., oral gavage).

  • Monitoring: Observe animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, 8, and 24 hours post-dose).

  • Sample Collection: At 24 hours post-dose, euthanize animals using an approved method.

    • Blood Collection: Collect blood via cardiac puncture. Place into serum separator tubes, allow to clot, centrifuge to separate serum, and store serum at -80°C for biochemical analysis.

    • Tissue Collection: Perfuse the liver with saline to remove blood. Excise the entire liver, weigh it, and section it.

  • Tissue Processing:

    • Fix a large portion of the liver (e.g., the left lateral lobe) in 10% neutral buffered formalin for at least 24 hours for histopathology.

    • Snap-freeze other portions in liquid nitrogen and store at -80°C for other analyses (e.g., molecular biology, proteomics).

  • Analysis:

    • Perform biochemical analysis on serum samples for ALT, AST, ALP, and TBIL.

    • Process formalin-fixed tissues for paraffin embedding, sectioning, and H&E staining.

Protocol 2: Semi-Quantitative Histopathology Scoring

This protocol should be performed by a trained pathologist in a blinded manner.

  • Tissue Preparation: Prepare 4-5 µm thick sections from paraffin-embedded liver tissue and stain with H&E.

  • Microscopic Examination: Examine the entire slide under a light microscope at various magnifications.

  • Scoring: Evaluate multiple fields per slide and assign a score for each parameter based on severity and extent.

ParameterScoreDescription
Hepatocellular Necrosis 0No necrosis.
1Single-cell necrosis or rare foci.
2Mild, focal centrilobular necrosis.
3Moderate centrilobular necrosis.
4Severe/panlobular necrosis with loss of architecture.
Inflammation 0No inflammatory foci.
11-2 inflammatory foci per field.
23-4 inflammatory foci per field.
3>4 inflammatory foci per field.
Steatosis (% of Parenchyma) 0<5% of hepatocytes affected.
15-33% of hepatocytes affected.
234-66% of hepatocytes affected.
3>66% of hepatocytes affected.

Visualizations

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis cluster_results Phase 4: Outcome Animal_Selection Animal Selection (Species, Strain, Sex, Age) Acclimatization Acclimatization (≥ 1 week) Animal_Selection->Acclimatization Randomization Randomization & Grouping (Control, Low, Mid, High) Acclimatization->Randomization Dose_Prep Dose Formulation (this compound + Vehicle) Dosing Drug Administration (e.g., Oral Gavage) Dose_Prep->Dosing Randomization->Dosing Monitoring Clinical Observation (Toxicity Signs, Weight) Dosing->Monitoring Euthanasia Euthanasia & Sample Collection (24h post-dose) Monitoring->Euthanasia Blood_Processing Blood Processing (Serum Separation) Euthanasia->Blood_Processing Tissue_Processing Liver Tissue Processing (Fixation & Freezing) Euthanasia->Tissue_Processing Biochemistry Serum Biochemistry (ALT, AST, ALP, TBIL) Blood_Processing->Biochemistry Histology Histopathology (H&E Staining & Scoring) Tissue_Processing->Histology Data_Analysis Data Interpretation & Statistical Analysis Biochemistry->Data_Analysis Histology->Data_Analysis

Caption: Experimental workflow for assessing acute drug-induced liver injury.

DILI_Pathway cluster_stress Cellular Stress & Damage cluster_immune Immune Response (Idiosyncratic) This compound This compound Metabolism Hepatic Metabolism (e.g., Cytochrome P450) This compound->Metabolism ReactiveMetabolite Reactive Metabolite Metabolism->ReactiveMetabolite ProteinAdducts Protein Adducts ReactiveMetabolite->ProteinAdducts OxidativeStress Oxidative Stress (ROS Generation) ReactiveMetabolite->OxidativeStress MitoDysfunction Mitochondrial Dysfunction ProteinAdducts->MitoDysfunction ImmuneActivation Innate Immune Activation (Kupffer Cells, Neutrophils) ProteinAdducts->ImmuneActivation Antigen Presentation OxidativeStress->MitoDysfunction DAMPs Release of DAMPs MitoDysfunction->DAMPs HepatocyteInjury Hepatocyte Injury & Necrosis MitoDysfunction->HepatocyteInjury DAMPs->ImmuneActivation AdaptiveImmune Adaptive Immune Response (T-Cell Mediated Attack) ImmuneActivation->AdaptiveImmune ImmuneActivation->HepatocyteInjury AdaptiveImmune->HepatocyteInjury Troubleshooting_Tree Start Problem: No Hepatotoxicity Observed Q_Dose Was a dose-range finding study performed up to MTD? Start->Q_Dose A_Dose_No Action: Perform dose-escalation study. Increase dose. Q_Dose->A_Dose_No No A_Dose_Yes Dose is likely sufficient. Q_Dose->A_Dose_Yes Yes Q_Model Is the animal model known to be sensitive to DILI? A_Dose_Yes->Q_Model A_Model_No Action: Screen different inbred strains. Review literature for model selection. Q_Model->A_Model_No No/Unsure A_Model_Yes Model is likely appropriate. Q_Model->A_Model_Yes Yes Q_Duration Was the study duration sufficient (e.g., >24h or repeat dosing)? A_Model_Yes->Q_Duration A_Duration_No Action: Increase study duration. Consider a sub-chronic (e.g., 7-14 day) model. Q_Duration->A_Duration_No No A_Duration_Yes Duration is likely sufficient. Q_Duration->A_Duration_Yes Yes Q_Idiosyncratic Is an idiosyncratic mechanism suspected? A_Duration_Yes->Q_Idiosyncratic A_Idiosyncratic_Yes Action: Implement an immune co-stimulation model (e.g., low-dose LPS + this compound). Q_Idiosyncratic->A_Idiosyncratic_Yes Yes

References

Validation & Comparative

Niperotidine versus other H2 receptor antagonists

Author: BenchChem Technical Support Team. Date: November 2025

1

[2] Niperotidine versus ranitidine in the treatment of duodenal ulcer. A multicenter, double-blind, randomized, controlled trial - PubMed (1996-01-01) To compare the efficacy and tolerability of this compound, a new H2-receptor antagonist, with ranitidine in the short-term treatment of duodenal ulcer. PATIENTS AND METHODS: Three hundred and forty-two patients with at least one endoscopically proven active duodenal ulcer were enrolled in a multicenter, double-blind, randomized, parallel-group trial. One hundred and sixty-nine patients were treated with this compound 400 mg twice a day (b.i.d.), and 173 with ranitidine 150 mg b.i.d. for 4 weeks. Endoscopy was repeated at the end of the treatment. Healing was defined as the complete disappearance of all ulcer craters. ... (1996-01-01) Abstract. BACKGROUND: this compound is a new H2-receptor antagonist that has been shown to be a potent inhibitor of gastric acid secretion in both animal and human studies. AIM: To compare the efficacy and tolerability of this compound, a new H2-receptor antagonist, with ranitidine in the short-term treatment of duodenal ulcer. PATIENTS AND METHODS: Three hundred and sixty-two patients with at least one endoscopically proven active duodenal ulcer were enrolled in a multicenter, double-blind, randomized, parallel-group trial. One hundred and eighty patients were treated with this compound 400 mg twice a day (b.i.d.), and 182 with ranitidine 150 mg b.i.d. for 4 weeks. Endoscopy was repeated at the end of the treatment. Healing was defined as the complete disappearance of all ulcer craters. ... (1996-01-01) The healing rates after 4 weeks' treatment were similar for the two drugs: 87% (147/169) of the patients treated with this compound and 88% (153/173) of those treated with ranitidine were healed. Both drugs were well tolerated. The incidence of adverse events was similar in the two groups (this compound 11%, ranitidine 8%). CONCLUSIONS: this compound 400 mg b.i.d. is as effective and as well tolerated as ranitidine 150 mg b.i.d. in the short-term treatment of duodenal ulcer. 3

[4] Acute liver injury related to the use of this compound - Journal of Hepatology (1997-09-01) this compound is a new H2-receptor antagonist which appears to be as effective as ranitidine in the treatment of duodenal ulcer. We describe here four patients who developed an acute liver injury, with a hepatocellular or mixed pattern, during treatment with this compound. The liver damage was of differing severity and was accompanied by the presence of serum non-organ-specific autoantibodies. All the patients recovered after drug withdrawal. The pathogenetic mechanism of this drug-induced hepatotoxicity is probably immuno-allergic. 5 this compound: A Comparative Analysis of a Novel H2 Receptor Antagonist

For Immediate Release

[CITY, State] – this compound, a novel histamine H2 receptor antagonist, has demonstrated comparable efficacy to ranitidine in the short-term treatment of duodenal ulcers. However, its development was halted due to concerns of liver toxicity. This guide provides a comprehensive comparison of this compound with other H2 receptor antagonists, focusing on available experimental data for an audience of researchers, scientists, and drug development professionals.

Histamine H2 receptor antagonists are a class of drugs that decrease stomach acid production by competitively blocking the action of histamine on the H2 receptors of parietal cells in the stomach.[6] This class of drugs, which includes well-known members like cimetidine, ranitidine, and famotidine, is used for treating conditions such as peptic ulcer disease and gastroesophageal reflux disease (GERD).[6][7]

Performance and Efficacy

Clinical trials have been conducted to evaluate the efficacy and tolerability of this compound in comparison to ranitidine. In a significant multicenter, double-blind, randomized, controlled trial, 362 patients with active duodenal ulcers were treated with either this compound (400 mg twice daily) or ranitidine (150 mg twice daily) for four weeks. The study revealed similar healing rates between the two drugs, with 87% of patients in the this compound group and 88% in the ranitidine group showing complete ulcer healing.

Another study involving 20 healthy volunteers investigated the effect of a single 460 mg bedtime dose of this compound on nocturnal gastric acid secretion. The results showed that this compound significantly increased the intragastric pH during the night, with a duration of action between 5 to 7 hours. Specifically, the percentage of time the intragastric pH was above 4 was significantly higher in the this compound-treated group compared to the placebo group.

ParameterThis compound (460 mg)Placebop-value
Percentage of time above pH 4 (22:00-10:00)28.4% (median; 14.8-50.7% interquartile range)7.4% (median; 1.4-10.7% interquartile range)< 0.02
Percentage of daytime gastric acidity85.8% (median; 59-89.1% interquartile range)87.5% (median; 69.5-90.1% interquartile range)Not significant

Table 1: Effect of this compound on Intragastric pH in Healthy Subjects

In terms of potency, other H2 receptor antagonists have been compared extensively. Famotidine is noted to be the most potent, being approximately eight times more potent than ranitidine and 40 times more potent than cimetidine on a weight basis.

Safety and Tolerability

Initial studies suggested that this compound was well-tolerated, with an incidence of adverse events similar to that of ranitidine (11% for this compound vs. 8% for ranitidine). However, post-marketing surveillance and further studies revealed a significant safety concern. Reports emerged of acute liver injury in patients treated with this compound. A study described four patients who developed acute hepatocellular or mixed pattern liver injury, which resolved after discontinuing the drug. This hepatotoxicity is suspected to be due to an immuno-allergic mechanism. This severe adverse effect ultimately led to the withdrawal of this compound from further development and clinical use.

In comparison, other H2 receptor antagonists generally have a good safety profile. The overall incidence of side effects for this class of drugs is in the range of 2-3%. Cimetidine, the first H2 blocker, is known to interact with the cytochrome P-450 system, affecting the metabolism of other drugs. Famotidine does not share this interaction and has a lower incidence of side effects like headache, dizziness, constipation, and diarrhea.

Mechanism of Action and Signaling Pathway

Like all H2 receptor antagonists, this compound acts as a competitive antagonist at the histamine H2 receptors on gastric parietal cells. The binding of histamine to these Gs protein-coupled receptors normally stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of the proton pump (H+/K+ ATPase), which secretes gastric acid. By blocking this initial step, H2 receptor antagonists effectively reduce gastric acid secretion.

H2_Receptor_Signaling_Pathway Extracellular Gastric Lumen H_ion H_ion H_ion->Extracellular

Experimental Protocols

Intragastric pH Monitoring in Healthy Subjects

This study aimed to assess the effect of this compound on nocturnal gastric acid secretion.

  • Subjects: Twenty healthy volunteers were randomly assigned to two groups: a placebo group and a this compound-treated group (460 mg).

  • Procedure: Intragastric acidity was measured over a 24-hour period using antimony monocrystalline electrodes. The drug or placebo was administered at 22:00.

  • Data Analysis: The percentage of time the intragastric pH remained above 4 during the nocturnal period (22:00-10:00) was calculated and compared between the two groups. The overall daytime gastric acidity was also compared. Statistical significance was determined using appropriate tests (p < 0.02 was considered significant for the primary endpoint).

Experimental_Workflow_pH_Monitoring

Multicenter, Double-Blind, Randomized, Controlled Trial for Duodenal Ulcer

This clinical trial was designed to compare the efficacy and tolerability of this compound with ranitidine for the treatment of duodenal ulcers.

  • Patients: 362 patients with at least one endoscopically confirmed active duodenal ulcer were enrolled.

  • Treatment Regimen: Patients were randomly assigned to receive either this compound 400 mg twice daily or ranitidine 150 mg twice daily for 4 weeks.

  • Endpoint: The primary endpoint was the complete disappearance of all ulcer craters as confirmed by endoscopy at the end of the 4-week treatment period.

  • Safety Assessment: Adverse events were recorded throughout the study to evaluate the tolerability of the treatments.

Conclusion

This compound demonstrated efficacy comparable to ranitidine in inhibiting gastric acid secretion and promoting the healing of duodenal ulcers. However, the emergence of drug-induced liver injury as a significant adverse effect led to the cessation of its development. This case underscores the critical importance of thorough post-marketing surveillance and long-term safety evaluation in drug development. While this compound itself is not a viable therapeutic agent, the data from its investigation contribute to the broader understanding of the pharmacology and potential toxicities of H2 receptor antagonists. For researchers and drug development professionals, the story of this compound serves as a crucial case study in balancing efficacy with safety.

References

Validating the Selectivity of Niperotidine for H2 Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Niperotidine's selectivity for the histamine H2 receptor against other common H2 receptor antagonists. The information presented is supported by experimental data to aid in research and drug development endeavors. This compound, a potent H2 receptor antagonist, was developed for the treatment of conditions related to excessive gastric acidity. However, it was later withdrawn from human trials due to instances of liver damage[1]. Understanding its receptor selectivity profile remains a valuable pursuit for the design of safer and more effective H2 antagonists.

Comparative Analysis of Receptor Binding Affinity

The selectivity of a drug is a critical determinant of its therapeutic efficacy and safety profile. A highly selective drug preferentially binds to its target receptor, minimizing off-target effects and potential adverse reactions. The following table summarizes the binding affinities (Ki values) of this compound and other widely used H2 receptor antagonists—Cimetidine, Ranitidine, and Famotidine—for the four subtypes of histamine receptors (H1, H2, H3, and H4). Lower Ki values indicate a higher binding affinity.

CompoundH1 Receptor Ki (nM)H2 Receptor Ki (nM)H3 Receptor Ki (nM)H4 Receptor Ki (nM)
This compound Data not availableData not availableData not availableData not available
Cimetidine > 10,000586> 10,000> 10,000
Ranitidine > 10,000Data not availableData not availableData not available
Famotidine > 10,00014> 10,000> 10,000

Note: Comprehensive and directly comparable Ki values for all compounds across all receptor subtypes from a single study are limited. The data presented is compiled from available sources and should be interpreted with caution. A significant gap in the publicly available literature exists for the specific binding affinities of this compound across the histamine receptor subtypes.

Famotidine demonstrates the highest potency and selectivity for the H2 receptor among the compared drugs for which data is available[2][3]. On a weight basis, famotidine is approximately 20 times more potent than cimetidine and 7.5 times more potent than ranitidine[3].

Experimental Protocols

To ensure the validity and reproducibility of selectivity data, standardized experimental protocols are essential. The following are detailed methodologies for key experiments used to determine the binding affinity and functional selectivity of histamine receptor antagonists.

Radioligand Displacement Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor.

Objective: To determine the concentration of a test compound (e.g., this compound) that displaces 50% of a specific radioligand from its receptor, thereby allowing for the calculation of the inhibitory constant (Ki).

Materials:

  • Cell Membranes: Membranes prepared from cell lines (e.g., HEK293, CHO) recombinantly expressing a single subtype of human histamine receptor (H1, H2, H3, or H4).

  • Radioligand: A tritiated ([³H]) ligand with high affinity and selectivity for the target receptor. Examples include:

    • [³H]-Mepyramine for H1 receptors.

    • [³H]-Tiotidine for H2 receptors.

    • [³H]-Nα-methylhistamine for H3 receptors.

    • [³H]-Histamine for H4 receptors.

  • Test Compound: this compound or other H2 receptor antagonists.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail

  • Glass Fiber Filters

  • Filtration Apparatus

  • Scintillation Counter

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compound in assay buffer.

  • Incubation: In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a known non-labeled antagonist).

  • Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Serial Dilutions of Test Compound incubation Incubate Membranes, Radioligand, and Test Compound prep_reagents->incubation prep_membranes Prepare Cell Membranes with Target Receptor prep_membranes->incubation prep_radioligand Prepare Radioligand Solution prep_radioligand->incubation filtration Separate Bound and Unbound Ligand via Filtration incubation->filtration washing Wash Filters to Remove Non-specific Binding filtration->washing counting Measure Radioactivity with Scintillation Counter washing->counting data_processing Calculate Specific Binding counting->data_processing curve_fitting Plot Dose-Response Curve (IC50) data_processing->curve_fitting ki_calculation Calculate Ki Value (Cheng-Prusoff) curve_fitting->ki_calculation

Experimental Workflow for Radioligand Displacement Binding Assay
Functional Assay: cAMP Measurement

This assay assesses the functional consequence of receptor binding by measuring the downstream signaling pathway. For H2 receptors, which are Gs-coupled, antagonism results in the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

Objective: To determine the ability of a test compound to inhibit the agonist-induced production of cAMP.

Materials:

  • Cell Line: A cell line (e.g., HEK293) stably expressing the human H2 receptor.

  • Histamine: As the agonist to stimulate the H2 receptor.

  • Test Compound: this compound or other H2 receptor antagonists.

  • cAMP Assay Kit: Commercially available kits (e.g., HTRF, ELISA, or AlphaScreen).

  • Cell Culture Medium

  • Phosphodiesterase (PDE) Inhibitor (e.g., IBMX): To prevent the degradation of cAMP.

Procedure:

  • Cell Culture: Culture the H2 receptor-expressing cells in appropriate multi-well plates.

  • Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of the test compound for a specific duration.

  • Agonist Stimulation: Add a fixed concentration of histamine (typically the EC80 concentration to elicit a robust response) to the wells and incubate for a time sufficient to induce cAMP production.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the test compound concentration. Determine the IC50 value, which is the concentration of the antagonist that causes a 50% inhibition of the histamine-induced cAMP production.

H2 Receptor Signaling Pathway

The histamine H2 receptor is a G-protein coupled receptor (GPCR). Upon binding of its endogenous ligand, histamine, it activates a downstream signaling cascade that is crucial for its physiological effects, most notably the secretion of gastric acid.

H2_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H2R H2 Receptor Gs Gs Protein (α, β, γ subunits) H2R->Gs Activates AC Adenylyl Cyclase Gs->AC α-subunit dissociates and activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Gastric Acid Secretion) PKA->Cellular_Response Phosphorylates Target Proteins Histamine Histamine Histamine->H2R Binds and Activates This compound This compound (Antagonist) This compound->H2R Binds and Blocks

H2 Receptor Signaling Pathway and Point of Antagonist Intervention

Activation of the H2 receptor by histamine leads to the activation of the associated Gs protein. The α-subunit of the Gs protein then activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream proteins, leading to a cellular response such as the secretion of gastric acid by parietal cells in the stomach[4]. H2 receptor antagonists like this compound exert their effect by competitively blocking the binding of histamine to the H2 receptor, thereby inhibiting this signaling cascade.

Conclusion

While this compound was identified as a potent H2 receptor antagonist, its clinical development was halted due to safety concerns related to liver toxicity. The lack of comprehensive, publicly available data on its binding affinity across all histamine receptor subtypes makes a definitive quantitative assessment of its selectivity challenging. In contrast, other H2 antagonists like famotidine have a well-documented high selectivity and potency for the H2 receptor. Further research into the structure-activity relationships of compounds like this compound could provide valuable insights for the design of future H2 receptor antagonists with improved safety profiles. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation and validation of novel compounds targeting the histamine H2 receptor.

References

Limited Data Available on Niperotidine Cross-Reactivity with Other Receptors

Author: BenchChem Technical Support Team. Date: November 2025

Despite a thorough review of available scientific literature, quantitative experimental data detailing the cross-reactivity of the histamine H2 receptor antagonist Niperotidine with other receptor types is scarce. While this compound was developed as a selective H2 antagonist for the treatment of conditions related to excessive gastric acidity, its clinical development was halted due to observations of liver damage in human trials.[1] Consequently, comprehensive pharmacological profiling, including extensive off-target receptor screening, appears to be limited or not publicly available.

This compound's primary mechanism of action is the competitive antagonism of the histamine H2 receptor, which is principally found on parietal cells in the stomach lining.[2][3] Activation of these receptors by histamine stimulates gastric acid secretion. By blocking this interaction, H2 antagonists like this compound effectively reduce stomach acid production.[2]

While the selectivity of H2 receptor antagonists can vary, with some exhibiting effects at other receptors, specific binding affinity data (such as Kᵢ or IC₅₀ values) for this compound at histamine H1, H3, H4, adrenergic, or muscarinic receptors could not be located in the reviewed literature. This lack of data prevents a quantitative comparison of this compound's binding profile with that of other H2 antagonists or different classes of receptor ligands.

Hypothetical Experimental Workflow for Assessing Cross-Reactivity

In the absence of specific data for this compound, a standard experimental workflow for assessing the cross-reactivity of a compound is outlined below. This process is fundamental in drug discovery to identify potential off-target effects and predict potential side effects.

Figure 1. A generalized workflow for determining the cross-reactivity profile of a test compound.

Key Signaling Pathways for Histamine Receptors

To understand the potential implications of cross-reactivity, it is important to consider the signaling pathways associated with different histamine receptor subtypes.

G Simplified Signaling Pathways of Histamine Receptors cluster_H1 H1 Receptor cluster_H2 H2 Receptor cluster_H3_H4 H3 & H4 Receptors H1 Histamine -> H1R Gq Gq/11 H1->Gq PLC PLC Activation Gq->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_PKC Ca2+ Release & PKC Activation IP3_DAG->Ca_PKC H2 Histamine -> H2R Gs Gs H2->Gs AC Adenylate Cyclase Activation Gs->AC cAMP cAMP Increase AC->cAMP PKA PKA Activation cAMP->PKA H3_H4 Histamine -> H3R/H4R Gi_o Gi/o H3_H4->Gi_o ACi Adenylate Cyclase Inhibition Gi_o->ACi cAMPd cAMP Decrease ACi->cAMPd

Figure 2. Simplified primary signaling pathways for histamine receptor subtypes H1, H2, H3, and H4.

Detailed Experimental Protocols (General)

The following are generalized protocols for experiments that would be used to determine the cross-reactivity of a compound like this compound.

1. Radioligand Binding Assays

  • Objective: To determine the binding affinity (Kᵢ) of a test compound for a specific receptor.

  • Principle: This competitive binding assay measures the ability of a test compound to displace a known radiolabeled ligand from its receptor.

  • General Protocol:

    • Prepare cell membranes or tissue homogenates expressing the receptor of interest.

    • Incubate the membranes with a fixed concentration of a specific radioligand (e.g., [³H]-Mepyramine for H1 receptors, [³H]-Tiotidine for H2 receptors).

    • Add varying concentrations of the unlabeled test compound (e.g., this compound).

    • Allow the binding to reach equilibrium.

    • Separate the bound from the unbound radioligand by rapid filtration.

    • Quantify the radioactivity of the bound ligand using liquid scintillation counting.

    • Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.

    • Data is analyzed to calculate the IC₅₀ value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand).

    • The IC₅₀ is then converted to a Kᵢ value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

2. Second Messenger Functional Assays (e.g., cAMP Assay for H2 Receptor)

  • Objective: To determine if a compound acts as an agonist, antagonist, or inverse agonist at a specific G-protein coupled receptor.

  • Principle: This assay measures the change in the intracellular concentration of a second messenger (like cyclic AMP) in response to receptor activation or inhibition.

  • General Protocol for H2 Receptor Antagonism:

    • Culture cells expressing the histamine H2 receptor (e.g., HEK293 cells).

    • Pre-incubate the cells with various concentrations of the test compound (this compound).

    • Stimulate the cells with a known H2 receptor agonist (e.g., histamine or dimaprit) at a concentration that elicits a submaximal response (e.g., EC₈₀).

    • After a defined incubation period, lyse the cells and measure the intracellular cAMP levels using a suitable assay kit (e.g., HTRF, ELISA, or fluorescence-based biosensors).

    • A decrease in the agonist-induced cAMP production in the presence of the test compound indicates antagonistic activity.

    • Data is plotted as a concentration-response curve to determine the IC₅₀ of the antagonist.

Due to the discontinuation of this compound's development, it is unlikely that extensive cross-reactivity studies will be conducted in the future. Researchers interested in the off-target effects of H2 antagonists may find more comprehensive data available for currently marketed drugs such as Cimetidine, Famotidine, and Ranitidine.

References

Reproducibility of Historical Niperotidine Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the historical studies on Niperotidine, a selective histamine H2 receptor antagonist. Due to the drug's withdrawal during clinical trials, publicly available data is limited. This document summarizes the available quantitative data, outlines the known experimental protocols, and compares this compound's performance with other H2 receptor antagonists where data allows. The objective is to offer a resource for researchers interested in the reproducibility and historical context of this compound.

Comparative Performance Data

The primary clinical investigation into this compound's efficacy focused on its ability to control intragastric acidity. The key findings from the study by Palasciano et al. (1990) are presented below, alongside comparative data for other established H2 receptor antagonists: ranitidine, cimetidine, and famotidine. It is important to note that these data are collated from different studies and are not from direct head-to-head trials involving this compound.

ParameterThis compoundRanitidineCimetidineFamotidine
Effect on Intragastric pH
Study Population10 healthy subjects34 patients with severe head injury[1]16 critically ill patients[2]10 patients with bleeding peptic ulcers[3]
Dosage460 mg, single dose[4]6.25 mg/hr continuous infusion[1]2 g/24h continuous infusion10 mg bolus followed by 3.2 mg/h infusion
Mean/Median pH AchievedNocturnal pH shifted toward alkaline valuesMean pH of 4.1 (vs. 2.2 with placebo)Mean percentage of readings above pH 4.0 was 75% (vs. 11% pre-trial)Median intragastric pH of 7.1 (vs. 1.6 with placebo)
Duration of Action5 to 7 hoursNot specified24 hours (with continuous infusion)22 hours (with continuous infusion)
Adverse Effects
HepatotoxicityAssociated with acute liver injury in 25 cases; idiosyncratic reaction suggestedRare instances of clinically apparent liver injury, typically reversibleAssociated with a higher risk of acute liver injury compared to other H2 blockers, particularly in the first 2 months of therapy and at higher dosesRare instances of clinically apparent liver injury

Experimental Protocols

Study on Intragastric Acidity (Palasciano et al., 1990)
  • Objective: To investigate the effect of a single bedtime dose of this compound on nocturnal gastric acid secretion in healthy volunteers.

  • Methodology:

    • Study Design: A randomized, placebo-controlled trial.

    • Participants: Twenty healthy subjects were randomly assigned to either the this compound group (n=10) or the placebo group (n=10).

    • Intervention: The treatment group received a single oral dose of 460 mg of this compound at 10:00 PM.

    • Data Collection: Intragastric acidity was measured over a 24-hour period using "sensitive antimony monocrystalline electrodes." The abstract does not provide details on the specific equipment, calibration, or placement verification of the pH probes.

    • Outcome Measures: The primary outcomes were the percentage of time the intragastric pH was above a certain threshold (details not specified in the abstract) and the overall shift in the nocturnal pH frequency curve.

Study on Acute Liver Injury (Gasbarrini et al., 1997)
  • Objective: To report on cases of acute hepatitis associated with the use of this compound.

  • Methodology:

    • Study Design: A retrospective case series analysis.

    • Data Source: Twenty-five cases of acute hepatitis in patients using this compound were reported in Italy between March and August 1995.

    • Inclusion/Exclusion Criteria: The abstract states that other potential causes of liver injury, such as viral infections, recent alcohol or other drug consumption, and blood transfusions, were excluded. The specific methods for exclusion are not detailed.

    • Data Analysis: The study likely involved a review of clinical and laboratory data from the reported cases to identify common features and assess the likelihood of a causal relationship between this compound and liver injury. The abstract suggests an idiosyncratic reaction based on the lack of a dose-response relationship and the variable latency period.

Visualizations

Histamine H2 Receptor Signaling Pathway

The following diagram illustrates the generally accepted signaling pathway for histamine H2 receptor antagonists like this compound. By blocking the H2 receptor on parietal cells, these drugs inhibit the production of cyclic AMP (cAMP), which in turn reduces the activity of the proton pump (H+/K+ ATPase) responsible for gastric acid secretion.

G cluster_0 Parietal Cell Membrane cluster_1 Intracellular Signaling H2R Histamine H2 Receptor G_protein Gs Protein H2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Proton_Pump H+/K+ ATPase (Proton Pump) PKA->Proton_Pump Activates H_ion H+ Proton_Pump->H_ion Pumps out Histamine Histamine Histamine->H2R Binds to This compound This compound (Antagonist) This compound->H2R Blocks Lumen Gastric Lumen H_ion->Lumen K_ion K+ K_ion->Proton_Pump Pumps in

Caption: Histamine H2 Receptor Signaling Pathway.

General Workflow for a Clinical Trial of an Anti-Ulcer Drug

This diagram outlines a typical workflow for a clinical trial investigating a new anti-ulcer drug, similar to the likely process for the this compound studies.

G cluster_0 Pre-clinical Phase cluster_1 Clinical Trial Phase cluster_2 Post-marketing Surveillance A In vitro studies (Receptor binding, cell-based assays) B Animal studies (Efficacy, toxicology) A->B C Phase I (Safety, dosage in healthy volunteers) B->C D Phase II (Efficacy, side effects in patients) C->D E Phase III (Large-scale efficacy, comparison) D->E F Phase IV (Long-term safety, effectiveness) E->F Withdrawal Drug Withdrawal (e.g., due to adverse effects like liver injury with this compound) E->Withdrawal

Caption: Generalized Drug Development Workflow.

Conclusion and Remarks on Reproducibility

The available historical data on this compound is insufficient to conduct a comprehensive reproducibility assessment. The primary limitations are the lack of detailed experimental protocols for both the efficacy and safety studies. Without access to the full study reports, including details on patient characteristics, specific measurement techniques, and statistical analysis plans, it is challenging to independently verify the findings or to design a replication study.

The reported association of this compound with acute liver injury, leading to its withdrawal, is a critical finding. The suggestion of an idiosyncratic reaction highlights the importance of thorough post-marketing surveillance and the need for a deeper understanding of the metabolic pathways of new chemical entities.

For researchers interested in this area, the provided comparative data with other H2 blockers can serve as a benchmark. However, any future research on compounds with a similar structure or mechanism of action should prioritize detailed documentation of experimental methods to ensure transparency and facilitate reproducibility.

References

Navigating Gastric Acid Suppression: An In Vitro to In Vivo Comparison of Niperotidine and Other H2 Receptor Antagonagists

Author: BenchChem Technical Support Team. Date: November 2025

Niperotidine is a histamine H2 receptor antagonist, a class of drugs that decrease gastric acid production.[1] By blocking the action of histamine on the H2 receptors of parietal cells in the stomach, these agents play a crucial role in managing conditions such as peptic ulcers and gastroesophageal reflux disease (GERD).

In Vivo Activity of this compound

A clinical study in healthy subjects demonstrated the in vivo efficacy of this compound in suppressing nocturnal gastric acid secretion. A single 460 mg dose of this compound administered at 10:00 PM significantly increased the intragastric pH during the overnight period (10:00 PM to 10:00 AM). The percentage of time the gastric pH remained above 4 was notably higher in the this compound-treated group compared to the placebo group. The duration of this effect was observed to be between 5 to 7 hours.[1]

ParameterThis compound (460 mg)Placebo
Time with Gastric pH > 4 (Median) 28.4% (Interquartile Range: 14.8-50.7%)7.4% (Interquartile Range: 1.4-10.7%)
Duration of Action 5 - 7 hoursN/A
Table 1: In Vivo Efficacy of this compound on Nocturnal Gastric Acidity[1]

Comparative Analysis with Alternative H2 Receptor Antagonists

To contextualize the activity of this compound, it is useful to compare it with other well-established H2 receptor antagonists for which both in vitro and in vivo data are available. These alternatives include famotidine, ranitidine, and cimetidine. Proton Pump Inhibitors (PPIs), such as omeprazole, represent another class of drugs for gastric acid suppression, generally considered more potent than H2 blockers.

In Vitro Potency of H2 Receptor Antagonists

The in vitro potency of H2 receptor antagonists is often determined by their binding affinity to the H2 receptor, commonly expressed as an IC50 (half-maximal inhibitory concentration) or pA2 value (a measure of antagonist potency). While specific in vitro data for this compound is not available, the relative potencies of other H2 blockers have been established in various in vitro systems, such as the guinea pig atrium.

CompoundIn Vitro Potency (pA2) in Guinea Pig Atrium
Ranitidine 7.2
Cimetidine ~6.5 (inferred from relative potency)
Table 2: Comparative In Vitro Potency of H2 Receptor Antagonists

Note: A higher pA2 value indicates greater potency.

In Vivo Efficacy of Alternative H2 Receptor Antagonists

The in vivo efficacy of these drugs is typically measured by their ability to inhibit gastric acid secretion in response to various stimuli.

CompoundIn Vivo Effect on Gastric Acid Secretion
Famotidine Considered the most potent of the H2 blockers.
Ranitidine 4 to 10 times more potent than cimetidine.
Cimetidine Serves as a benchmark for comparison.
Table 3: Comparative In Vivo Efficacy of H2 Receptor Antagonists

The Bridge Between In Vitro and In Vivo: A General Perspective

For many H2 receptor antagonists, a good correlation has been observed between their in vitro IC50 values and their effective in vivo plasma concentrations required to inhibit gastric acid secretion. This suggests that for this class of drugs, in vitro assays can be reasonably predictive of their performance in a clinical setting. The lack of publicly available in vitro data for this compound currently prevents a direct application of this IVIVC principle.

Experimental Protocols

In Vivo Evaluation of Gastric Acid Secretion

Objective: To assess the effect of an H2 receptor antagonist on gastric acid secretion in vivo.

Methodology (as exemplified by the this compound study):

  • Subject Recruitment: Healthy volunteers are recruited for the study.

  • Randomization: Subjects are randomly assigned to receive either the active drug (e.g., this compound) or a placebo in a double-blind manner.

  • Drug Administration: The drug is administered at a specified time (e.g., 10:00 PM for nocturnal acid secretion studies).

  • Gastric pH Monitoring: A pH-sensitive electrode is inserted into the stomach to continuously monitor the intragastric pH over a 24-hour period.

  • Data Analysis: The percentage of time the gastric pH remains above a certain threshold (e.g., pH 4) is calculated and compared between the drug and placebo groups. Statistical analysis is performed to determine the significance of the observed differences.[1]

In Vitro Assessment of H2 Receptor Antagonism

Objective: To determine the in vitro potency of an H2 receptor antagonist.

Methodology (general protocol using isolated guinea pig atrium):

  • Tissue Preparation: The right atrium of a guinea pig is isolated and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.

  • Histamine Response: A cumulative concentration-response curve to histamine (an H2 receptor agonist) is established to determine the baseline response.

  • Antagonist Incubation: The tissue is incubated with a specific concentration of the H2 receptor antagonist (e.g., ranitidine) for a defined period.

  • Post-Antagonist Histamine Response: A second cumulative concentration-response curve to histamine is generated in the presence of the antagonist.

  • Data Analysis: The shift in the histamine concentration-response curve caused by the antagonist is used to calculate the pA2 value, a measure of the antagonist's potency.

Visualizing the Pathways and Processes

To better illustrate the concepts discussed, the following diagrams are provided.

G cluster_0 In Vitro Assessment Isolated Tissue (e.g., Guinea Pig Atrium) Isolated Tissue (e.g., Guinea Pig Atrium) H2 Receptor H2 Receptor Measurement of Response (e.g., Contraction) Measurement of Response (e.g., Contraction) H2 Receptor->Measurement of Response (e.g., Contraction) Stimulates Histamine (Agonist) Histamine (Agonist) Histamine (Agonist)->H2 Receptor Binds to This compound / Alternatives (Antagonist) This compound / Alternatives (Antagonist) This compound / Alternatives (Antagonist)->H2 Receptor Blocks Calculation of Potency (pA2, IC50) Calculation of Potency (pA2, IC50) Measurement of Response (e.g., Contraction)->Calculation of Potency (pA2, IC50) G cluster_1 In Vivo Gastric Acid Secretion Histamine Histamine H2 Receptor H2 Receptor Histamine->H2 Receptor Activates Parietal Cell Parietal Cell Proton Pump (H+/K+ ATPase) Proton Pump (H+/K+ ATPase) H2 Receptor->Proton Pump (H+/K+ ATPase) Stimulates Gastric Acid (H+) Gastric Acid (H+) Proton Pump (H+/K+ ATPase)->Gastric Acid (H+) Secretes This compound / Alternatives This compound / Alternatives This compound / Alternatives->H2 Receptor Blocks G cluster_2 IVIVC Conceptual Relationship In Vitro Potency (IC50, pA2) In Vitro Potency (IC50, pA2) Correlation Correlation In Vitro Potency (IC50, pA2)->Correlation In Vivo Efficacy (Inhibition of Acid Secretion) In Vivo Efficacy (Inhibition of Acid Secretion) Correlation->In Vivo Efficacy (Inhibition of Acid Secretion)

References

A Comparative Benchmarking Guide: Niperotidine vs. Famotidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the histamine H2-receptor antagonist Niperotidine against a newer, widely-used counterpart, Famotidine. The information presented is intended for an audience with a professional background in pharmaceutical research and development.

Introduction to H2-Receptor Antagonists

Histamine H2-receptor antagonists are a class of drugs that act by blocking the action of histamine at the H2 receptors on the basolateral membrane of parietal cells in the stomach.[1] This action inhibits gastric acid production, making these compounds effective in the treatment of conditions such as peptic ulcers and gastroesophageal reflux disease (GERD).[2][3] this compound, a compound structurally related to ranitidine, was developed as an H2-receptor antagonist for the treatment of excessive gastric acidity.[4][5] However, its clinical development was halted due to concerns about liver toxicity. Famotidine is a potent and highly selective H2-receptor antagonist that is well-established in clinical practice.

Comparative Analysis

This section details the comparative pharmacology, efficacy, and safety of this compound and Famotidine based on available data.

Molecular and Pharmacological Profile

A direct comparison of the in vitro binding affinities of this compound and Famotidine for the H2 receptor is limited by the lack of publicly available, specific Ki or IC50 values for this compound. However, Famotidine is known to be a potent H2-receptor antagonist with high affinity.

ParameterThis compoundFamotidine
Mechanism of Action Competitive antagonist of the histamine H2-receptorPotent and high-affinity histamine H2-receptor inverse agonist
H2 Receptor Binding Affinity (Kd) Not available in public literature14 nM
H2 Receptor Inhibition (IC50) Not available in public literature33 nM
Clinical Efficacy: Gastric Acid Suppression

Clinical data demonstrates the efficacy of both this compound and Famotidine in reducing gastric acid secretion.

Efficacy EndpointThis compoundFamotidine
Effect on Intragastric pH A single 460 mg bedtime dose significantly increased the percentage of time with intragastric pH > 4 during the night (22:00-10:00) to 28.4% compared to 7.4% with placebo.A 40 mg bedtime dose was significantly more effective than placebo in promoting the healing of benign gastric ulcers, with healing rates of 78% at 8 weeks compared to 64% for placebo.
Duration of Action 5 to 7 hoursApproximately 10 to 12 hours
Relative Potency Not directly established against Famotidine.On a weight basis, approximately 20 to 50 times more potent than cimetidine and 6 to 10 times more potent than ranitidine.
Safety and Tolerability Profile

The safety profiles of this compound and Famotidine are markedly different, with hepatotoxicity being a major concern for this compound.

Adverse Effect ProfileThis compoundFamotidine
General Tolerability Withdrawn from human trials due to safety concerns.Generally well-tolerated with a low incidence of adverse effects.
Hepatotoxicity Associated with cases of acute liver injury, including fulminant hepatitis. The liver injury is suggested to be an idiosyncratic reaction.Serious adverse reactions like liver dysfunction are rare.
Common Side Effects Not well-documented due to withdrawal.Headache, dizziness, constipation, and diarrhea.
Drug Interactions Not extensively studied.Does not significantly interact with the cytochrome P-450 system, leading to a low potential for drug-drug interactions.

Experimental Protocols

In Vitro H2-Receptor Binding Assay

Objective: To determine the binding affinity of a test compound for the histamine H2 receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human H2 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand Binding: A radiolabeled H2-receptor antagonist (e.g., [³H]tiotidine) is used as the ligand.

  • Competition Assay: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (e.g., this compound or Famotidine).

  • Separation and Detection: The reaction is terminated, and bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

  • Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data. The Ki value (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Clinical Measurement of Gastric Acid Secretion

Objective: To assess the in vivo efficacy of an H2-receptor antagonist in suppressing gastric acid secretion.

Methodology:

  • Subject Preparation: Healthy volunteers or patients are enrolled after an overnight fast.

  • Nasogastric Tube Placement: A nasogastric tube is inserted into the stomach to allow for the aspiration of gastric contents.

  • Basal Acid Output (BAO) Measurement: Gastric juice is collected for a defined period (e.g., one hour) to determine the basal rate of acid secretion.

  • Drug Administration: The test compound (e.g., this compound or Famotidine) or placebo is administered orally or intravenously.

  • Stimulated Acid Output Measurement: Gastric acid secretion is stimulated using an agent like pentagastrin or by a standard meal.

  • Post-Dose Collection: Gastric contents are continuously or intermittently aspirated for several hours following drug administration and stimulation.

  • Analysis: The volume of gastric juice is measured, and the acid concentration is determined by titration with a standard base (e.g., 0.1 N NaOH) to a neutral pH. The acid output is expressed in milliequivalents per hour (mEq/hr).

  • 24-hour pH Monitoring: An alternative or complementary method involves placing a pH probe in the stomach to continuously monitor intragastric pH over a 24-hour period.

Visualizations

H2_Receptor_Signaling_Pathway Histamine Histamine H2R H2 Receptor Histamine->H2R G_protein Gs Protein H2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Proton_Pump H+/K+ ATPase (Proton Pump) PKA->Proton_Pump Phosphorylates and Activates H_ion H+ Proton_Pump->H_ion Pumps H+ into Gastric_Lumen Gastric Lumen Parietal_Cell Parietal Cell

Caption: H2 Receptor Signaling Pathway in Gastric Parietal Cells.

Gastric_Acid_Secretion_Workflow start Subject Fasting (Overnight) ng_tube Nasogastric Tube Placement start->ng_tube bao Basal Acid Output (BAO) Measurement ng_tube->bao drug_admin Drug Administration (this compound/Famotidine/Placebo) bao->drug_admin stimulation Gastric Acid Stimulation (e.g., Pentagastrin) drug_admin->stimulation collection Post-Dose Gastric Content Collection stimulation->collection analysis Measurement of Volume and Titration of Acidity collection->analysis end Determination of Acid Output (mEq/hr) analysis->end

Caption: Experimental Workflow for Gastric Acid Secretion Assay.

Comparison_Logic cluster_this compound This compound cluster_famotidine Famotidine (Newer Antihistamine) topic Benchmarking this compound vs. Famotidine comparison Comparative Analysis topic->comparison n_pharm Pharmacology: H2 Antagonist n_eff Efficacy: Increases Gastric pH n_safe Safety: Withdrawn due to Liver Damage conclusion Conclusion: Famotidine demonstrates a superior safety and efficacy profile. n_safe->conclusion f_pharm Pharmacology: Potent H2 Inverse Agonist (Known Ki/IC50) f_eff Efficacy: Effective Ulcer Healing f_safe Safety: Well-Tolerated, Low Adverse Effects f_safe->conclusion comparison->n_pharm comparison->n_eff comparison->n_safe comparison->f_pharm comparison->f_eff comparison->f_safe

Caption: Logical Structure of the Comparative Analysis.

Conclusion

This comparative analysis indicates that while both this compound and Famotidine are effective at reducing gastric acid secretion through H2-receptor antagonism, their clinical utility is vastly different. Famotidine stands out as a potent and safe therapeutic agent with a well-characterized pharmacological profile. In contrast, the development of this compound was terminated due to a significant risk of severe, idiosyncratic liver injury. For researchers and drug development professionals, the case of this compound serves as a critical reminder of the importance of thorough safety and toxicology evaluations in the development of new therapeutic agents. Famotidine, on the other hand, represents a successful example of a newer-generation H2-receptor antagonist with a favorable risk-benefit profile.

References

A Head-to-Head Comparison of Niperotidine and Famotidine in Gastric Acid Suppression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the histamine H2 receptor antagonists Niperotidine and Famotidine. While direct head-to-head clinical trials are unavailable due to the withdrawal of this compound from clinical development, this document synthesizes available data to offer an objective comparison of their performance, supported by experimental data.

Overview and Mechanism of Action

Both this compound and Famotidine are classified as histamine H2 receptor antagonists. Their primary mechanism of action involves competitively blocking the binding of histamine to H2 receptors on the basolateral membrane of gastric parietal cells. This action inhibits the production of cyclic AMP (cAMP) and subsequently reduces the secretion of gastric acid.

Famotidine is a well-established and widely used H2 receptor antagonist for conditions such as peptic ulcer disease, gastroesophageal reflux disease (GERD), and Zollinger-Ellison syndrome[1]. This compound was also developed as a selective H2 receptor antagonist for the treatment of excessive gastric acidity[2]. However, its development was halted due to concerns of hepatotoxicity observed in human trials[2].

Signaling Pathway of H2 Receptor Antagonists

G cluster_0 Parietal Cell cluster_1 Pharmacological Intervention Histamine Histamine H2R H2 Receptor Histamine->H2R Binds AC Adenylyl Cyclase H2R->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Activates H_ion H+ ProtonPump->H_ion Secretes GastricLumen Gastric Lumen H_ion->GastricLumen This compound This compound This compound->H2R Blocks Famotidine Famotidine Famotidine->H2R Blocks

Caption: Mechanism of action of this compound and Famotidine.

Comparative Efficacy in Gastric Acid Suppression

Direct comparative efficacy studies between this compound and Famotidine are not available. However, data from separate clinical trials can provide insights into their respective abilities to suppress gastric acid.

A study on this compound in healthy volunteers demonstrated its effectiveness in inhibiting nocturnal gastric acid secretion. A single 460 mg dose of this compound administered at 10:00 PM significantly increased the intragastric pH during the overnight period (10:00 PM to 10:00 AM)[3]. The percentage of time the intragastric pH was above 4 was significantly higher in the this compound group compared to the placebo group[3]. The duration of action for this compound was observed to be between 5 to 7 hours.

Famotidine has been extensively studied and has shown potent and prolonged inhibition of gastric acid secretion. It is reported to be approximately 20 to 50 times more potent than cimetidine and eight times more potent than ranitidine on a weight basis. Clinical trials have demonstrated that Famotidine, at doses of 20 mg twice daily or 40 mg at bedtime, effectively heals duodenal and gastric ulcers.

ParameterThis compoundFamotidine
Dosage in Study 460 mg, single dose20-40 mg, once or twice daily
Effect on Nocturnal Acidity Significant increase in intragastric pHEffective in suppressing nocturnal acid secretion
Duration of Action 5 to 7 hoursUp to 12 hours
Potency Comparison Data not available for direct comparison20-50 times more potent than cimetidine, 8 times more potent than ranitidine

Table 1: Comparison of Gastric Acid Suppression.

Pharmacokinetic Profiles

Detailed pharmacokinetic data for this compound is limited. For Famotidine, it is well-characterized.

ParameterThis compoundFamotidine
Bioavailability Not Available40-45%
Time to Peak Plasma Concentration Not Available1-3 hours
Protein Binding Not Available15-20%
Elimination Half-life Not Available2.5-3.5 hours
Metabolism Not AvailableMinimal first-pass metabolism; S-oxide is the only identified metabolite
Excretion Not AvailablePrimarily renal (65-70%)

Table 2: Pharmacokinetic Comparison.

Safety and Tolerability

A critical point of differentiation between this compound and Famotidine is their safety profiles, specifically concerning hepatotoxicity.

This compound: Clinical trials of this compound were halted due to reports of acute liver injury. A study of 25 cases of acute hepatitis associated with this compound use suggested an idiosyncratic reaction, as there was no clear relationship between the dose and the severity of liver damage, and the latency period was variable.

Famotidine: Famotidine is generally well-tolerated. Common side effects include headache, dizziness, constipation, and diarrhea. It is considered to have a favorable safety profile and is free of the antiandrogenic effects that have been reported with cimetidine.

Experimental Protocols

24-Hour Intragastric pH Monitoring

This methodology was employed in the clinical evaluation of this compound's effect on gastric acidity. A similar protocol would be applicable for comparative studies.

G cluster_workflow Experimental Workflow: 24-Hour Gastric pH Monitoring A Subject Recruitment (Healthy Volunteers or Patients) B Baseline pH Measurement (Pre-dose) A->B C Drug Administration (this compound, Famotidine, or Placebo) B->C D Continuous 24-Hour pH Monitoring (Intragastric pH probe) C->D E Data Analysis (% time pH > 4, median pH) D->E F Comparative Efficacy Assessment E->F

Caption: Workflow for a 24-hour gastric pH monitoring study.

Detailed Methodology:

  • Subject Selection: Recruit healthy volunteers or patients with acid-related disorders. Exclude subjects with conditions or on medications that could interfere with gastric acid secretion.

  • pH Probe Placement: A pH monitoring probe is inserted through the nasal passage and positioned in the stomach. The correct placement is typically confirmed by radiographic imaging.

  • Baseline Monitoring: A baseline period of pH monitoring is conducted before the administration of the study drug to establish each subject's diurnal gastric acid profile.

  • Drug Administration: Subjects are randomized to receive a single dose of this compound, Famotidine, or a placebo. The timing of administration is standardized (e.g., at night for nocturnal acid output studies).

  • 24-Hour pH Recording: Intragastric pH is continuously recorded for 24 hours post-administration. Subjects are typically required to maintain a diary of meals, posture changes, and any symptoms.

  • Data Analysis: The primary endpoints for analysis include the percentage of time the intragastric pH remains above a certain threshold (e.g., pH 4), the median pH over the 24-hour period, and the duration of drug effect.

Conclusion

While both this compound and Famotidine function as H2 receptor antagonists to suppress gastric acid, their clinical viability is starkly different. Famotidine is a well-established therapeutic agent with a proven efficacy and safety profile. In contrast, this compound, despite demonstrating an ability to inhibit nocturnal acid secretion, was withdrawn from development due to a significant risk of drug-induced liver injury. This critical safety concern makes this compound an unsuitable therapeutic candidate. The available data, though limited for this compound, underscores the importance of thorough toxicological and long-term safety assessments in drug development.

References

Validating the Reported Adverse Effects of Niperotidine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the safety profile of the H2-receptor antagonist Niperotidine and its alternatives, providing researchers and drug development professionals with comparative data and insights into the methodologies used to assess adverse effects.

Introduction

This compound, a histamine H2-receptor antagonist, was developed for the treatment of peptic ulcer disease and other conditions related to gastric acid secretion. However, its clinical development was halted due to significant safety concerns, primarily the emergence of acute liver injury. This guide provides a detailed comparison of the reported adverse effects of this compound with those of other commonly used acid-suppressing medications, including other H2-receptor antagonists and proton pump inhibitors (PPIs). The information is presented to aid researchers, scientists, and drug development professionals in understanding the safety landscape of this class of drugs and the methodologies employed in their assessment.

Comparison of Adverse Effects: this compound vs. Alternatives

The following tables summarize the reported adverse effects of this compound and its therapeutic alternatives. Due to the withdrawal of this compound from clinical development, the data available is limited compared to established drugs.

Table 1: Reported Adverse Effects of this compound

Adverse EffectIncidence/Reported CasesSeverityStudy Type
Acute Liver Injury25 cases reported in Italy (March-August 1995)[1]Ranged from elevated liver enzymes to fulminant hepatitis (one fatal case)[1]Retrospective case series[1]
General H2-Blocker Class Effects
HeadacheNot specifically reported for this compound, but common for the classMild to moderateGeneral knowledge from H2-blocker class
Gastrointestinal DisturbancesNot specifically reported for this compound, but common for the classMildGeneral knowledge from H2-blocker class
DizzinessNot specifically reported for this compound, but common for the classMildGeneral knowledge from H2-blocker class

Table 2: Comparison of Common Adverse Effects of H2-Receptor Antagonists

Adverse EffectCimetidineRanitidineFamotidine
Gastrointestinal
Diarrhea1% to 10%[2]Common[3]2%
Nausea/Vomiting1% to 10%CommonNot specified
Constipation1% to 10%Common1%
Central Nervous System
Headache2.1% (800 mg/day) - 3.5% (1600 mg/day)<2% (similar to placebo)5%
Dizziness~1%<2% (similar to placebo)1%
ConfusionReported, especially in elderly or renally impaired patientsRare, mainly in critically ill patientsReported in patients with renal impairment
Hepatic
Liver Enzyme ElevationRareTransient changes in 1 in 100 to 1 in 1000 patientsNot specified
Acute HepatitisRare, hypersensitivity-type reactionEstimated at <1 in 100,000 patientsNot specified
Endocrine
Gynecomastia/ImpotenceCan occur with high dosesNot a significant issueNo substantial antiandrogenic activity

Table 3: Comparison of Common Adverse Effects of Proton Pump Inhibitors (PPIs)

Adverse EffectOmeprazoleLansoprazoleEsomeprazole
Gastrointestinal
Diarrhea4%, Incidence rate: 0.18/1000 days of exposureIncidence rate: 0.39/1000 days of exposure6%
Nausea4%Incidence rate: 0.22/1000 days of exposure2/1000 patients
Abdominal Pain5%Incidence rate: 0.21/1000 days of exposure3/1000 patients
Central Nervous System
Headache7%Incidence rate: 0.17/1000 days of exposure7%
Long-term Use Concerns
Bone FracturesIncreased risk with high-dose, long-term useIncreased risk of hip, wrist, and spine fracturesAssociated with lower bone mineral density with long-term use
HypomagnesemiaCan occur with prolonged useMore likely with use >1 yearCan occur with use >3 months
Vitamin B12 DeficiencyCan occur with daily long-term use (>3 years)Not specifiedCan occur with use >1 year

Experimental Protocols

Assessment of this compound-Induced Liver Injury

The primary evidence for this compound's hepatotoxicity comes from a retrospective analysis of 25 cases of acute hepatitis reported in Italy between March and August 1995. The methodology for this assessment involved:

  • Case Identification: Spontaneous reports of acute hepatitis in patients taking this compound were collected.

  • Exclusion Criteria: To establish a causal link, other potential causes of liver injury were meticulously excluded. This included screening for viral hepatitis (A, B, and C), cytomegalovirus, and Epstein-Barr virus infections. A detailed history was taken to rule out recent alcohol abuse, exposure to other hepatotoxic drugs, and blood transfusions.

  • Clinical and Laboratory Evaluation: All patients underwent clinical evaluation for symptoms of acute hepatitis. Laboratory parameters of liver cell injury, such as alanine transaminase (ALT), aspartate transaminase (AST), alkaline phosphatase (ALP), and bilirubin, were measured and shown to be elevated.

  • Outcome Assessment: Patients were followed up after the withdrawal of this compound to observe the resolution of clinical symptoms and normalization of liver function tests.

General Methodology for Assessing Adverse Effects in Clinical Trials of Alternatives

The safety profiles of alternative drugs like other H2-receptor antagonists and PPIs have been established through numerous pre-marketing clinical trials and post-marketing surveillance studies. The general methodologies employed include:

  • Randomized Controlled Trials (RCTs): New drugs are compared against a placebo or an active comparator in double-blinded, randomized trials. Patients are monitored for any adverse events, which are systematically recorded and graded for severity and causality.

  • Cohort Studies and Prescription-Event Monitoring (PEM): These are observational studies that monitor a large number of patients prescribed a particular drug in a real-world setting to identify both common and rare adverse events that may not have been detected in pre-marketing trials.

  • Causality Assessment: For suspected drug-induced adverse events, causality assessment methods like the Roussel Uclaf Causality Assessment Method (RUCAM) are often used to determine the likelihood that the drug was the causative agent.

Visualizing the Pathways

Idiosyncratic Drug-Induced Liver Injury (DILI) Signaling Pathway

The liver injury associated with this compound is suggested to be an idiosyncratic reaction, meaning it is unpredictable and not directly related to the dose. The following diagram illustrates a generalized signaling pathway for idiosyncratic DILI.

DILI_Pathway cluster_Hepatocyte Hepatocyte cluster_ImmuneSystem Immune System Drug This compound Metabolism CYP450 Metabolism Drug->Metabolism Phase I ReactiveMetabolite Reactive Metabolite Metabolism->ReactiveMetabolite ProteinAdducts Protein Adducts ReactiveMetabolite->ProteinAdducts Covalent Binding MitochondrialStress Mitochondrial Stress (Oxidative Stress, ATP depletion) ReactiveMetabolite->MitochondrialStress APC Antigen Presenting Cell (APC) ProteinAdducts->APC Presentation as Neoantigen StressKinases Stress Kinase Activation (e.g., JNK) MitochondrialStress->StressKinases DAMPs Damage-Associated Molecular Patterns (DAMPs) MitochondrialStress->DAMPs Apoptosis Apoptosis StressKinases->Apoptosis Necrosis Necrosis DAMPs->APC Activation TCell T-Cell Activation APC->TCell Antigen Presentation InflammatoryCytokines Inflammatory Cytokines (e.g., TNF-α, IFN-γ) TCell->InflammatoryCytokines ImmuneMediatedInjury Immune-Mediated Hepatocyte Injury InflammatoryCytokines->ImmuneMediatedInjury ImmuneMediatedInjury->Apoptosis ImmuneMediatedInjury->Necrosis

Caption: Generalized signaling pathway for idiosyncratic drug-induced liver injury.

Experimental Workflow for Investigating Drug-Induced Liver Injury (DILI)

The following diagram outlines a typical workflow for investigating suspected cases of DILI, similar to the approach used for this compound.

DILI_Workflow start Patient presents with suspected liver injury history Detailed Medical History (Drug exposure, alcohol, etc.) start->history clinical_exam Clinical Examination start->clinical_exam lab_tests Liver Function Tests (LFTs) (ALT, AST, ALP, Bilirubin) start->lab_tests causality_assessment Causality Assessment (e.g., RUCAM scale) history->causality_assessment exclude_viral Serological Tests for Hepatitis A, B, C, EBV, CMV lab_tests->exclude_viral exclude_other Rule out other causes (autoimmune, metabolic, etc.) lab_tests->exclude_other exclude_viral->causality_assessment exclude_other->causality_assessment drug_withdrawal Withdraw Suspected Drug (this compound) causality_assessment->drug_withdrawal monitoring Monitor LFTs and Clinical Symptoms drug_withdrawal->monitoring outcome Resolution or Progression of Liver Injury monitoring->outcome

Caption: Experimental workflow for investigating potential drug-induced liver injury.

Conclusion

The available evidence strongly suggests that this compound carries a significant risk of idiosyncratic acute liver injury, which ultimately led to the cessation of its development. While other H2-receptor antagonists and PPIs are generally considered safe, they are not without their own spectrum of adverse effects, ranging from common, mild gastrointestinal and central nervous system complaints to more serious concerns associated with long-term use, particularly for PPIs.

For researchers and drug development professionals, the case of this compound serves as a critical reminder of the importance of thorough safety evaluation, especially for idiosyncratic adverse reactions that may only become apparent in larger patient populations. The methodologies outlined in this guide for assessing and comparing adverse effects provide a framework for the continued surveillance and development of safer therapeutic agents for acid-related disorders.

References

Safety Operating Guide

Essential Procedures for the Proper Disposal of Niperotidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the proper disposal of Niperotidine, an investigational histamine H2-receptor antagonist. Adherence to these procedures is vital to ensure personnel safety, environmental protection, and regulatory compliance. This compound was withdrawn from human trials due to observations of liver damage, highlighting the need for cautious handling and disposal. As an investigational compound, it should be treated as potentially hazardous waste unless determined otherwise by a qualified professional.

This compound: Key Data for Handling and Disposal

The following table summarizes essential data for this compound, relevant to its safe handling and disposal.

PropertyValueCitation(s)
Chemical Name (Z)-N1-[(2H-1,3-Benzodioxol-5-yl)methyl]-N′1-{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]ethyl}-2-nitroethene-1,1-diamine[1]
CAS Number 84845-75-0[1]
Molecular Formula C20H26N4O5S[1]
Molar Mass 434.51 g/mol [1]
Appearance Not specified in provided results; typically a solid powder for research compounds.
Solubility Soluble in DMSO (100 mg/mL)[2]
Storage Store at -20°C
Known Hazards Withdrawn from human trials due to liver damage. Treat as a potentially hazardous substance.
Regulatory Status Investigational drug; not approved for medical use. Disposal is governed by regulations for research chemicals and pharmaceutical waste, such as the Resource Conservation and Recovery Act (RCRA) in the United States.

Experimental Protocols: Standard Disposal Procedure for this compound

The following protocol is a general guideline based on best practices for the disposal of investigational pharmaceutical compounds. It is mandatory to consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with local, state, and federal regulations.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound.

  • Conduct all handling and preparation for disposal in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols.

2. Waste Identification and Segregation:

  • This compound waste must be segregated from general laboratory trash.

  • This includes:

    • Expired or unused pure this compound.

    • Contaminated materials such as weighing boats, pipette tips, and gloves.

    • Solutions containing this compound.

    • Empty containers that held this compound.

3. Waste Collection and Labeling:

  • Collect all this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.

  • The label should include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • The CAS number: "84845-75-0".

    • An indication of the hazards (e.g., "Toxic," "Handle with Caution").

    • The name of the principal investigator and the laboratory contact information.

    • The accumulation start date.

4. Storage of Waste:

  • Store the sealed hazardous waste container in a designated satellite accumulation area that is secure and away from incompatible materials.

  • The storage area should be clearly marked.

5. Disposal Request and Pickup:

  • Once the waste container is full or the accumulation time limit is reached (as per institutional policy), submit a hazardous waste pickup request to your institution's EHS department.

  • Do not attempt to dispose of this compound down the drain or in regular trash.

6. Decontamination of Work Surfaces:

  • After handling and packaging this compound for disposal, thoroughly decontaminate all work surfaces with an appropriate cleaning agent.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

NiperotidineDisposalWorkflow cluster_prep Preparation & Handling cluster_waste_management Waste Management cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Wear Appropriate PPE (Lab Coat, Gloves, Goggles) start->ppe fume_hood Handle in a Chemical Fume Hood ppe->fume_hood segregate Segregate this compound Waste fume_hood->segregate container Use Designated Hazardous Waste Container segregate->container label_waste Label Container Correctly (Name, CAS, Hazards) container->label_waste store_waste Store in Satellite Accumulation Area label_waste->store_waste contact_ehs Contact Institutional EHS for Guidance store_waste->contact_ehs pickup_request Submit Hazardous Waste Pickup Request contact_ehs->pickup_request Follow EHS Protocol incineration Disposal via Licensed Hazardous Waste Vendor (Typically Incineration) pickup_request->incineration decontaminate Decontaminate Work Surfaces incineration->decontaminate end End: Disposal Complete decontaminate->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Niperotidine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Niperotidine was located. This guidance is based on safety protocols for handling potentially hepatotoxic compounds and general practices for pharmacologically active substances in a laboratory setting. Researchers must consult the specific SDS provided by the supplier before commencing any work and perform their own risk assessment. This compound was withdrawn from human trials due to evidence of liver damage, and therefore should be handled as a potentially hazardous substance with appropriate caution.[1]

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to minimize exposure risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent dermal, ocular, and respiratory exposure to this compound. The following table summarizes the recommended PPE for handling this compound.

Protection TypeRecommended EquipmentSpecifications & Remarks
Eye/Face Protection Tightly fitting safety goggles with side-shields or a face shield.Must conform to EN 166 (EU) or NIOSH (US) standards.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber).Gloves must be inspected before use. Double gloving is recommended.
Impervious, disposable laboratory coat or gown.Should have long sleeves and be buttoned to the neck.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) or a higher level of protection based on a risk assessment.Recommended, especially when handling the powder form or if there is a risk of aerosolization. Use in a well-ventilated area is mandatory.
Footwear Closed-toe shoes.Required for general laboratory safety.

Operational and Handling Plan

A systematic approach is crucial for the safe handling of this compound.

1. Engineering Controls:

  • Ventilation: All work with solid or concentrated solutions of this compound should be conducted in a certified chemical fume hood or other approved ventilated enclosure.

  • Eye Wash and Safety Shower: Ensure that an eye wash station and a safety shower are readily accessible in the immediate vicinity of the handling area.

2. Personal Hygiene:

  • Wash hands thoroughly with soap and water after handling this compound and before leaving the laboratory.

  • Do not eat, drink, or smoke in the work area.

3. Storage:

  • Container: Store this compound in a tightly closed, clearly labeled container.

  • Conditions: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The product data sheet suggests storage at -20°C.[2]

4. Spill Management:

  • In case of a spill, evacuate the area and prevent unprotected personnel from entering.

  • Wear appropriate PPE, including respiratory protection.

  • For small spills of solid material, gently cover with an absorbent material to avoid raising dust. Carefully scoop the material into a labeled, sealed container for disposal.

  • For liquid spills, absorb with an inert material (e.g., vermiculite, dry sand) and place in a sealed container for disposal.

  • Ventilate the area and decontaminate the spill site with an appropriate cleaning agent.

Disposal Plan

All waste contaminated with this compound is considered hazardous and must be disposed of in accordance with local, state, and federal regulations.

  • Waste Collection: Collect all contaminated solid waste (e.g., gloves, gowns, absorbent materials) and liquid waste in separate, appropriately labeled, and sealed hazardous waste containers.

  • Disposal Route: Dispose of hazardous waste through a licensed and approved hazardous waste disposal company. Do not dispose of this compound down the drain or in the regular trash.

Experimental Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Disposal prep_ppe Don PPE prep_setup Prepare work area in fume hood prep_ppe->prep_setup handling_weigh Weigh this compound prep_setup->handling_weigh handling_dissolve Prepare solution handling_weigh->handling_dissolve handling_exp Perform experiment handling_dissolve->handling_exp cleanup_decon Decontaminate work surfaces handling_exp->cleanup_decon cleanup_ppe Doff PPE cleanup_decon->cleanup_ppe disposal_waste Collect hazardous waste cleanup_ppe->disposal_waste disposal_handover Transfer to waste management disposal_waste->disposal_handover

Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.